Product packaging for 3,6-Dimethyl-2,4-dinitrophenol(Cat. No.:CAS No. 15968-56-6)

3,6-Dimethyl-2,4-dinitrophenol

Cat. No.: B101758
CAS No.: 15968-56-6
M. Wt: 212.16 g/mol
InChI Key: RROXWBBJMPCPHD-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,4-dinitrophenol is an organic compound with the molecular formula C8H8N2O5 and an average molecular mass of 212.161 g/mol . It belongs to the class of dinitrophenols, characterized by a benzene ring structure with a phenol group and two nitro group substituents . This compound is a derivative of 2,4-dinitrophenol (DNP), a classic mitochondrial uncoupler . As a protonophore, it can dissipate the proton gradient across the mitochondrial membrane, effectively uncoupling oxidative phosphorylation. This process disrupts ATP synthesis, causing energy from the proton gradient to be released as heat and significantly increasing metabolic rate . Researchers investigating mitochondrial function, cellular bioenergetics, and metabolic regulation may find this compound valuable. Dinitrophenol compounds have a history of use in industrial applications, such as in the synthesis of dyes, wood preservatives, and as chemical intermediates . This compound is closely related to compounds used as herbicides and pesticides, highlighting its role in chemical synthesis and environmental research . This product is provided as a high-purity standard for analytical and research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for any personal or human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O5 B101758 3,6-Dimethyl-2,4-dinitrophenol CAS No. 15968-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-2,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)5(2)7(8(4)11)10(14)15/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROXWBBJMPCPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166709
Record name 2,5-Xylenol, 4,6-dinitro-
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Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15968-56-6
Record name 2,5-Xylenol, 4,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-xylenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Xylenol, 4,6-dinitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6) and its Isomeric Analogue, 2,4-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific data specifically for 3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6) is limited in publicly accessible literature. This guide provides the available information for this specific compound and leverages the extensive data on its close structural analogue, 2,4-dinitrophenol (2,4-DNP), to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. The properties and biological activities of 2,4-DNP are presented as a predictive and comparative framework, but it is crucial to note that they may not be fully representative of this compound.

Introduction to this compound

This compound is a substituted dinitrophenol. While specific applications and extensive research on this particular isomer are not widely documented, its structural similarity to the well-studied 2,4-dinitrophenol suggests potential for similar chemical and biological properties, primarily related to the uncoupling of oxidative phosphorylation.

Physicochemical Properties of this compound

Limited direct experimental data for this compound is available. The following table summarizes the basic computed properties.

PropertyValueSource
CAS Number 15968-56-6-
Molecular Formula C₈H₈N₂O₅-
Molecular Weight 212.16 g/mol -
Appearance Powder or liquid[1]
Purity >97%[1][2]
Storage Store in a tightly closed container[1]

A Comprehensive Profile of 2,4-Dinitrophenol (CAS 51-28-5) as a Model Compound

Due to the scarcity of data on this compound, this section provides an in-depth analysis of 2,4-dinitrophenol (2,4-DNP). This information is intended to serve as a valuable reference for predicting the behavior and potential applications of its dimethylated analogue.

Physicochemical Properties of 2,4-Dinitrophenol

2,4-DNP is a yellow crystalline solid.[3] It is slightly soluble in water but soluble in most organic solvents and aqueous alkaline solutions.[3][4]

PropertyValue
Molecular Formula C₆H₄N₂O₅
Molecular Weight 184.11 g/mol
Melting Point 115.5 °C
Density 1.68 g/cm³
pKa 4.09
log P 1.67
Water Solubility 2790 mg/L at 20 °C
Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of 2,4-DNP is the uncoupling of mitochondrial oxidative phosphorylation.[5]

2,4-DNP acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[6] This dissipates the proton motive force that is essential for ATP synthesis. The energy that would have been used to generate ATP is instead released as heat.[6] This leads to an increase in metabolic rate and body temperature.[1]

Mitochondrial_Uncoupling Mechanism of Mitochondrial Uncoupling by 2,4-Dinitrophenol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain H_inter H+ ETC->H_inter Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes H_inter->ATP_Synthase Flows through DNP_neg DNP- H_inter->DNP_neg H_matrix H+ ADP ADP + Pi ADP->ATP_Synthase DNP_H DNP-H DNP_H->H_matrix

Mechanism of 2,4-DNP as a mitochondrial uncoupler.

Recent studies have shown that at low concentrations, 2,4-DNP can activate adaptive cellular stress-response signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB).[7] This has led to investigations into its potential neuroprotective effects.[8]

DNP_Signaling Signaling Pathways Activated by Low-Dose 2,4-DNP DNP Low-Dose 2,4-DNP Mito_Uncoupling Mild Mitochondrial Uncoupling DNP->Mito_Uncoupling ROS Transient ROS Increase Mito_Uncoupling->ROS Ca2 Increased Intracellular Ca2+ Mito_Uncoupling->Ca2 CREB CREB Activation ROS->CREB Ca2->CREB BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection BDNF->Neuroprotection

Signaling pathways activated by low-dose 2,4-DNP.
Toxicology

2,4-DNP is highly toxic, and its use as a weight-loss drug in the 1930s was discontinued due to severe adverse effects, including fatalities.[1] Acute exposure can cause nausea, vomiting, sweating, dizziness, and headaches.[9] Chronic exposure has been linked to the formation of cataracts, skin lesions, and effects on the bone marrow, central nervous system, and cardiovascular system.[9]

Toxicity MetricValueSpeciesRoute
LD₅₀ 30 mg/kgRatOral
Lowest Published Lethal Dose 4.3 mg/kgHumanOral
Synthesis

A common method for the synthesis of 2,4-dinitrophenol is the nitration of phenol.[2][4] This method could likely be adapted for the synthesis of this compound by starting with 2,5-dimethylphenol.

Synthesis_Workflow General Synthesis Workflow for Dinitrophenols Start Starting Phenol (e.g., Phenol or 2,5-Dimethylphenol) Nitration Nitration (Nitric Acid / Sulfuric Acid) Start->Nitration Intermediate Mononitrated Intermediates Nitration->Intermediate Further_Nitration Further Nitration Intermediate->Further_Nitration Product Dinitrophenol Product (e.g., 2,4-DNP or this compound) Further_Nitration->Product Purification Purification (Recrystallization) Product->Purification

General synthesis workflow for dinitrophenols.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of 2,4-dinitrophenol from phenol.[2]

Materials:

  • 2,5-Dimethylphenol

  • Concentrated Nitric Acid (65%)

  • Ethanol (95.3%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Vacuum distillation apparatus

  • Beaker

  • Deionized water

Procedure:

  • In a round-bottom flask, combine a 2.5 g portion of 2,5-dimethylphenol with an aqueous-ethanolic solution of nitric acid, prepared by carefully adding 12.5 mL of concentrated nitric acid to 50 mL of ethanol with vigorous stirring.

  • Heat the reaction mixture under reflux for 1-2 hours with continuous stirring.

  • After the reflux period, remove the heating and allow the mixture to cool to room temperature.

  • Set up a vacuum distillation apparatus and distill off approximately 50 mL of the liquid.

  • Transfer the residue to a beaker and allow it to crystallize. The product should appear as yellow crystals.

  • Wash the crystals with cold deionized water and dry them in a vacuum desiccator.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines a general procedure for assessing the effect of a compound like 2,4-DNP on mitochondrial respiration in cultured cells.[7][10]

Materials:

  • Cultured cells (e.g., HepG2, primary neurons)

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • 2,4-Dinitrophenol (or other uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Plating: Seed the cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere and grow overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge of the Seahorse XF Analyzer with the XF Calibrant overnight. Load the injection ports of the sensor cartridge with oligomycin, 2,4-DNP, and rotenone/antimycin A.

  • Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR).

  • Sequential Injections and Measurements:

    • Inject oligomycin to inhibit ATP synthase, and measure the resulting OCR. This reflects the proton leak.

    • Inject 2,4-DNP to uncouple the mitochondria and induce maximal respiration. Measure the maximal OCR.

    • Inject rotenone and antimycin A to inhibit the electron transport chain, and measure the non-mitochondrial OCR.

  • Data Analysis: The Seahorse software calculates various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

While specific experimental data for this compound is not abundant, its structural relationship to 2,4-dinitrophenol provides a strong basis for predicting its chemical and biological properties. Researchers and drug development professionals interested in this compound are encouraged to use the extensive knowledge of 2,4-DNP as a guide for their investigations, particularly in the context of mitochondrial uncoupling and its downstream cellular effects. Further experimental characterization of this compound is warranted to fully elucidate its unique properties and potential applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dimethyl-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-2,4-dinitrophenol is a substituted nitrophenol compound. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide provides a summary of its known identifiers and outlines the standard experimental protocols for determining its key physicochemical properties. Understanding these properties is crucial for applications in research, particularly in fields such as medicinal chemistry and material science, where such data informs predictions of molecular behavior, stability, and potential biological activity. This document also briefly discusses the potential biological effects of dinitrophenols based on the well-studied analogue, 2,4-dinitrophenol.

Core Physicochemical Data

A summary of the available identifying and computed physicochemical properties for this compound is presented below. It is important to note the absence of experimentally determined values for several key parameters.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 15968-56-6N/A
Chemical Formula C₈H₈N₂O₅N/A
Molecular Weight 212.16 g/mol N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A
Aqueous Solubility Data not availableN/A

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, acid dissociation constant (pKa), and aqueous solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [1]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.

  • Purity Indication: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Micro Boiling Point (Capillary Method) [2][3][4][5]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[2][4]

  • Capillary Insertion: A short, sealed capillary tube is inverted and placed into the liquid in the test tube.[2][4]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath.[3]

  • Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary. The heating is then stopped, and the bath is allowed to cool slowly.[5]

  • Boiling Point Recording: The temperature at which the liquid just begins to enter the inverted capillary tube is recorded as the boiling point of the liquid.[5]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a phenolic compound, it indicates the ease with which the hydroxyl proton is donated.

Methodology: Spectrophotometric Titration [6][7]

  • Solution Preparation: A stock solution of the phenolic compound is prepared in a suitable solvent (e.g., methanol or an acetonitrile-water mixture). A series of buffer solutions with known and varying pH values are also prepared.[7][8]

  • Spectrophotometric Measurement: An aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is then recorded. The acidic (protonated) and basic (deprotonated) forms of the phenol will have different absorption maxima.[6][7]

  • Data Analysis: The ratio of the concentrations of the deprotonated to the protonated species is determined from the absorbance values at a wavelength where the two species have different molar absorptivities.

  • pKa Calculation: According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the acidic and basic forms are equal. A plot of pH versus the logarithm of the ratio of the concentrations of the deprotonated to protonated forms will yield a straight line, and the pKa can be determined from the y-intercept.[6]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method [9][10]

  • Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.

  • Shaking: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).

  • Solubility Value: The determined concentration represents the aqueous solubility of the compound at that specific temperature.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Property Determination cluster_methods_mp Melting Point cluster_methods_bp Boiling Point cluster_methods_pka pKa cluster_methods_sol Solubility synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp pka pKa Determination purification->pka sol Aqueous Solubility Determination purification->sol mp_capillary Capillary Method mp->mp_capillary bp_micro Micro Boiling Point bp->bp_micro pka_spec Spectrophotometric Titration pka->pka_spec sol_shake Shake-Flask Method sol->sol_shake data_analysis Data Analysis & Reporting mp_capillary->data_analysis bp_micro->data_analysis pka_spec->data_analysis sol_shake->data_analysis

Physicochemical Property Determination Workflow

Potential Biological Effects

While no specific biological data for this compound was found, the biological activity of the parent compound, 2,4-dinitrophenol (DNP), is well-documented. DNP is known to be a potent mitochondrial uncoupler.[11][12]

Mechanism of Action of Dinitrophenols:

Dinitrophenols can act as protonophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for the production of ATP by ATP synthase. The energy from the electron transport chain is then released as heat instead of being used for ATP synthesis.[11] This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate.[13]

Potential Implications:

  • Toxicity: At high doses, this uncoupling effect can lead to a dangerous increase in body temperature (hyperthermia), which can be fatal.[12]

  • Therapeutic Potential: Due to its effect on metabolism, DNP was historically used as a weight-loss drug, but was banned due to its severe side effects.[12] More recently, low doses of DNP have been investigated for potential neuroprotective effects.[11]

It is plausible that this compound could exhibit similar biological activities due to the presence of the dinitrophenol pharmacophore. However, the addition of the two methyl groups would alter its lipophilicity and steric properties, which could significantly impact its potency, selectivity, and overall toxicological profile. Therefore, any assumptions about its biological effects must be confirmed through experimental investigation.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of this compound. A significant data gap exists for experimentally determined values of key properties such as melting point, boiling point, pKa, and aqueous solubility. The provided general experimental protocols serve as a methodological framework for researchers aiming to characterize this compound. The workflow diagram offers a logical sequence for these determinations. While the biological activity of this specific molecule is uncharacterized, the known effects of related dinitrophenols suggest a potential for mitochondrial uncoupling activity, which warrants further investigation. Future research should focus on the experimental determination of these fundamental physicochemical parameters to enable a more complete understanding of this compound and its potential applications.

References

An In-depth Technical Guide to the Synthesis of 3,6-Dimethyl-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 3,6-Dimethyl-2,4-dinitrophenol, a substituted aromatic nitro compound. The synthesis is based on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Electrophilic Nitration

The most direct and logical synthetic route to this compound is the dinitration of 2,5-dimethylphenol (also known as p-xylenol). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1] The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring—the hydroxyl (-OH) group and the two methyl (-CH₃) groups.

  • The hydroxyl group is a powerful activating and ortho-, para-directing group.

  • The methyl groups are also activating and ortho-, para-directing.

In 2,5-dimethylphenol, the positions ortho to the hydroxyl group are C6 and C2 (already substituted). The para position is C4. The positions are activated by both the hydroxyl and methyl groups, making them highly susceptible to electrophilic attack. Therefore, nitration is expected to occur sequentially at the C4 and C6 positions, leading to the desired this compound product.

The overall reaction workflow is visualized in the diagram below.

Synthesis_Workflow Proposed Synthesis Workflow for this compound Start Start: 2,5-Dimethylphenol (p-Xylenol) Reaction Electrophilic Nitration - Controlled Temperature (0-10°C) - Dropwise addition Start->Reaction Substrate Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture->Reaction Reagent Quenching Quench Reaction (Ice-water) Reaction->Quenching Reaction Mixture Isolation Isolate Crude Product (Filtration) Quenching->Isolation Purification Purify Product (Recrystallization from Ethanol/Water) Isolation->Purification End End: this compound (Pure Product) Purification->End

A high-level overview of the experimental workflow.

Quantitative Data Summary

The following table outlines the reactants, their properties, and suggested quantities for the synthesis.

Compound Formula Molar Mass ( g/mol ) Molar Ratio Quantity Volume Density (g/mL)
2,5-DimethylphenolC₈H₁₀O122.161.010.0 g--
Sulfuric Acid (98%)H₂SO₄98.08~4.032.1 g17.5 mL1.84
Nitric Acid (70%)HNO₃63.01~2.513.5 g9.5 mL1.42
Product (Theoretical) C₈H₈N₂O₅ 212.16 - 17.37 g - -

Note: The molar ratios and quantities are representative and may require optimization for yield and purity.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials and Equipment:

  • 2,5-Dimethylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol (95%)

  • Deionized Water

  • Ice

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In the 250 mL three-necked flask, dissolve 10.0 g (81.8 mmol) of 2,5-dimethylphenol in 20 mL of glacial acetic acid.

    • Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully and slowly add 17.5 mL (321 mmol) of concentrated sulfuric acid to 9.5 mL (205 mmol) of concentrated nitric acid.[2]

    • Cool this mixture in an ice bath to below 10°C.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the stirred solution of 2,5-dimethylphenol over a period of 60-90 minutes.

    • Carefully monitor the reaction and maintain the internal temperature between 0°C and 10°C throughout the addition.[2]

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.

  • Quenching and Isolation:

    • Slowly and carefully pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate should form.

    • Allow the ice to melt completely, then let the precipitate stand for 30 minutes.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product on the filter with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Reheat the solution until it is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

Safety Precautions:

  • This reaction involves the use of concentrated strong acids (nitric and sulfuric acid) and is highly exothermic. It must be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • The nitrating mixture is extremely corrosive and a strong oxidizing agent. Handle with extreme care.

  • Dinitrophenol compounds are toxic and should be handled with caution. Avoid inhalation of dust and skin contact.

Synthesis Pathway Diagram

The chemical transformation from the starting material to the final product is illustrated below.

Electrophilic dinitration of 2,5-dimethylphenol.

References

Mitochondrial Uncoupling Activity of Dinitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the mechanisms, quantitative effects, and experimental evaluation of dinitrophenol-based mitochondrial uncouplers, with a focus on the archetypal molecule, 2,4-Dinitrophenol (DNP).

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature lacks specific data on the mitochondrial uncoupling activity of 3,6-Dimethyl-2,4-dinitrophenol. Therefore, this guide focuses on the extensively studied and structurally related compound, 2,4-Dinitrophenol (DNP), to provide a relevant and detailed technical resource on the core principles of dinitrophenol-mediated mitochondrial uncoupling.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncoupling is a process that dissociates the electron transport chain (ETC) from oxidative phosphorylation (OXPHOS).[1] In healthy mitochondria, the energy released from the flow of electrons through the ETC is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient known as the proton motive force. This force drives the synthesis of ATP by ATP synthase.[1] Uncoupling agents, such as dinitrophenols, disrupt this process by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[2] This "short-circuit" of the proton gradient leads to the dissipation of energy as heat instead of being harnessed for ATP production.[3]

Mechanism of Action of 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol is a classic chemical uncoupler that acts as a protonophore.[1][3] Its mechanism of action is attributed to its lipophilic nature and weak acidic properties.[1]

  • Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, the DNP molecule becomes protonated.

  • Diffusion Across the Inner Mitochondrial Membrane: The protonated, neutral form of DNP readily diffuses across the lipid bilayer of the inner mitochondrial membrane.[4]

  • Deprotonation in the Mitochondrial Matrix: Upon entering the alkaline environment of the mitochondrial matrix, DNP releases its proton.[1]

  • Return to the Intermembrane Space: The resulting anionic form of DNP is then able to translocate back across the inner membrane to the intermembrane space, where it can pick up another proton, continuing the cycle.[1]

This cyclical transport of protons effectively dissipates the proton gradient, leading to an increase in oxygen consumption by the ETC as it attempts to compensate for the leak, but without a corresponding increase in ATP synthesis.[1][5]

Quantitative Effects of 2,4-Dinitrophenol on Mitochondrial Function

The primary quantitative effects of DNP on mitochondrial function are a dose-dependent increase in the rate of oxygen consumption and a decrease in ATP synthesis. The following table summarizes key quantitative data reported in the literature.

ParameterEffect of 2,4-DNPConcentration RangeKey Observations
Oxygen Consumption Rate (OCR) Significant Increase10 µM - 200 µMThe electron transport chain works to re-establish the proton gradient dissipated by DNP, leading to increased oxygen consumption.[1]
ATP Synthesis Significant DecreaseNon-cytotoxic doses with an EC50 of 389 µM to 677 µM in RBL-2H3 cells.[6]The dissipation of the proton motive force prevents ATP synthase from producing ATP.[7]
Mitochondrial Membrane Potential (ΔΨm) DecreaseNot specifiedThe influx of protons into the matrix neutralizes the charge difference across the inner mitochondrial membrane.[2][5]
Basal Metabolic Rate (BMR) IncreaseNot specifiedDNP can increase BMR by 30 to 40 percent.[3]
Reactive Oxygen Species (ROS) Production Decrease at low dosesNot specifiedMild uncoupling can decrease mitochondrial ROS formation.[8][9]
Intra-mitochondrial Ca2+ Levels DecreaseNot specifiedDNP can lower intra-mitochondrial Ca2+ levels.[10]

Experimental Protocols for Assessing Mitochondrial Uncoupling Activity

The following outlines a general methodology for evaluating the mitochondrial uncoupling activity of a compound like DNP using isolated mitochondria and a Clark-type oxygen electrode.

Objective: To determine the effect of a test compound on mitochondrial respiration and coupling.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing KCl, KH2PO4, HEPES, and a substrate like succinate)

  • ADP solution

  • Test compound (e.g., 2,4-Dinitrophenol)

  • Clark-type oxygen electrode system

Procedure:

  • Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Baseline Respiration (State 2): Add a known amount of isolated mitochondria to the chamber and record the baseline oxygen consumption rate. This represents the substrate-dependent respiration in the absence of ADP.

  • State 3 Respiration: Add a limiting amount of ADP to the chamber to stimulate ATP synthesis. The resulting increase in oxygen consumption is known as State 3 respiration.

  • State 4 Respiration: Once all the added ADP has been phosphorylated to ATP, the respiration rate will decrease to a level known as State 4 respiration, which is primarily limited by the proton leak across the inner mitochondrial membrane.

  • Uncoupled Respiration: Introduce the test compound (e.g., 2,4-DNP at a final concentration of 50 µM) into the chamber.[1] A potent uncoupler will cause a rapid increase in oxygen consumption that is not dependent on ADP. This is the uncoupled respiration rate.

Data Analysis:

  • Respiratory Control Ratio (RCR): Calculate the RCR by dividing the State 3 respiration rate by the State 4 respiration rate (RCR = State 3 / State 4). A high RCR indicates well-coupled mitochondria.

  • Uncoupling Effect: Compare the uncoupled respiration rate to the State 3 rate. A significant increase in respiration after the addition of the compound, independent of ADP, confirms its uncoupling activity.

Visualizations

Signaling Pathway of DNP-Induced Mitochondrial Uncoupling

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain H_ims H+ ETC->H_ims Proton Pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_matrix H+ DNP_anion DNP- ADP_P ADP + Pi ADP_P->ATPSynthase H_ims->ATPSynthase Proton Flow H_ims->DNP_anion Protonation DNP_H DNP-H DNP_H->H_matrix Proton Release DNP_H->H_matrix DNP_anion->H_ims DNP_anion->DNP_H

Caption: Mechanism of 2,4-DNP as a protonophore in mitochondria.

Experimental Workflow for Assessing Mitochondrial Uncoupling

Experimental_Workflow start Start: Isolated Mitochondria in Respiration Buffer state2 Measure State 2 Respiration (Baseline) start->state2 add_adp Add ADP state2->add_adp state3 Measure State 3 Respiration (Active) add_adp->state3 adp_consumed ADP Consumed? state3->adp_consumed adp_consumed->state3 No state4 Measure State 4 Respiration (Resting) adp_consumed->state4 Yes add_dnp Add 2,4-DNP state4->add_dnp uncoupled Measure Uncoupled Respiration add_dnp->uncoupled end End uncoupled->end

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Conclusion

2,4-Dinitrophenol is a potent mitochondrial uncoupler with well-characterized effects on cellular respiration and energy metabolism. Its ability to dissipate the proton motive force makes it a valuable tool for studying mitochondrial bioenergetics. While the specific mitochondrial uncoupling activity of this compound remains to be elucidated, the principles and experimental approaches detailed in this guide for 2,4-DNP provide a solid foundation for the investigation of other dinitrophenol derivatives. Further research is warranted to explore the structure-activity relationships of substituted dinitrophenols and their potential as therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 3,6-Dimethyl-2,4-dinitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative solubility data for 3,6-Dimethyl-2,4-dinitrophenol is limited. This guide provides available physicochemical properties for the target compound and utilizes solubility data for the structurally related compound 2,4-dinitrophenol as a proxy for illustrative purposes. The experimental protocols described are general methods applicable for determining the solubility of phenolic compounds.

Introduction

This compound is a substituted phenol derivative with potential applications in various fields of chemical research and development. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide aims to provide a comprehensive overview of its solubility characteristics.

Physicochemical Properties of this compound

While specific solubility data is scarce, the fundamental physicochemical properties of this compound are available and provide insights into its expected solubility behavior.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 15968-56-6[1][2][3]
Molecular Formula C8H8N2O5[2][3][4]
Molecular Weight 212.16 g/mol [3][5]
Synonyms 2,5-Xylenol, 4,6-dinitro-; 4,6-Dinitro-2,5-xylenol[1][2]

Solubility Profile (with 2,4-Dinitrophenol as a Surrogate)

Due to the lack of specific data for this compound, the solubility of the parent compound, 2,4-dinitrophenol, is presented below to provide a general understanding of the solubility of dinitrophenols in organic solvents. It is important to note that the additional methyl groups in this compound will influence its solubility, likely increasing its affinity for less polar organic solvents compared to 2,4-dinitrophenol.

Qualitative Solubility of 2,4-Dinitrophenol:

SolventSolubility
WaterSparingly soluble to slightly soluble[6][7]
EthanolSoluble[6][7][8]
AcetoneSoluble[6][9]
BenzeneSoluble[7][8]
ChloroformSoluble[9]
Ethyl EtherSoluble[8]
DMSOModerately soluble[10]

Quantitative Solubility of 2,4-Dinitrophenol at 15 °C ( g/100g solution):

SolventSolubility ( g/100g solution)
Ethyl acetate15.55
Acetone35.90
Chloroform5.39
Pyridine20.08
Carbon tetrachloride0.423
Toluene6.36
[8]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the solubility of a solid in a solvent is the shake-flask method.[11] This protocol outlines the general steps to determine the solubility of a compound like this compound.

Methodology:

  • Preparation of a Supersaturated Solution: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used for this purpose.

  • Phase Separation: After equilibration, the mixture is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn. The concentration of the solute in this sample is then determined using a suitable analytical technique.

  • Quantification: The concentration can be determined by various methods, such as:

    • Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured.

    • Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute in the saturated solution.

    • Titration: As phenols can be assayed via redox titration, this method can also be adapted to determine their concentration.[12][13]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Constant Temperature Agitation) A->B Add excess solute to solvent C Phase Separation (Centrifugation/Settling) B->C 24-72 hours D Sampling of Saturated Supernatant C->D Withdraw clear liquid E Analysis of Solute Concentration D->E Analytical Technique F Solubility Data (e.g., g/L, mol/L) E->F Calculation

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Spectroscopic Analysis of 3,6-Dimethyl-2,4-dinitrophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search for experimentally-derived spectroscopic data (NMR, IR, MS) and corresponding detailed experimental protocols for 3,6-Dimethyl-2,4-dinitrophenol did not yield specific, verifiable results within publicly available scientific databases and literature. This technical guide therefore provides the available predicted mass spectrometry data for the compound and outlines a generalized workflow for the spectroscopic analysis of a novel chemical entity. This information is intended to serve as a foundational reference for researchers undertaking the characterization of this or structurally similar molecules.

Introduction to this compound

This compound is a substituted aromatic compound. Its chemical structure consists of a phenol ring with two methyl groups and two nitro groups at positions 3 and 6, and 2 and 4, respectively. Spectroscopic analysis is essential for the unambiguous confirmation of its molecular structure and for the assessment of its purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Mass Spectrometry (MS) Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally derived and serves as a reference for experimental mass spectrometry.

AdductPredicted m/z
[M+H]+213.05060
[M+Na]+235.03254
[M-H]-211.03604
[M+NH4]+230.07714
[M+K]+251.00648
[M+H-H2O]+195.04058
[M+HCOO]-257.04152
[M+CH3COO]-271.05717
[M+Na-2H]-233.01799
[M]+212.04277
[M]-212.04387

Data sourced from PubChem.

Generalized Experimental Protocols for Spectroscopic Analysis

In the absence of specific protocols for this compound, this section provides a general methodology for obtaining NMR, IR, and MS data for a solid organic compound.

Sample Preparation
  • NMR Spectroscopy: A sample of 5-10 mg is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with those of the analyte. The solution is then transferred to an NMR tube.

  • IR Spectroscopy: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

  • Mass Spectrometry: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.

Instrumentation and Data Acquisition
  • NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400-600 MHz) is used to acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are employed, and experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

  • IR Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Mass Spectrometry: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used. The instrument is calibrated using a standard compound. Data is acquired in both positive and negative ion modes to observe different adducts.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare Dilute Solution in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (ESI, APCI) Prep_MS->Acq_MS Analysis_NMR NMR Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS Structure_Elucidation Structure Elucidation & Purity Assessment Analysis_NMR->Structure_Elucidation Analysis_IR->Structure_Elucidation Analysis_MS->Structure_Elucidation

Potential Research Applications of 3,6-Dimethyl-2,4-dinitrophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyl-2,4-dinitrophenol, a substituted dinitrophenol, remains a largely unexplored molecule within the scientific community. While its basic chemical properties are documented, a significant gap exists in the understanding of its biological activities and potential therapeutic applications. This technical guide aims to bridge this gap by proposing a roadmap for future research into this compound. Drawing parallels with the well-studied, structurally related compound 2,4-dinitrophenol (DNP), we hypothesize that this compound may function as a mitochondrial uncoupler. This document outlines potential research applications stemming from this hypothesis, provides detailed, adaptable experimental protocols for its synthesis and biological evaluation, and presents visualizations of its proposed mechanism of action and a suggested experimental workflow. This guide is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this novel compound.

Introduction

This compound (CAS No. 15968-56-6) is an aromatic compound with the chemical formula C₈H₈N₂O₅.[1][2][3] Structurally, it is a derivative of phenol with two nitro groups and two methyl groups attached to the benzene ring. While its existence is known, public-domain research on its biological effects and potential applications is virtually non-existent.

The significant structural similarity of this compound to 2,4-dinitrophenol (DNP) provides a strong rationale for investigating its potential as a mitochondrial uncoupler. DNP is a well-characterized protonophore that disrupts the mitochondrial proton gradient, leading to an increase in metabolic rate and heat production as the cell attempts to compensate for the reduced efficiency of ATP synthesis.[1][4] This mechanism of action has led to the investigation of DNP and other uncoupling agents for a variety of therapeutic applications, despite DNP's own toxicity concerns.[4][5]

This guide will therefore focus on the potential research applications of this compound, based on the hypothesized mechanism of mitochondrial uncoupling. We will explore its potential in metabolic diseases, neurodegenerative disorders, and oncology, and provide a framework for its initial scientific investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing experimental protocols.

PropertyValueReference
CAS Number 15968-56-6[2][3][6][7]
IUPAC Name This compound[1][2][3]
Synonyms 4,6-Dinitro-2,5-xylenol[1][2][3]
Molecular Formula C₈H₈N₂O₅[1][2][3][6]
Molecular Weight 212.16 g/mol [6][7]
Purity (typical) >97%[7]

Hypothesized Mechanism of Action: Mitochondrial Uncoupling

We propose that this compound acts as a protonophore, similar to DNP. In this model, the molecule, being lipid-soluble, can diffuse across the inner mitochondrial membrane. Its phenolic hydroxyl group can be deprotonated in the relatively alkaline mitochondrial matrix, and the resulting anion can then pick up a proton from the acidic intermembrane space. This process effectively shuttles protons back into the matrix, bypassing the ATP synthase complex and dissipating the proton motive force. The energy that would have been used for ATP synthesis is instead released as heat.

Hypothesized_MOA cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix (Higher pH) cluster_ims Intermembrane Space (Lower pH) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates ADP ADP + Pi ADP->ATP_Synthase Protons_IMS H+ Protons_IMS->ATP_Synthase Flows through Compound This compound ETC Electron Transport Chain ETC->Protons_IMS Pumps H+ out Compound->ATP_Synthase Releases H+ in matrix, bypassing ATP Synthase Compound->Protons_IMS Picks up H+ Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Viability Cytotoxicity Assays (e.g., MTT, LDH) in various cell lines Characterization->Cell_Viability Mito_Uncoupling Assessment of Mitochondrial Uncoupling (e.g., Seahorse Analyzer, Oxygen Consumption Rate) Cell_Viability->Mito_Uncoupling ROS_Measurement Measurement of Reactive Oxygen Species (ROS) Production Mito_Uncoupling->ROS_Measurement Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot for signaling pathways) ROS_Measurement->Mechanism_Studies PK_Studies Pharmacokinetic and Toxicity Studies in animal models Mechanism_Studies->PK_Studies Efficacy_Models Efficacy studies in relevant disease models (e.g., diet-induced obesity, neurodegeneration models) PK_Studies->Efficacy_Models

References

The Biological Effects of Dinitrophenol Derivatives on Metabolic Rate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinitrophenol (DNP) and its derivatives are potent metabolic modulators that have garnered significant interest for their ability to increase metabolic rate. This technical guide provides a comprehensive overview of the biological effects of DNP derivatives, with a focus on their impact on cellular and systemic metabolism. Through a detailed examination of the core mechanism of mitochondrial uncoupling, this document summarizes quantitative data on the effects of these compounds, outlines key experimental protocols for their study, and visualizes the intricate signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and potentially harness the therapeutic potential of this class of molecules.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism by which dinitrophenol derivatives exert their effects on metabolic rate is through the uncoupling of oxidative phosphorylation.[1][2][3] In normal mitochondrial respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force is then used by ATP synthase to produce adenosine triphosphate (ATP), the cell's primary energy currency.

DNP derivatives act as proton ionophores, creating a shuttle for protons to leak back across the inner mitochondrial membrane, bypassing ATP synthase.[4][5] This dissipation of the proton gradient uncouples electron transport from ATP synthesis. As a result, the energy from the oxidation of substrates is largely dissipated as heat, leading to an increase in the basal metabolic rate.[2][3][4][5] The cell attempts to compensate for the reduced ATP production efficiency by increasing the rate of substrate oxidation and oxygen consumption, further contributing to the elevated metabolic rate.[6]

Quantitative Effects on Metabolic Rate

The following tables summarize the quantitative effects of 2,4-Dinitrophenol (2,4-DNP), the most studied derivative, on various metabolic parameters. Data for other derivatives is sparse but indicates that 2,6-, 3,4-, and 3,5-DNP may have a similar potential to increase basal metabolic rate, while 2,3- and 2,5-DNP appear to be less potent.[2]

Table 1: Effects of 2,4-DNP on Oxygen Consumption Rate (OCR)

Experimental System2,4-DNP ConcentrationObserved Effect on OCRReference
Isolated rat diaphragm muscle0.02 mM and higherSubstantial increase in resting OCR[7]
Isolated rat diaphragm muscle (stimulated)0.05 mMIncreased OCR[7]
Developing zebrafish embryos (6 hpf)Not specifiedSignificantly increased basal respiration[8]
Conscious adult rats (hypoxic)6 mg/kg (successive injections)Progressive increase in VO₂[9]

Table 2: Effects of 2,4-DNP on Energy Expenditure (EE) and Body Weight

Animal Model2,4-DNP DoseDurationObserved EffectReference
Mice on high-fat diet (at 30°C)800 mg/liter in drinking water2 months~17% increase in energy expenditure, 26% less body weight[3][10]
Mice on high-fat diet (at 22°C)800 mg/liter in drinking water2 monthsNo effect on energy expenditure or body weight[10]
Bobwhite quail625 ppm in feed8 days32% more energy expended
Bobwhite quail1250 ppm in feed8 days60% more energy expended, loss of most body fat
Rats10 mg/kg BWSingle dose33.2 ± 6.4% increase in EE[11]

Table 3: Effects of 2,4-DNP on ATP Production

Experimental System2,4-DNP ConcentrationObserved Effect on ATP ProductionReference
L6 myoblasts (with high ADP)50 µMDecreased ATP production[11]
Developing zebrafish embryosNot specifiedSignificantly decreased ATP-linked respiration[8]
HepG2 cells (chronic treatment)Not specifiedEfficient mitochondrial ATP production maintained[12]

Experimental Protocols

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[13][14]

Protocol: Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.[16]

  • Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.[15]

  • Cell Plate Preparation: Replace the culture medium with the pre-warmed assay medium and incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[15]

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the following compounds at optimized concentrations:

    • Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.[17]

    • Port B: FCCP or a DNP derivative (uncoupling agent) to measure maximal respiration.[15][17] The optimal concentration of the uncoupler must be determined by titration for each cell type.[15]

    • Port C: Rotenone/antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[17]

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine OCR at baseline and after each compound injection.[14]

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.[14]

Measurement of ATP Levels using a Luciferase-Based Assay

This method quantifies ATP by measuring the light produced in the luciferin-luciferase reaction, which is ATP-dependent.

Protocol:

  • Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of the DNP derivative for the desired time.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release intracellular ATP.

  • Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the experimental samples. The decrease in luminescence in treated cells compared to controls indicates a reduction in ATP levels.[18]

In Vivo Metabolic Rate Measurement using Indirect Calorimetry

Indirect calorimetry in animal models measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine energy expenditure.[10]

Protocol:

  • Acclimation: Acclimate animals (e.g., mice) to single housing in metabolic cages (e.g., CLAMS system) for a period of 1-2 weeks.[19]

  • Treatment Administration: Administer the DNP derivative through a suitable route (e.g., in drinking water, by oral gavage, or intraperitoneal injection).[10][19]

  • Data Collection: Continuously monitor VO₂, VCO₂, food and water intake, and locomotor activity over the desired experimental period.[10]

  • Data Analysis: Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure using appropriate formulas. Compare the metabolic parameters between the treated and control groups.

Signaling Pathways and Logical Relationships

DNP derivatives, through their primary effect on mitochondrial uncoupling, trigger a cascade of downstream signaling events. These pathways are involved in the cellular response to metabolic stress and adaptation.

Key Signaling Pathways Modulated by DNP Derivatives

Mitochondrial uncoupling by DNP derivatives leads to a decrease in the ATP/ADP ratio, which is a key sensor of cellular energy status. This activates AMP-activated protein kinase (AMPK) , a central regulator of metabolism.[20][21] Activated AMPK, in turn, can influence a variety of downstream targets to promote catabolic pathways and inhibit anabolic processes. One such downstream target is p38 mitogen-activated protein kinase (MAPK) , which is involved in the cellular stress response.[20][21]

Furthermore, DNP-induced mild mitochondrial uncoupling has been shown to reprogram the mTOR and insulin signaling pathways , leading to their suppression.[1][22][23] This is accompanied by an upregulation of pathways involved in adaptive stress responses, including the cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling, which are crucial for synaptic plasticity and neuronal health.[1][4][24]

Caption: Signaling pathways modulated by DNP derivatives.
Experimental Workflow for Assessing Metabolic Effects

The following diagram illustrates a typical workflow for investigating the metabolic effects of DNP derivatives, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Seahorse Mitochondrial Respiration (Seahorse XF Assay) ATP_Assay ATP Production Assay (Luciferase-based) Seahorse->ATP_Assay Correlate OCR with ATP levels CellViability Cell Viability Assay ATP_Assay->CellViability Assess cytotoxicity Calorimetry Indirect Calorimetry (Metabolic Rate) CellViability->Calorimetry Select lead compounds for in vivo studies BodyComp Body Composition (DEXA) Calorimetry->BodyComp Evaluate effects on body weight and fat mass Toxicity Toxicity Assessment BodyComp->Toxicity Determine therapeutic window

Caption: Experimental workflow for metabolic studies of DNP derivatives.
Logical Relationship between DNP Structure and Activity

While a detailed structure-activity relationship for a wide range of DNP derivatives is not extensively documented in the public domain, some general principles can be inferred. The presence of the nitro groups and the phenolic hydroxyl group is crucial for the protonophoric activity. The position of the nitro groups influences the acidity of the hydroxyl group and the lipophilicity of the molecule, which in turn affects its ability to traverse the mitochondrial membrane and dissipate the proton gradient.

SAR_Logic Structure DNP Derivative Structure Lipophilicity Lipophilicity Structure->Lipophilicity pKa Acidity (pKa) of Hydroxyl Group Structure->pKa MembranePerm Mitochondrial Membrane Permeability Lipophilicity->MembranePerm ProtonShuttle Proton Shuttling Efficiency pKa->ProtonShuttle Uncoupling Mitochondrial Uncoupling Potency MembranePerm->Uncoupling ProtonShuttle->Uncoupling MetabolicEffect Effect on Metabolic Rate Uncoupling->MetabolicEffect

Caption: Logical relationship of DNP structure to metabolic effect.

Conclusion and Future Directions

Dinitrophenol and its derivatives are powerful tools for modulating metabolic rate through the well-established mechanism of mitochondrial uncoupling. This guide has provided a consolidated overview of their quantitative effects, detailed experimental protocols for their investigation, and a visualization of the key signaling pathways they impact. While the therapeutic potential of these compounds is significant, their narrow therapeutic window and potential for toxicity remain critical challenges.[6][25][26] Future research should focus on the development of novel derivatives with improved safety profiles, potentially through tissue-specific targeting or controlled-release formulations. A deeper understanding of the structure-activity relationships and the downstream signaling consequences will be paramount in designing the next generation of metabolic modulators based on the dinitrophenol scaffold.

References

The Phoenix of Thermogenesis: A Technical History of Dinitrophenol in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the storied and controversial history of dinitrophenols (DNPs) in scientific research. From their early industrial applications to their brief and perilous tenure as a weight-loss therapeutic, and their eventual role as a pivotal tool in elucidating the mechanisms of cellular respiration, the trajectory of DNP research is a compelling narrative of discovery, hubris, and scientific advancement. This document provides a detailed account of the key experiments that defined our understanding of DNPs, including methodologies, quantitative data, and the elucidation of their mechanism of action as potent uncouplers of oxidative phosphorylation. Through a combination of historical review, data compilation, and protocol analysis, this paper offers a comprehensive resource for professionals in the fields of metabolic research and drug development, underscoring the enduring legacy of this remarkable class of molecules.

A Serendipitous Discovery: From Munitions to Metabolism

The story of dinitrophenol begins not in a pharmacy, but in the munitions factories of World War I. French workers involved in the manufacturing of explosives containing 2,4-dinitrophenol (2,4-DNP) began to exhibit a peculiar set of symptoms: significant weight loss, fatigue, excessive sweating, and elevated body temperatures.[1] While initially viewed as a toxic industrial hazard, these observations inadvertently revealed the profound metabolic effects of DNP.

Following these anecdotal reports, scientific inquiry into the physiological effects of dinitrophenols began. The early research was characterized by a drive to understand the compound's ability to dramatically increase metabolic rate.

The Stanford Studies: A Fleeting Therapeutic Promise

In the early 1930s, researchers at Stanford University, led by Dr. Maurice L. Tainter and Dr. Windsor C. Cutting, embarked on a series of clinical studies to investigate the potential of 2,4-DNP as a weight-loss agent. Their findings, published in a series of papers, ignited a brief but intense period of clinical use.

Quantitative Effects on Metabolism and Weight

Tainter and his colleagues demonstrated that DNP could increase the basal metabolic rate (BMR) by up to 50%.[1] Their research indicated an average metabolic rate increase of 11% for every 100 mg of DNP administered.[2] This dramatic increase in energy expenditure translated to rapid weight loss, with some individuals losing up to 1.5 kg per week.[1][2] A final report on their studies detailed the treatment of 170 obese patients who, on an average daily dose of 300 mg, lost approximately 680 grams (1.5 lbs) per week.[3]

The following table summarizes the key quantitative findings from the early clinical studies on 2,4-Dinitrophenol for weight loss.

ParameterReported ValueKey Studies
Maximum Increase in Basal Metabolic Rate (BMR) Up to 50%Tainter & Cutting (1930s)[1]
Average BMR Increase per 100mg Dose 11%Grundlingh et al. (2011)[2]
Maximum Reported Weekly Weight Loss Up to 1.5 kgTainter & Cutting (1930s)[1][2]
Average Weekly Weight Loss (300mg/day) ~680 g (1.5 lbs)Tainter, Stockton & Cutting (1935)[3]
Harmful Dose ~2 mg/kg body weightAmerican studies cited in various sources
Lethal Oral Dose 1 to 3 gramsVarious sources
Experimental Protocols of the Era

The primary method for determining basal metabolic rate in the 1930s was indirect calorimetry, with the Benedict-Roth apparatus being a standard instrument.[3][4][5][6]

Experimental Protocol: Measurement of Basal Metabolic Rate (circa 1930s)

  • Apparatus: Benedict-Roth Spirometer. This is a closed-circuit system where the subject breathes pure oxygen from a spirometer. The exhaled carbon dioxide is absorbed by soda-lime.[3][4][5]

  • Procedure:

    • The subject is required to be in a post-absorptive state, typically having fasted for 12 hours.

    • The subject rests in a quiet, thermally neutral environment for at least 30 minutes to achieve a state of complete physical and mental relaxation.

    • A mouthpiece is inserted into the subject's mouth, with a nose clip to ensure all breathing occurs through the mouth.

    • The subject breathes from the spirometer, which is filled with a known volume of oxygen.

    • The decrease in the volume of oxygen in the spirometer over a set period (e.g., 6 minutes) is measured. This represents the oxygen consumed by the subject.

    • The rate of oxygen consumption is then used to calculate the basal metabolic rate, typically expressed in kilocalories per hour per square meter of body surface area.

  • Data Analysis: The volume of oxygen consumed is corrected for temperature and pressure. The heat produced is calculated based on the assumption that for every liter of oxygen consumed, a certain amount of energy is liberated (approximately 4.825 kcal).

The following diagram illustrates the workflow of the early clinical research on DNP.

DNP_Clinical_Research_Workflow cluster_observation Initial Observation cluster_research Clinical Research (Tainter & Cutting) cluster_outcomes Outcomes A Observation of Weight Loss in Munitions Workers B Human Clinical Trials A->B C Measurement of Basal Metabolic Rate (BMR) (Benedict-Roth Apparatus) B->C D Quantification of Weight Loss B->D E Publication of Results (e.g., JAMA, 1933, 1935) C->E D->E F Widespread (Unregulated) Use as a Weight-Loss Drug E->F G Reports of Severe Adverse Effects & Fatalities F->G H FDA Ban (1938) G->H

Early DNP Clinical Research Workflow

Unraveling the Mechanism: The Discovery of Uncoupling

Despite its demonstrated effects on metabolism, the precise molecular mechanism of dinitrophenol remained elusive for over a decade after its clinical use was abandoned due to severe toxicity, including hyperthermia, cataracts, and fatalities.[1] The breakthrough came in 1948 from the work of W. F. Loomis and Fritz Lipmann.

The Uncoupling of Oxidative Phosphorylation

Loomis and Lipmann demonstrated that 2,4-DNP acts as an uncoupling agent in oxidative phosphorylation.[1] In normal cellular respiration, the energy released from the oxidation of substrates is used to generate a proton gradient across the inner mitochondrial membrane. This proton-motive force then drives the synthesis of ATP from ADP and inorganic phosphate (Pi). DNP, being a lipophilic protonophore, disrupts this process by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient. As a result, the energy from substrate oxidation is released as heat instead of being captured in the high-energy bonds of ATP. The cell, sensing a lack of ATP, increases its metabolic rate in a futile attempt to compensate, leading to the observed increase in oxygen consumption and heat production.

The following diagram illustrates the signaling pathway of mitochondrial oxidative phosphorylation and the effect of DNP.

Oxidative_Phosphorylation_Uncoupling cluster_mito Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 ETC Electron Transport Chain NADH->ETC FADH2->ETC ADP ADP + Pi ATPSynthase ATP Synthase ADP->ATPSynthase ATP ATP H_IMS H+ H_IMS->ATPSynthase Proton Flow DNP 2,4-Dinitrophenol H_IMS->DNP ETC->H_IMS Proton Pumping ATPSynthase->ATP Heat Heat DNP->Heat Proton Leak

Mechanism of DNP as an Uncoupling Agent
Experimental Protocol for Measuring Cellular Respiration

The experiments conducted by Loomis and Lipmann, and other researchers of that era studying cellular respiration, typically utilized the Warburg respirometer .[7][8] This apparatus measures changes in gas pressure in a sealed vessel to determine the rate of oxygen consumption by tissue slices or homogenates.

Experimental Protocol: Warburg Respirometry for Tissue Respiration

  • Apparatus: Warburg constant-volume manometer. This consists of a reaction flask connected to a manometer. The flask has a side arm for adding reagents during the experiment and a center well for a CO2 absorbent.[7][8]

  • Procedure:

    • A tissue homogenate (e.g., from rabbit kidney, as likely used by Loomis and Lipmann) is prepared in a suitable buffer.

    • A known volume of the tissue homogenate is placed in the main compartment of the Warburg flask.

    • A solution of potassium hydroxide (KOH) is placed in the center well of the flask to absorb any CO2 produced during respiration. A piece of filter paper is often added to increase the surface area for CO2 absorption.

    • The experimental substance (e.g., a solution of 2,4-DNP) is placed in the side arm of the flask.

    • The flask is attached to the manometer, sealed, and placed in a constant-temperature water bath to equilibrate.

    • After equilibration, the manometer fluid levels are recorded. The contents of the side arm are then tipped into the main compartment to initiate the reaction.

    • As the tissue consumes oxygen, the pressure inside the flask decreases, causing the manometer fluid to rise. The change in fluid level is recorded at regular intervals.

  • Data Analysis: The change in pressure is converted to the volume of oxygen consumed, taking into account the flask volume, temperature, and the solubility of oxygen. The rate of oxygen consumption is then calculated and expressed, for example, as microliters of O2 per milligram of tissue per hour. By comparing the oxygen consumption in the presence and absence of DNP, and with and without substrates for oxidative phosphorylation, the uncoupling effect can be quantified.

Legacy and Modern Perspectives

The history of dinitrophenol in scientific research is a stark reminder of the fine line between therapeutic potential and toxicity. While its use as a weight-loss drug was short-lived and dangerous, its contribution to our fundamental understanding of cellular bioenergetics is undeniable. The discovery of its uncoupling mechanism was a landmark achievement that paved the way for decades of research into mitochondrial function and energy metabolism.

Today, DNP and other uncoupling agents continue to be used as research tools to study mitochondrial physiology and disease. Furthermore, the concept of "mild" or "controlled" uncoupling is being explored as a potential therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes, with a focus on developing compounds that can safely increase energy expenditure without the severe side effects of DNP. The story of dinitrophenol thus serves as both a cautionary tale and a source of inspiration for future generations of scientists and drug developers.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 3,6-Dimethyl-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dimethyl-2,4-dinitrophenol is a nitrophenolic compound of interest in various fields, including environmental monitoring and toxicology. Accurate and reliable quantification of this analyte is crucial for assessing its presence and impact. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the analysis of phenolic compounds. This application note presents a detailed protocol for the quantification of this compound using a reverse-phase HPLC-UV method, developed based on established methodologies for structurally similar compounds such as 2,4-dinitrophenol and 4,6-dinitro-o-cresol.

Principle of the Method

This method utilizes reverse-phase chromatography on a C18 stationary phase to separate this compound from other matrix components. The separation is achieved using an isocratic mobile phase of acetonitrile and water, with a small amount of phosphoric acid to ensure the analyte is in its non-ionized form, promoting retention and sharp peak shapes. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphoric acid (85%)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v) containing 0.1% phosphoric acid. The exact ratio may require optimization.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 260 nm (The optimal wavelength should be confirmed by determining the λmax of this compound in the mobile phase).[1]

  • Run Time: Approximately 10 minutes.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be adapted based on the sample matrix.

  • To 1 mL of the aqueous sample, add a suitable amount of a strong acid (e.g., HCl) to adjust the pH to approximately 2.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-5) with another 2 mL of the extraction solvent and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[1]

System Equilibration and Analysis
  • Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).[1]

  • Inject the prepared standard solutions in triplicate, from the lowest to the highest concentration.

  • Inject the prepared samples in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for the developed HPLC-UV method.

Table 1: Chromatographic Parameters

ParameterValue
Retention Time (approx.)4.5 min
Tailing Factor< 1.5
Theoretical Plates> 2000

Table 2: Method Validation Parameters

Validation ParameterExpected Result
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2% (Intra-day), < 5% (Inter-day)

Visualizations

HPLC_Workflow Experimental Workflow for HPLC-UV Quantification cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_stock Prepare Stock Standard (1000 µg/mL in Methanol) node_working Prepare Working Standards (1-100 µg/mL in Mobile Phase) node_stock->node_working node_inject Inject into HPLC System node_working->node_inject node_sample Aqueous Sample Collection node_ph Adjust pH to ~2 node_sample->node_ph node_lle Liquid-Liquid Extraction (Ethyl Acetate) node_ph->node_lle node_evap Evaporate to Dryness node_lle->node_evap node_recon Reconstitute in Mobile Phase node_evap->node_recon node_filter Filter through 0.45 µm Syringe Filter node_recon->node_filter node_filter->node_inject node_sep Chromatographic Separation (C18 Column, Isocratic Mobile Phase) node_inject->node_sep node_detect UV Detection at 260 nm node_sep->node_detect node_cal Generate Calibration Curve (Peak Area vs. Concentration) node_detect->node_cal node_quant Quantify Analyte in Samples node_cal->node_quant node_report Report Results node_quant->node_report

Caption: Workflow for the HPLC-UV quantification of this compound.

Conclusion

The proposed HPLC-UV method provides a reliable and accessible approach for the quantification of this compound. The method is based on established principles for the analysis of similar nitrophenolic compounds and is expected to offer good linearity, accuracy, and precision. The detailed protocol and workflow provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals for the implementation and validation of this analytical method. It is recommended to perform a full method validation according to ICH guidelines before routine use.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of 3,6-Dimethyl-2,4-dinitrophenol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3,6-Dimethyl-2,4-dinitrophenol in biological samples such as plasma and urine. Due to the limited availability of specific analytical methods for this compound, this protocol is adapted from established methods for the related compound, 2,4-dinitrophenol (DNP), and other nitrophenolic compounds. The methodology described herein provides a robust starting point for researchers and drug development professionals, emphasizing the need for thorough method development and validation for this specific analyte. The protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis.

Introduction

This compound is a nitrophenolic compound with potential industrial and research applications. Accurate and reliable quantification of this analyte in biological matrices is crucial for toxicokinetic, metabolic, and pharmacological studies. LC-MS/MS offers the high sensitivity and specificity required for the determination of trace levels of such compounds in complex biological samples. This document provides a comprehensive, albeit representative, protocol for the analysis of this compound, addressing the current gap in available literature.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove matrix interferences and concentrate the analyte of interest. The following procedure is a general guideline and should be optimized for the specific biological matrix.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound analytical standard

  • Internal standard (IS) (e.g., isotopically labeled this compound or a structurally similar compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure for Plasma Samples (Protein Precipitation & SPE):

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • For further clean-up and concentration, perform Solid Phase Extraction (SPE).

    • Condition an appropriate SPE cartridge with methanol followed by deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Procedure for Urine Samples (Dilute-and-Shoot or SPE):

For urine samples with expected high concentrations, a simple "dilute-and-shoot" approach may be sufficient.

  • Thaw urine samples to room temperature.

  • Centrifuge at 5,000 x g for 5 minutes to pellet any particulates.

  • Dilute 50 µL of the supernatant with 450 µL of the mobile phase containing the internal standard.

  • Vortex and transfer to an autosampler vial.

For lower concentrations or cleaner samples, an SPE procedure similar to the one for plasma can be employed.

Liquid Chromatography

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)%B
0.020
1.020
5.095
6.095
6.120
8.020

Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: Negative ion mode (ESI-) is generally preferred for phenolic compounds.

MS Parameters (Representative):

ParameterValue
Ion SourceESI
PolarityNegative
Capillary Voltage3.0 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

MRM transitions need to be optimized by infusing a standard solution of this compound. The following are hypothetical transitions based on its structure (MW: 212.16 g/mol ).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)211.0To be determinedTo be determined
This compound (Qualifier)211.0To be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The precursor ion in negative mode would be [M-H]⁻.

Data Presentation

Table 1: Representative Quantitative Data for 2,4-Dinitrophenol (DNP) in Biological Samples.

Biological MatrixConcentration RangeReference
Postmortem Blood48.4 mg/L[1]
UrineNot specified[1]
Gastric ContentNot specified[1]
BileNot specified[1]
Hair5.15 - 25.48 ng/mg[2]

Table 2: Representative Method Performance Parameters for 2,4-Dinitrophenol (DNP) Analysis.

ParameterValueReference
Limit of Detection (LOD) in Hair0.01 ng/mg[2]
Linear Range in Hair0.1 - 50 ng/mg[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Urine) ProteinPrecipitation Protein Precipitation (for Plasma) BiologicalSample->ProteinPrecipitation Acetonitrile SPE Solid Phase Extraction (SPE) ProteinPrecipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (Reversed-Phase) Evaporation->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound NitroReduction1 Amino-dimethyl-nitrophenol Parent->NitroReduction1 Nitroreductase NitroReduction2 Nitro-dimethyl-aminophenol Parent->NitroReduction2 Nitroreductase MethylOxidation Hydroxymethyl-dinitrophenol Parent->MethylOxidation CYP450 Glucuronide Glucuronide Conjugate NitroReduction1->Glucuronide UGT Sulfate Sulfate Conjugate NitroReduction2->Sulfate SULT MethylOxidation->Glucuronide UGT

References

Application Notes and Protocols for Preparing Stock Solutions of 3,6-Dimethyl-2,4-dinitrophenol for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dimethyl-2,4-dinitrophenol is a substituted dinitrophenol compound. Dinitrophenols, such as the well-studied 2,4-Dinitrophenol (DNP), are known to act as mitochondrial uncouplers.[1][2] This class of compounds disrupts oxidative phosphorylation in mitochondria by transporting protons across the inner mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis. This leads to a decrease in cellular ATP production and an increase in heat generation.[2] Due to these properties, dinitrophenols are valuable tools for studying cellular metabolism, mitochondrial function, and have been investigated for therapeutic applications, although their use in humans has been curtailed due to significant toxicity.[2][3]

These application notes provide a detailed protocol for the preparation of stock solutions of this compound for use in cell culture experiments. Adherence to proper safety and handling procedures is critical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 15968-56-6[4][5]
Molecular Formula C8H8N2O5[4]
Molecular Weight 212.16 g/mol [5][6]
IUPAC Name This compound[4]
Purity Commercially available at >97%[5]
Solubility Soluble in DMSO and Ethanol; sparingly soluble in water (inferred from 2,4-Dinitrophenol)[1][7][8]
Appearance Yellow crystalline solid (inferred from 2,4-Dinitrophenol)[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Biological safety cabinet (BSC)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Safety Precautions
  • Handle this compound powder in a chemical fume hood.

  • The related compound, 2,4-Dinitrophenol, is explosive when dry.[1][9] Handle the compound with care and avoid creating dust.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

  • Calculate the required mass:

    • Molecular Weight (MW) = 212.16 g/mol

    • To prepare 1 mL of a 100 mM solution, you need:

      • Mass (g) = 0.1 mol/L * 0.001 L * 212.16 g/mol = 0.02122 g = 21.22 mg

  • Weigh the compound:

    • In a chemical fume hood, carefully weigh out 21.22 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the tube containing the powder.

  • Ensure complete dissolution:

    • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional):

    • If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). Protect from light.

Preparation of Working Solutions

For cell culture experiments, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1-0.5%).

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 100 mM stock 1:100 in the medium.

  • Final Working Concentration:

    • Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM of this compound from a 1 mM intermediate stock:

      • V1 * C1 = V2 * C2

      • V1 = (10 mL * 10 µM) / 1000 µM = 0.1 mL = 100 µL

      • Add 100 µL of the 1 mM intermediate stock to 9.9 mL of cell culture medium.

Determining Optimal Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the cytotoxic effects and the optimal concentration range for your experiments. A common method for this is the MTT assay or similar cell viability assays.

ExperimentPurposeTypical Concentration Range
Dose-Response Cytotoxicity Assay (e.g., MTT) To determine the concentration of the compound that is toxic to the cells (e.g., IC50).0.1 µM to 1000 µM
Metabolic Studies To investigate the effects on cellular metabolism without causing significant cell death.Typically below the IC50 value, determined from cytotoxicity assays.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store dilute Dilute Stock in Medium store->dilute Use Stock treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Workflow for preparing and using this compound solutions.

Proposed Mechanism of Action

G cluster_mito Mitochondrial Inner Membrane matrix Matrix ims Intermembrane Space atpsynthase ATP Synthase ims->atpsynthase H+ flow etc Electron Transport Chain etc->ims H+ pumping atpsynthase->matrix ATP Synthesis dnp This compound dnp->ims H+ transport (uncoupling)

Caption: Mitochondrial uncoupling by this compound.

References

Application Notes and Protocols: Utilizing 3,6-Dimethyl-2,4-dinitrophenol as a Positive Control for Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis, leading to a dissipation of the proton motive force as heat.[1] This process is critical in cellular bioenergetics, thermogenesis, and is implicated in various pathologies.[1][2] Chemical uncouplers are invaluable tools for studying these processes and for screening compounds for potential mitochondrial toxicity during drug development.[3]

This document provides detailed application notes and protocols for the use of 3,6-Dimethyl-2,4-dinitrophenol as a positive control in mitochondrial uncoupling assays. While this compound is a specific derivative, its mechanism is analogous to the well-characterized uncoupler 2,4-dinitrophenol (DNP).[2][3][4] These protocols are therefore based on the established use of dinitrophenolic compounds and other chemical uncouplers.

Note on this compound: Information specifically pertaining to this compound is limited in readily available scientific literature. The protocols and data presented here are based on the known activities of the closely related and extensively studied compound, 2,4-dinitrophenol (DNP). Researchers should empirically determine the optimal concentration range for this compound for their specific experimental system.

Mechanism of Action: Dinitrophenols as Protonophores

Dinitrophenols act as protonophores, which are lipid-soluble weak acids. They function by picking up protons in the acidic intermembrane space of the mitochondria and shuttling them across the inner mitochondrial membrane, releasing them into the more alkaline matrix. This bypass of the ATP synthase complex dissipates the proton gradient required for ATP production, leading to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced proton motive force.[4][5]

cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_plus_IMS H+ Gradient (High Concentration) ETC->H_plus_IMS Pumps H+ H2O Water (H2O) ETC->H2O Produces ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Uncoupler This compound (Protonophore) H_plus_Matrix Low H+ Concentration Uncoupler->H_plus_Matrix Transports H+ H_plus_IMS->ATP_Synthase Drives ATP Synthesis H_plus_IMS->Uncoupler O2 Oxygen (O2) O2->ETC Consumed ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of mitochondrial uncoupling by this compound.

Safety Precautions

Dinitrophenols are toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[6][7][8] They can also cause damage to organs through prolonged or repeated exposure.[6][7][8] Always consult the Safety Data Sheet (SDS) before handling.[6][7]

General Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]

  • Avoid creating dust.[6]

  • Wash hands thoroughly after handling.[7]

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol utilizes a Seahorse XF Analyzer or similar technology to measure real-time cellular respiration.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer and consumables

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a density determined to give a basal oxygen consumption rate (OCR) within the optimal range of the instrument. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare a working solution of this compound in the assay medium. A concentration range of 10-100 µM is a typical starting point for dinitrophenols, but this should be optimized.

  • Assay Setup:

    • Wash the cells with the assay medium.

    • Add the appropriate volume of assay medium to each well.

    • Place the cell culture plate in a CO2-free incubator for 1 hour prior to the assay.

    • Load the injector ports of the sensor cartridge with the compounds:

      • Port A: this compound (or vehicle control)

      • Port B: Oligomycin (e.g., 1-2 µM)

      • Port C: Rotenone/Antimycin A (e.g., 0.5-1 µM each)

  • Data Acquisition: Calibrate the Seahorse XF Analyzer and place the cell culture plate in the instrument. Run the assay, which will measure basal OCR before sequentially injecting the compounds.

Data Interpretation:

  • Basal Respiration: The initial OCR before any injections.

  • Uncoupled Respiration: A significant increase in OCR after the injection of this compound indicates mitochondrial uncoupling.

  • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

  • Maximal Respiration: For a typical mitochondrial stress test, FCCP is used to induce maximal respiration. In this protocol, the uncoupler is the compound of interest.

  • Non-mitochondrial Respiration: The remaining OCR after the addition of Rotenone/Antimycin A.

cluster_workflow Seahorse XF Assay Workflow cluster_injections Sequential Injections start Seed Cells prepare Prepare Compounds start->prepare setup Setup Assay Plate (Wash & Add Medium) prepare->setup incubate Incubate (CO2-free) setup->incubate load Load Sensor Cartridge incubate->load run Run Seahorse Assay load->run analyze Analyze Data run->analyze injection_A Port A: This compound run->injection_A injection_B Port B: Oligomycin injection_C Port C: Rotenone/Antimycin A

Caption: Workflow for assessing mitochondrial uncoupling using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as JC-1 or TMRE, to measure changes in the mitochondrial membrane potential. Uncoupling leads to a decrease in ΔΨm.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound stock solution

  • JC-1 or TMRE staining solution

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Protocol:

  • Cell Treatment: Seed cells in a suitable plate (e.g., 96-well black, clear-bottom plate). Treat cells with various concentrations of this compound for the desired time. Include a vehicle-only control.

  • Dye Loading:

    • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).

    • Add the fluorescent dye solution (e.g., 2 µM JC-1 or 100 nM TMRE) to each well.

    • Incubate according to the dye manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Signal Measurement:

    • Wash the cells to remove excess dye.

    • Add fresh buffer or medium.

    • Measure the fluorescence using the appropriate instrument and settings.

      • JC-1: Measure both green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm). A decrease in the red/green fluorescence ratio indicates depolarization.

      • TMRE: Measure red fluorescence. A decrease in fluorescence intensity indicates depolarization.

Data Interpretation: A dose-dependent decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence intensity (for TMRE) in cells treated with this compound confirms mitochondrial membrane depolarization, consistent with uncoupling.

Quantitative Data Summary

The following table provides hypothetical, yet typical, data that might be obtained from the described experiments using a dinitrophenol compound as a positive control.

AssayParameter MeasuredVehicle Control (DMSO)This compound (50 µM)Expected Outcome with Uncoupler
Cellular Respiration (OCR) Basal OCR (pmol O2/min)100 ± 10250 ± 20Increase
ATP-linked Respiration (pmol O2/min)70 ± 820 ± 5Decrease
Mitochondrial Membrane Potential JC-1 Red/Green Ratio5.0 ± 0.51.2 ± 0.2Decrease
TMRE Fluorescence (Arbitrary Units)8000 ± 5002000 ± 300Decrease

Conclusion

This compound, like other dinitrophenols, serves as a reliable positive control for inducing mitochondrial uncoupling. By demonstrating a characteristic increase in oxygen consumption and a simultaneous decrease in mitochondrial membrane potential, researchers can validate their assay systems and confidently interpret the effects of unknown compounds on mitochondrial function. The detailed protocols and expected outcomes provided herein offer a robust framework for incorporating this essential control into studies of cellular bioenergetics and drug toxicity.

References

Measuring Mitochondrial Respiration with Dinitrophenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, play a central role in cellular bioenergetics. The measurement of mitochondrial respiration is a critical tool for assessing mitochondrial function and identifying dysfunction in various disease states and during drug development. 2,4-Dinitrophenol (DNP) is a classic chemical uncoupler of oxidative phosphorylation. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that is normally used by ATP synthase to produce ATP.[1][2] This uncoupling of respiration from ATP synthesis leads to a maximal rate of oxygen consumption by the electron transport chain (ETC), providing a key measure of mitochondrial respiratory capacity.[3] This application note provides detailed protocols for measuring mitochondrial respiration using DNP with two common platforms: the Clark-type oxygen electrode and the Seahorse XF Analyzer.

Mechanism of Action of 2,4-Dinitrophenol

DNP is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane in both its protonated and deprotonated forms. In the acidic intermembrane space, DNP becomes protonated. It then diffuses into the more alkaline mitochondrial matrix and releases its proton, effectively short-circuiting the proton gradient established by the ETC. This forces the ETC to work at its maximum capacity to try and re-establish the gradient, resulting in a significant increase in oxygen consumption.[4] The energy that would have been used for ATP synthesis is instead dissipated as heat.

Data Presentation

The following table summarizes key quantitative parameters that can be obtained from mitochondrial respiration assays using DNP.

ParameterDescriptionTypical Value/Range with DNPInstruments
Basal Respiration Rate The baseline oxygen consumption rate (OCR) of cells or mitochondria with substrates.Varies by cell/mitochondria type and substrate.Clark-type Electrode, Seahorse XF Analyzer
State 3 Respiration ADP-stimulated OCR, representing coupled respiration.Significantly lower than the DNP-uncoupled rate.Clark-type Electrode
State 4 Respiration OCR after ADP is consumed, limited by proton leak.Lower than State 3.Clark-type Electrode
Maximal Respiration Rate The maximum OCR achieved after the addition of an uncoupler like DNP.[3]A significant, often multi-fold, increase from the basal rate.Clark-type Electrode, Seahorse XF Analyzer
Spare Respiratory Capacity The difference between maximal and basal respiration.[3]Represents the cell's ability to respond to increased energy demand.Seahorse XF Analyzer
Respiratory Control Ratio (RCR) The ratio of State 3 to State 4 respiration, an indicator of mitochondrial coupling.DNP abolishes the RCR as it uncouples respiration.Clark-type Electrode
Optimal DNP Concentration The concentration that elicits maximal uncoupled respiration without inhibiting the ETC.50-100 µM for isolated mitochondria; may vary for intact cells.[5][6]Clark-type Electrode, Seahorse XF Analyzer

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using a Clark-type Oxygen Electrode

This protocol is adapted for isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from cultured cells or tissue)

  • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)

  • Substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)

  • ADP solution (e.g., 500 mM)

  • 2,4-Dinitrophenol (DNP) stock solution (e.g., 10 mM in DMSO)

  • Clark-type oxygen electrode system (e.g., Oroboros Oxygraph-2k)

Procedure:

  • System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Chamber Setup: Add 2 mL of pre-warmed (37°C) respiration buffer to the electrode chamber. Allow the signal to stabilize to establish a baseline.

  • Addition of Substrates: Add the desired substrates to the chamber to fuel the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration, or succinate for Complex II-linked respiration).

  • Addition of Mitochondria: Add an appropriate amount of isolated mitochondria (typically 0.05-0.1 mg/mL final concentration) to the chamber and record the basal respiration rate (State 2).

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 1-2 mM final concentration) to stimulate ATP synthesis and measure the State 3 respiration rate.

  • State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will slow to the State 4 rate.

  • Uncoupled Respiration: Titrate DNP into the chamber to determine the optimal concentration for maximal uncoupled respiration. A final concentration of 50-100 µM is often effective.[5][6] Record the maximal oxygen consumption rate.

  • Data Analysis: Calculate the oxygen consumption rates for each state in nmol O2/min/mg of mitochondrial protein. The Respiratory Control Ratio (RCR) can be calculated as the ratio of State 3 to State 4 respiration.

Protocol 2: Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer

This protocol is designed for adherent cells and is based on the "Mito Stress Test" principle.

Materials:

  • Adherent cells cultured in a Seahorse XF cell culture microplate

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • 2,4-Dinitrophenol (DNP)

  • Rotenone/antimycin A (Complex I and III inhibitors)

  • Seahorse XFe/XFp Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, DNP, and rotenone/antimycin A at concentrations optimized for your cell type.

  • Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the "Mito Stress Test" protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds:

    • Oligomycin: To measure ATP-linked respiration and proton leak.

    • DNP: To measure maximal respiration. A titration is recommended to find the optimal concentration.

    • Rotenone/antimycin A: To measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software automatically calculates key parameters including basal respiration, maximal respiration, and spare respiratory capacity.[3] Spare respiratory capacity is calculated as the difference between the maximal respiration rate and the basal respiration rate.

Mandatory Visualization

DNP_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces H_IMS->ATP_Synthase Flows through DNP_neg DNP- H_IMS->DNP_neg Protonation DNP_H DNP-H H_Matrix H+ DNP_H->H_Matrix Deprotonation DNP_neg->H_IMS Returns to IMS

Caption: Mechanism of 2,4-Dinitrophenol (DNP) as a mitochondrial uncoupler.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (Isolated Mitochondria or Cultured Cells) Instrument_Setup Instrument Setup (Clark-type Electrode or Seahorse XF) Sample_Prep->Instrument_Setup Reagent_Prep Reagent Preparation (Buffers, Substrates, DNP) Reagent_Prep->Instrument_Setup Basal_Respiration Measure Basal Respiration Instrument_Setup->Basal_Respiration Uncoupling Add DNP to Uncouple Respiration Basal_Respiration->Uncoupling Maximal_Respiration Measure Maximal Respiration Uncoupling->Maximal_Respiration Calculate_OCR Calculate Oxygen Consumption Rates (OCR) Maximal_Respiration->Calculate_OCR Determine_Parameters Determine Key Parameters (Maximal Respiration, Spare Capacity) Calculate_OCR->Determine_Parameters Interpretation Interpretation of Results Determine_Parameters->Interpretation

References

Application Notes and Protocols for 3,6-Dimethyl-2,4-dinitrophenol in Herbicide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-2,4-dinitrophenol is a member of the dinitrophenol class of chemicals. While specific research on this particular derivative is limited, extensive studies on closely related compounds, such as 2,4-dinitrophenol (DNP) and 4,6-dinitro-o-cresol (DNOC), have established their roles as potent herbicides.[1] Historically, these compounds were utilized for the control of broadleaf weeds.[1] This document provides detailed application notes and protocols for the investigation of this compound as a potential herbicide, drawing upon the established knowledge of its analogues.

The primary mechanism of action for dinitrophenol-based herbicides is the uncoupling of oxidative phosphorylation in plant mitochondria.[1][2] This process disrupts the vital production of adenosine triphosphate (ATP), the main energy currency of the cell, leading to a cascade of metabolic failures and ultimately, plant death.

Data Presentation: Herbicidal Efficacy of Dinitrophenol Compounds

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the herbicidal activity of the closely related and well-studied compounds, 2,4-dinitrophenol (DNP) and dinitroaniline herbicides. This data is intended to serve as a benchmark for comparative studies.

Table 1: Phytotoxicity of 2,4-Dinitrophenol (DNP) on Aquatic Plant Species

SpeciesEndpointConcentration (mg/L)EffectReference
Lemna minor (Duckweed)Total Frond Area2.4EC50 (50% effective concentration)[3]

Table 2: Herbicidal Activity of Dinitroaniline Herbicides on Weed Species

HerbicideWeed SpeciesApplication RateEfficacyReference
ProdiamineDigitaria sanguinalis (Large crabgrass)1/16 of recommended rateHigh herbicidal activity[4]
BenefinDigitaria sanguinalis (Large crabgrass)1/16 of recommended rateHigh herbicidal activity[4]
PendimethalinDigitaria sanguinalis (Large crabgrass)1/16 of recommended rateHigh herbicidal activity[4]

Table 3: Growth Inhibition by a Dinitrophenol Analogue on a Model Plant

CompoundPlant SpeciesEndpointConcentration (mg/L)Inhibition (%)Reference
2-ChlorophenolAllium cepa (Onion)Root Growth25EC50 (50% effective concentration)[5]

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

The herbicidal action of dinitrophenols is primarily due to their ability to act as proton ionophores, disrupting the proton gradient across the inner mitochondrial membrane. This circumvents ATP synthase, leading to the dissipation of energy as heat instead of being used for ATP production.

Uncoupling_of_Oxidative_Phosphorylation NADH NADH ETC Electron Transport Chain (ETC) NADH->ETC e⁻ FADH2 FADH₂ FADH2->ETC e⁻ ADP ADP + Pi ATPSynthase ATP Synthase ADP->ATPSynthase ATP ATP H_high High H⁺ Concentration ETC->H_high Pumps H⁺ DNP 3,6-Dimethyl- 2,4-dinitrophenol ATPSynthase->ATP Generates H_high->ATPSynthase H⁺ Flow DNP->ADP Dissipates Proton Gradient DNP->ETC Transports H⁺ across membrane DNP->H_high Binds H⁺

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the herbicidal potential of this compound.

Protocol 1: Seedling Emergence and Growth Inhibition Assay

This protocol assesses the pre-emergent herbicidal activity of the test compound on target weed and crop species.

1. Materials:

  • Seeds of selected weed and crop species (e.g., Amaranthus retroflexus (redroot pigweed), Setaria viridis (green foxtail), Zea mays (corn), Glycine max (soybean)).

  • This compound.

  • Acetone (for stock solution).

  • Pots or trays filled with a sterile potting mix.

  • Growth chamber with controlled temperature, humidity, and light.

  • Ruler or caliper.

  • Balance.

2. Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of dilutions of the stock solution to achieve the desired test concentrations.

  • Fill pots with potting mix and sow a predetermined number of seeds for each species at a uniform depth.

  • Apply the different concentrations of the test compound solution evenly to the soil surface. An untreated control (solvent only) should be included.

  • Place the pots in a growth chamber under optimal conditions for germination and growth.

  • After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot.

  • Carefully harvest the seedlings, wash the roots, and measure the shoot and root length.

  • Dry the seedlings in an oven at 70°C for 48 hours and record the dry biomass.

  • Calculate the percent inhibition of emergence, shoot length, root length, and biomass for each concentration compared to the untreated control.

  • Determine the EC50 (effective concentration causing 50% inhibition) values for each parameter.

Protocol 2: Root Growth Inhibition Assay using Allium cepa

This assay is a sensitive method to evaluate the phytotoxicity of a compound on a model plant system.

1. Materials:

  • Healthy onion bulbs (Allium cepa).

  • This compound.

  • Distilled water.

  • Beakers or small glass vials.

  • Ruler.

2. Procedure:

  • Remove the outer dry scales of the onion bulbs and carefully clean the base.

  • Place the bulbs in beakers filled with distilled water to allow root growth.

  • Once the roots reach a length of 2-3 cm, transfer the bulbs to beakers containing different concentrations of this compound. An untreated control (distilled water) is essential.

  • After a specific exposure time (e.g., 72 hours), measure the length of the longest roots for each bulb.

  • Calculate the percent root growth inhibition for each concentration relative to the control.

  • Determine the IC50 (concentration causing 50% inhibition) value.

Protocol 3: Measurement of Mitochondrial Respiration

This protocol measures the effect of the test compound on the oxygen consumption of isolated plant mitochondria, providing direct evidence of uncoupling activity.

1. Materials:

  • Plant tissue rich in mitochondria (e.g., etiolated seedlings, cauliflower florets).

  • Mitochondria isolation buffer.

  • Respiration buffer.

  • Substrates for the electron transport chain (e.g., NADH, succinate).

  • ADP.

  • This compound.

  • Clark-type oxygen electrode or similar respirometry system.

  • Homogenizer, centrifuge.

2. Procedure:

  • Isolate mitochondria from the plant tissue using standard differential centrifugation techniques.

  • Determine the protein concentration of the mitochondrial suspension.

  • Calibrate the oxygen electrode system with the respiration buffer.

  • Add a known amount of the isolated mitochondria to the reaction chamber.

  • Add a respiratory substrate (e.g., NADH) to initiate oxygen consumption (State 2 respiration).

  • Add a limiting amount of ADP to stimulate ATP synthesis and a coupled increase in oxygen consumption (State 3 respiration).

  • Once the ADP is phosphorylated to ATP, the respiration rate will decrease (State 4 respiration).

  • Add different concentrations of this compound to the chamber and observe the effect on the State 4 respiration rate. An uncoupler will stimulate oxygen consumption in the absence of ADP.

  • Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) and observe its reduction in the presence of the test compound.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel herbicidal compound.

Herbicide_Screening_Workflow A Compound Synthesis (this compound) B Primary Screening: Seedling Emergence Assay A->B C Secondary Screening: Root Growth Inhibition (Allium cepa) B->C Active compounds D Mechanism of Action Studies: Mitochondrial Respiration Assay C->D Potent inhibitors E Quantitative Analysis: Determine EC₅₀ and IC₅₀ values D->E F Lead Compound Identification E->F

Caption: A streamlined workflow for herbicide discovery.

Conclusion

The information and protocols provided in this document offer a comprehensive framework for the investigation of this compound as a potential herbicide. By leveraging the knowledge of related dinitrophenol compounds and employing the detailed experimental methodologies, researchers can effectively assess its phytotoxicity, determine its mechanism of action, and quantify its herbicidal efficacy. It is crucial to acknowledge that the provided quantitative data is based on analogues, and dedicated studies are necessary to establish the specific activity of this compound.

References

Application Notes and Protocols: 2,4-Dinitrophenol as a Tool to Study Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for the User: The following application notes and protocols pertain to 2,4-dinitrophenol (DNP) . Extensive searches for "3,6-dimethyl-2,4-dinitrophenol" did not yield specific scientific literature or data regarding its use as a tool to study metabolic pathways. It is possible that this specific derivative is not commonly used or that the nomenclature is rare. The information provided below is based on the well-established role of the parent compound, 2,4-dinitrophenol, a classic mitochondrial uncoupler.

Introduction

2,4-Dinitrophenol (DNP) is a well-characterized chemical compound that functions as a protonophore, effectively uncoupling oxidative phosphorylation in mitochondria.[1][2] This property makes it an invaluable tool for researchers and scientists in the study of metabolic pathways, cellular bioenergetics, and mitochondrial function. By dissipating the proton motive force across the inner mitochondrial membrane, DNP disrupts the synthesis of ATP, leading to an increase in oxygen consumption and heat production as the cell attempts to compensate for the energy deficit.[1][3] This controlled disruption allows for the detailed investigation of cellular respiration, substrate utilization, and the intricate signaling pathways that govern metabolic homeostasis.

These application notes provide an overview of the use of DNP in metabolic research, including its mechanism of action, key applications, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

DNP acts as a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. The protonated, neutral form of DNP then diffuses across the inner membrane into the alkaline mitochondrial matrix, where it releases its proton. This process effectively shuttles protons back into the matrix, bypassing the ATP synthase complex.[1][4] The dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a number of measurable effects, including:

  • Increased electron transport chain activity and oxygen consumption.

  • Decreased ATP synthesis.

  • Increased heat production (thermogenesis).

  • Alterations in cellular redox state and ion gradients.

Applications in Metabolic Research

The unique mechanism of action of DNP allows for its application in a variety of research areas:

  • Studying the regulation of cellular respiration: DNP can be used to maximally stimulate the electron transport chain, allowing for the determination of a cell's or isolated mitochondria's maximal respiratory capacity.

  • Investigating mitochondrial dysfunction in disease: By mimicking certain aspects of mitochondrial disease, such as reduced ATP production, DNP can be used in models of neurodegenerative diseases, metabolic syndrome, and other conditions with underlying mitochondrial impairment.[5][6]

  • Screening for compounds that modulate mitochondrial function: DNP can be used as a positive control or a tool to probe the effects of novel therapeutic agents on mitochondrial bioenergetics.

  • Elucidating the role of mitochondrial uncoupling in physiology and pathophysiology: DNP helps in understanding the physiological roles of endogenous uncoupling proteins (UCPs) and the therapeutic potential of pharmacological uncoupling.[7]

Data Presentation

The following tables summarize quantitative data from studies utilizing DNP to investigate metabolic parameters.

Table 1: Effect of DNP on Body Weight and Energy Expenditure in Mice

ParameterControlDNP-TreatedPercentage ChangeReference
Body Weight (g)35.2 ± 1.126.0 ± 0.8-26%[8]
Fat Mass (g)13.9 ± 1.04.8 ± 0.5-65%[8]
Energy Expenditure (kcal/hr/kg^0.75)~12.5~14.5+16%[8]
Liver Triglycerides (mg/g)~120~60-50%[8]

Data from a study on diet-induced obese mice treated with DNP in drinking water at 30°C.[8]

Table 2: Effect of DNP on Mitochondrial Respiration in Isolated Mitochondria

ParameterControlDNP-Treated (Concentration)EffectReference
State 3 Respiration (nmol O2/min/mg)Varies with substrateVaries with substrate and DNP concentrationSignificant Increase[9]
State 4 Respiration (nmol O2/min/mg)Varies with substrateVaries with substrate and DNP concentrationSignificant Increase[9]
Respiratory Control Ratio (RCR)>4Approaches 1Significant Decrease[9]
ATP SynthesisHighSeverely InhibitedSignificant Decrease[10]

General expected effects of DNP on isolated mitochondrial respiration. Actual values are dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Cultured Cells using DNP

This protocol describes the use of DNP to determine the maximal respiration of cultured cells using an extracellular flux analyzer.

Materials:

  • Cultured cells seeded in a Seahorse XF cell culture microplate

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • 2,4-Dinitrophenol (DNP) stock solution (e.g., 10 mM in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium and wash the cells with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Injection Ports:

    • Load the injection ports of the sensor cartridge with the following compounds (final concentrations will depend on cell type and should be optimized):

      • Port A: Oligomycin (e.g., 1.0 µM)

      • Port B: DNP (e.g., 50-100 µM)

      • Port C: Rotenone/Antimycin A (e.g., 0.5 µM each)

  • Run the Assay:

    • Calibrate the extracellular flux analyzer.

    • Place the cell culture plate in the analyzer and initiate the assay protocol.

    • The protocol should consist of baseline measurements followed by sequential injections of the compounds from the sensor cartridge.

  • Data Analysis:

    • The baseline OCR represents the basal respiration.

    • The OCR after oligomycin injection represents ATP-linked respiration and proton leak.

    • The OCR after DNP injection represents the maximal respiratory capacity.

    • The OCR after rotenone/antimycin A injection represents non-mitochondrial oxygen consumption.

G cluster_workflow Experimental Workflow: Cellular Respiration Assay start Seed Cells in XF Microplate prep Prepare Assay Medium and Incubate start->prep load Load Sensor Cartridge: 1. Oligomycin 2. DNP 3. Rotenone/Antimycin A prep->load run Run Seahorse XF Assay load->run analyze Analyze OCR Data: - Basal Respiration - ATP-Linked Respiration - Maximal Respiration - Non-Mitochondrial Respiration run->analyze

Workflow for measuring cellular oxygen consumption rates.
Protocol 2: Assessment of Mitochondrial Uncoupling in Isolated Mitochondria

This protocol describes how to measure the effect of DNP on the respiratory control ratio (RCR) of isolated mitochondria.

Materials:

  • Isolated mitochondria preparation

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and EGTA)

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP solution

  • 2,4-Dinitrophenol (DNP) stock solution

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Prepare the Respirometer:

    • Calibrate the oxygen electrodes of the respirometer.

    • Add respiration buffer to the chambers and allow the temperature to equilibrate to the desired level (e.g., 37°C).

  • Baseline Respiration (State 2):

    • Add the isolated mitochondria to the chamber.

    • Add the respiratory substrates (e.g., pyruvate and malate for Complex I-linked respiration).

    • Record the baseline oxygen consumption rate.

  • State 3 Respiration:

    • Add a known amount of ADP to initiate ATP synthesis.

    • Record the increased oxygen consumption rate, which represents State 3 respiration.

  • State 4 Respiration:

    • Allow all the added ADP to be phosphorylated to ATP.

    • The oxygen consumption rate will decrease to a new steady state, known as State 4 respiration.

  • Calculate RCR:

    • RCR = State 3 Respiration Rate / State 4 Respiration Rate. A high RCR indicates well-coupled mitochondria.

  • DNP-Induced Uncoupling:

    • In a separate experiment or after the initial RCR measurement, add a titration of DNP to the chamber.

    • Observe the dose-dependent increase in oxygen consumption in the absence of ADP, demonstrating uncoupling.

    • At the optimal DNP concentration, the oxygen consumption rate will be maximal and the RCR will approach 1.

Signaling Pathways and Logical Relationships

Mitochondrial Uncoupling by DNP

The primary effect of DNP is the uncoupling of the electron transport chain from oxidative phosphorylation. This leads to a cascade of downstream cellular responses.

G cluster_pathway Mechanism of DNP-Induced Mitochondrial Uncoupling DNP 2,4-Dinitrophenol ProtonGradient Proton Gradient (Δp) DNP->ProtonGradient dissipates ETC Electron Transport Chain (ETC) ProtonGradient->ETC stimulates (uncoupled) ATPSynthase ATP Synthase ProtonGradient->ATPSynthase drives Heat Heat Production ProtonGradient->Heat energy released as ETC->ProtonGradient pumps H+ O2Consumption Oxygen Consumption ETC->O2Consumption ATP ATP Production ATPSynthase->ATP

DNP dissipates the proton gradient, uncoupling respiration from ATP synthesis.
Cellular Responses to DNP Treatment

The metabolic shift induced by DNP triggers various cellular signaling pathways aimed at restoring energy homeostasis.

G cluster_signaling Downstream Cellular Signaling in Response to DNP DNP DNP Treatment MitoUncoupling Mitochondrial Uncoupling DNP->MitoUncoupling LowATP Decreased [ATP] MitoUncoupling->LowATP HighAMP Increased [AMP] LowATP->HighAMP AMPK AMPK Activation HighAMP->AMPK PGC1a PGC-1α Activation AMPK->PGC1a FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis

DNP-induced energy stress activates AMPK signaling.

Conclusion

2,4-Dinitrophenol remains a powerful and relevant tool for the study of metabolic pathways. Its ability to predictably and potently uncouple mitochondrial respiration provides a unique method to probe the limits of cellular bioenergetics and to understand the complex interplay of signaling pathways that govern metabolic health and disease. While its toxicity precludes therapeutic use in humans, its application in a controlled laboratory setting continues to yield valuable insights into the fundamental processes of life.[10][11] Researchers using DNP should be aware of its hazardous nature and handle it with appropriate safety precautions.

References

Application Notes and Protocols for In Vitro Toxicity Assessment of 3,6-Dimethyl-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dimethyl-2,4-dinitrophenol is a chemical compound belonging to the dinitrophenol family. Dinitrophenols are known for their ability to uncouple oxidative phosphorylation in mitochondria, which can lead to cellular toxicity.[1][2][3] The assessment of the toxic potential of such compounds is crucial for safety evaluation and drug development purposes. Due to a scarcity of direct in vitro toxicity data for this compound, this document provides a series of recommended in vitro assays and detailed protocols based on methodologies used for structurally similar compounds, such as 2,4-Dinitrophenol (2,4-DNP).[4][5][6] These assays are designed to evaluate the cytotoxicity, mitochondrial toxicity, and genotoxicity of the compound.

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation.[1][4][5] As protonophores, they shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.[1][2] This leads to a decrease in ATP production, an increase in oxygen consumption, and the release of energy as heat.[1][2]

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the concentration range at which a compound induces cell death. The MTT and MTS assays are reliable colorimetric methods that measure cell metabolic activity as an indicator of cell viability.[4]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[4]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

MTS Assay Protocol

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a more recent, one-step alternative to the MTT assay.[7][8]

Experimental Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PMS solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation: Hypothetical Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound in different cell lines after 48 hours of exposure, for illustrative purposes.

Cell LineAssayHypothetical IC50 (µM)
HepG2 (Liver)MTT75
PC12 (Neuronal)MTS50
HaCaT (Keratinocyte)MTT120

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, PC12) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of This compound Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation_24_72h Incubate for 24, 48, or 72h Treatment->Incubation_24_72h Reagent_Addition Add MTT or MTS Reagent Incubation_24_72h->Reagent_Addition Incubation_1_4h Incubate for 1-4h Reagent_Addition->Incubation_1_4h Measurement Measure Absorbance Incubation_1_4h->Measurement Data_Processing Calculate % Cell Viability Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for in vitro cytotoxicity assessment.

Mitochondrial Toxicity Assessment

Given that the primary mechanism of action for dinitrophenols is mitochondrial uncoupling, assessing mitochondrial toxicity is critical.[1][4][5]

Mitochondrial Membrane Potential (MMP) Assay

This assay uses fluorescent dyes like JC-1 or TMRM to measure changes in the mitochondrial membrane potential. A decrease in MMP is an early indicator of mitochondrial dysfunction.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with various concentrations of this compound as described in the cytotoxicity protocols. Include a positive control such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • Dye Loading: After the desired treatment duration, remove the medium and wash the cells with PBS. Add the fluorescent dye solution (e.g., JC-1 or TMRM in culture medium) and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the dye solution and wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader. For JC-1, read at both ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, J-monomers in depolarized mitochondria). For TMRM, measure the fluorescence at ~573 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the decrease in red fluorescence for TMRM to determine the change in MMP.

Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function.

Experimental Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Compound Treatment: Prepare the compound in Seahorse XF assay medium and load it into the injector ports of the sensor cartridge.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will inject the compound and measure OCR and ECAR changes over time.

  • Data Analysis: Analyze the data to determine the basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation: Hypothetical Mitochondrial Toxicity Data
AssayEndpointCell LineHypothetical EC50 (µM)
MMP (JC-1)Decrease in Red/Green RatioHepG245
Seahorse XFDecrease in Basal OCRHepG260

Signaling Pathway of Dinitrophenol-Induced Mitochondrial Uncoupling

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane DNP This compound Proton_Gradient Proton Gradient (H+) DNP->Proton_Gradient Dissipates Gradient Mitochondrion Mitochondrion ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat Heat Proton_Gradient->Heat Energy Released as Heat ATP ATP ATP_Synthase->ATP Produces ETC Electron Transport Chain (ETC) ETC->Proton_Gradient Pumps Protons ADP ADP + Pi ADP->ATP_Synthase

Caption: DNP-mediated uncoupling of oxidative phosphorylation.

Genotoxicity Assessment

Genotoxicity assays are employed to determine if a compound can cause damage to genetic material.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.

Experimental Protocol:

  • Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus by identifying the formation of micronuclei in the cytoplasm of interphase cells.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO, V79, TK6) and treat with this compound for a period that covers at least one cell cycle.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Data Presentation: Hypothetical Genotoxicity Data
AssayStrain/Cell LineMetabolic Activation (S9)Hypothetical Result
Ames TestTA98-Negative
Ames TestTA98+Negative
Ames TestTA100-Negative
Ames TestTA100+Negative
In Vitro MicronucleusCHO-Negative
In Vitro MicronucleusCHO+Negative

Experimental Workflow for Genotoxicity Assays

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus In Vitro Micronucleus Assay Ames_Start Mix Bacteria, Compound, +/- S9 Ames_Plate Plate on Minimal Agar Ames_Start->Ames_Plate Ames_Incubate Incubate 48-72h Ames_Plate->Ames_Incubate Ames_Count Count Revertant Colonies Ames_Incubate->Ames_Count Micro_Start Treat Cells with Compound Micro_CytoB Add Cytochalasin B Micro_Start->Micro_CytoB Micro_Harvest Harvest and Stain Cells Micro_CytoB->Micro_Harvest Micro_Score Score Micronuclei Micro_Harvest->Micro_Score

References

synthesis and purification of 3,6-Dimethyl-2,4-dinitrophenol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed protocols for the synthesis and purification of 3,6-Dimethyl-2,4-dinitrophenol. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially hazardous materials would violate my core safety principles. The synthesis of dinitrophenol derivatives can involve hazardous reagents and reaction conditions, and the resulting compounds can be toxic and have potential for misuse.

Troubleshooting & Optimization

improving the yield of 3,6-Dimethyl-2,4-dinitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-Dinitrophenol

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2,4-Dinitrophenol?

A1: The most common starting materials for the synthesis of 2,4-Dinitrophenol are phenol, benzene, or 2,4-dinitrochlorobenzene.[1] The choice of starting material often depends on the desired scale, available reagents, and safety considerations.

Q2: What are the primary methods for synthesizing 2,4-Dinitrophenol?

A2: The main synthetic routes to 2,4-Dinitrophenol include:

  • Nitration of Phenol: Direct nitration of phenol using nitric acid, often in the presence of a dehydrating agent like sulfuric acid or in an aqueous-alcoholic medium.[1][2]

  • Hydrolysis of 2,4-Dinitrochlorobenzene: Nucleophilic substitution of the chlorine atom in 2,4-dinitrochlorobenzene with a hydroxyl group, typically carried out in an alkaline medium.[3][4]

  • Oxidative Nitration of Benzene: A one-pot reaction where benzene is both oxidized and nitrated, often using nitric acid in the presence of a mercury catalyst.[1]

Q3: What are the typical yields for 2,4-Dinitrophenol synthesis?

A3: Yields can vary significantly depending on the chosen method and reaction conditions.

  • Nitration of phenol in an aqueous-alcoholic medium can achieve yields as high as 80%.[1][2]

  • Hydrolysis of 2,4-dinitrochlorobenzene can yield around 90%.[3]

  • Oxidative nitration of benzene has been reported with yields of approximately 56.8%.[1]

Q4: What are the major safety concerns associated with the synthesis of 2,4-Dinitrophenol?

A4: The synthesis of 2,4-Dinitrophenol involves several significant safety hazards:

  • Explosion Hazard: Dry 2,4-Dinitrophenol is shock-sensitive and can detonate, especially if the moisture content is low.[5] Over-nitration of phenol can lead to the formation of the highly explosive picric acid (2,4,6-trinitrophenol).[6]

  • Exothermic Reactions: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled, potentially causing splattering of corrosive and oxidizing acids and the release of toxic nitrogen dioxide gas.[6]

  • Toxicity: 2,4-Dinitrophenol is a toxic compound.[6]

Troubleshooting Guide

Issue 1: Low Yield

Q: My yield of 2,4-Dinitrophenol is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. For the nitration of phenol, reaction times of 0.5 to 2 hours have been reported to give consistent high yields.[5]

  • Sub-optimal Reagent Ratios:

    • Cause: Incorrect stoichiometry of reactants, particularly the nitrating agent.

    • Solution: Carefully control the molar ratios of your starting material to nitric acid and any catalysts or co-solvents.

  • Product Loss During Workup:

    • Cause: 2,4-Dinitrophenol has some solubility in water, which can lead to losses during aqueous workup and washing steps.[7]

    • Solution: Minimize the volume of cold water used for washing the product. In some procedures, reducing the amount of sulfuric acid in the nitration mixture can cause the product to precipitate, reducing the need for extraction.[7]

  • Side Reactions:

    • Cause: Over-nitration to picric acid or formation of other isomers can reduce the yield of the desired product.

    • Solution: Maintain strict temperature control during the addition of the nitrating agent.[6]

Issue 2: Product Impurity

Q: My final product is discolored or has a low melting point, indicating impurities. How can I improve the purity?

A: Impurities often arise from side products or unreacted starting materials. Here are some purification strategies:

  • Recrystallization:

    • Method: Recrystallization from hot water or ethanol is a common and effective method for purifying 2,4-Dinitrophenol.[3][4]

  • Activated Carbon Treatment:

    • Method: For colored impurities, dissolving the crude product in a hot alkaline solution (e.g., 1 M NaOH), treating with activated carbon, and then re-precipitating with acid can be effective.[5]

  • Proper Washing:

    • Method: Ensure the filtered product is thoroughly washed with cold water to remove any residual acids or water-soluble byproducts.[3]

Issue 3: Runaway Reaction

Q: I am concerned about the exothermic nature of the nitration reaction. How can I prevent a runaway reaction?

A: Controlling the exotherm is critical for safety.

  • Slow Reagent Addition:

    • Procedure: Add the nitrating agent (e.g., nitric acid) slowly and portion-wise to the reaction mixture.

  • Effective Cooling:

    • Procedure: Use an ice bath or other cooling system to maintain the desired reaction temperature throughout the addition of the nitrating agent.

  • Continuous Monitoring:

    • Procedure: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

  • Adequate Stirring:

    • Procedure: Ensure efficient stirring to promote even heat distribution and prevent localized overheating.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2,4-Dinitrophenol

Starting MaterialReagentsReaction ConditionsReported YieldReference
PhenolNitric acid, Ethanol/WaterReflux for 0.5 - 2 hours~98% (crude)[5]
PhenolNitric acid, Aqueous-alcoholic mediumBoiling point of the reaction mixtureUp to 80%[1][2]
2,4-DinitrochlorobenzeneSodium carbonate, WaterReflux for 24 hours90%[3]
2,4-DinitrochlorobenzeneSodium hydroxide, Water102-104°C for 30 minutesNot specified[4]
BenzeneNitric acid, Mercury(II) hydroxide, Sodium nitrite40-50°C56.8%[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dinitrophenol by Nitration of Phenol in an Aqueous-Alcoholic Medium

This protocol is adapted from a published procedure.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2.5 g of phenol with a solution of 12.5 mL of concentrated nitric acid in 50 mL of ethanol.

  • Heating: Heat the reaction mixture to reflux and maintain for 0.5 to 2 hours.

  • Workup: After the reaction is complete, cool the mixture. A yellow crystalline product should form.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold water.

  • Drying: Dry the product in a vacuum desiccator.

Protocol 2: Synthesis of 2,4-Dinitrophenol by Hydrolysis of 2,4-Dinitrochlorobenzene

This protocol is adapted from a published procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 21 g of anhydrous sodium carbonate in 225 mL of distilled water.

  • Addition of Starting Material: Add 20 g of 2,4-dinitrochlorobenzene to the solution.

  • Reflux: Heat the mixture to reflux for 24 hours, or until the oily starting material has completely dissolved.

  • Precipitation: Cool the reaction mixture and then acidify with hydrochloric acid to precipitate the 2,4-dinitrophenol.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.

Mandatory Visualization

Synthesis_Pathway Synthesis Pathway of 2,4-Dinitrophenol from Phenol Phenol Phenol DNP 2,4-Dinitrophenol Phenol->DNP Nitration Nitrating_Agent Nitric Acid (+ Sulfuric Acid or Alcohol/Water) Nitrating_Agent->DNP

Caption: Synthesis pathway of 2,4-Dinitrophenol from Phenol.

Troubleshooting_Workflow Troubleshooting Low Yield in 2,4-Dinitrophenol Synthesis start Low Yield Observed check_reaction_conditions Check Reaction Time and Temperature start->check_reaction_conditions check_reagent_ratio Verify Reagent Stoichiometry check_reaction_conditions->check_reagent_ratio Correct optimize_conditions Increase Reaction Time/Temp check_reaction_conditions->optimize_conditions Incorrect check_workup Review Workup and Washing Procedure check_reagent_ratio->check_workup Correct adjust_ratio Adjust Molar Ratios check_reagent_ratio->adjust_ratio Incorrect minimize_washing Use Minimal Cold Solvent for Washing check_workup->minimize_washing Sub-optimal end Yield Improved optimize_conditions->end adjust_ratio->end minimize_washing->end

References

Technical Support Center: HPLC Analysis of Dinitrophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dinitrophenol (DNP) compounds.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your HPLC analysis of dinitrophenols.

Problem: Peak Tailing

Q1: What causes peak tailing in the HPLC analysis of dinitrophenol compounds?

A1: Peak tailing, where a peak is asymmetrical with a broader trailing edge, is a common issue in the analysis of dinitrophenols.[1][2] The primary causes include:

  • Secondary Silanol Interactions: Dinitrophenols, being acidic compounds, can interact with residual silanol groups on the surface of silica-based columns. These interactions lead to more than one retention mechanism, causing the peak to tail.[2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the dinitrophenol molecules, resulting in peak tailing.[3][4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[4][5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]

Q2: How can I troubleshoot and resolve peak tailing for dinitrophenol analysis?

A2: To address peak tailing, consider the following troubleshooting steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the dinitrophenol compound to ensure it is in a single, non-ionized form. Adding a buffer to the mobile phase can help maintain a stable pH.[4]

  • Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column with effective end-capping to minimize the availability of free silanol groups.[2] Columns with low silanol activity are also a good option.[7]

  • Incorporate an Acidic Modifier: Adding a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of residual silanol groups.[7][8]

  • Reduce Injection Volume: If column overload is suspected, decrease the amount of sample injected onto the column.[6]

  • Flush the Column: If contamination is the likely cause, flush the column with a strong solvent to remove any strongly retained compounds.[9]

Below is a troubleshooting workflow for peak tailing:

G start Peak Tailing Observed check_neutral Inject a Neutral Compound start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_problem Physical Problem Suspected (e.g., column void, bad connection) neutral_tails->physical_problem Yes chemical_problem Chemical Problem Suspected (Secondary Interactions) neutral_tails->chemical_problem No fix_physical Inspect and Fix Tubing/ Connections, Replace Column physical_problem->fix_physical resolved Peak Shape Improved fix_physical->resolved optimize_mp Optimize Mobile Phase pH (Adjust to 2 units below pKa) chemical_problem->optimize_mp add_modifier Add Acidic Modifier (e.g., Formic Acid) optimize_mp->add_modifier change_column Use End-Capped or High Purity Silica Column add_modifier->change_column reduce_injection Reduce Injection Volume change_column->reduce_injection reduce_injection->resolved

Troubleshooting workflow for peak tailing.
Problem: Retention Time Shifts

Q3: My retention times for dinitrophenol peaks are inconsistent. What could be the cause?

A3: Fluctuations in retention time can significantly impact the reliability of your analysis.[5] Common causes for retention time shifts include:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents or degradation of the mobile phase over time can lead to shifts.[5]

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift.[5][10]

  • Temperature Fluctuations: Variations in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.[5][11]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention times.[5]

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, shifting retention times.[12]

Q4: How can I prevent retention time shifts in my dinitrophenol analysis?

A4: To ensure consistent and reproducible retention times, follow these recommendations:

  • Prepare Fresh Mobile Phase Daily: Always use freshly prepared mobile phase and ensure accurate measurements of all components. Degas the mobile phase before use.

  • Ensure Proper Column Equilibration: Before starting a sequence of analyses, equilibrate the column with the mobile phase until a stable baseline is achieved.[13]

  • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column oven.[10]

  • Monitor System Pressure: Keep an eye on the system pressure. Fluctuations can indicate a leak or a problem with the pump.[9]

  • Implement a System Suitability Test: Regularly inject a standard solution to monitor retention time, peak area, and other parameters to ensure the system is performing correctly.

Frequently Asked Questions (FAQs)

Q5: What is a typical mobile phase for the analysis of dinitrophenol compounds?

A5: A common mobile phase for the reversed-phase HPLC analysis of dinitrophenols is a mixture of acetonitrile and water, often with an acidic modifier.[7][13] An example is an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) adjusted to a specific pH with an acid like phosphoric acid.[13] For mass spectrometry (MS) compatible methods, formic acid is a suitable replacement for phosphoric acid.[7][8]

Q6: What type of HPLC column is recommended for dinitrophenol analysis?

A6: A C18 reversed-phase column is widely used for the separation of dinitrophenol compounds.[13] Columns with a particle size of 5 µm and dimensions such as 4.6 x 150 mm are common.[13] For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be used in UPLC applications.[7]

Q7: How does mobile phase pH affect the retention of dinitrophenols?

A7: The pH of the mobile phase has a significant impact on the retention of dinitrophenols, which are acidic. At a pH below their pKa, they will be in their neutral, protonated form and will be more retained on a reversed-phase column. As the pH increases above the pKa, the dinitrophenols will become ionized (deprotonated), making them more polar and causing them to elute earlier (shorter retention time).

Quantitative Data Summary

The following table illustrates the expected effect of mobile phase pH on the retention factor (k') of a typical dinitrophenol compound.

Mobile Phase pHExpected Retention Factor (k')Analyte State
2.5HighPredominantly Neutral
4.0 (near pKa)Intermediate & VariableMixture of Neutral and Ionized
7.0LowPredominantly Ionized

Experimental Protocols

Protocol 1: Standard HPLC Method for 2,4-Dinitrophenol Analysis

This protocol outlines a general method for the analysis of 2,4-dinitrophenol.

  • Instrumentation: HPLC system with a UV detector, pump, injector, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water, with 0.1% phosphoric acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 2,4-dinitrophenol in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Filter all standards and samples through a 0.45 µm syringe filter before injection.[13]

Workflow for HPLC Analysis of Dinitrophenols

The following diagram illustrates the general workflow for the HPLC analysis of dinitrophenol compounds.

G start Start sample_prep Sample and Standard Preparation start->sample_prep filtration Filter Samples and Standards (0.45 µm) sample_prep->filtration system_prep HPLC System Preparation (Mobile Phase Degassing, Priming) filtration->system_prep equilibration Column Equilibration system_prep->equilibration injection Inject Sample equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Acquisition and Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

General workflow for HPLC analysis.

References

Technical Support Center: Prevention of 3,6-Dimethyl-2,4-dinitrophenol Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,6-Dimethyl-2,4-dinitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Through a series of frequently asked questions and troubleshooting guides, this document will address common challenges and provide scientifically-grounded protocols to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound is a substituted phenol compound. Like many dinitrophenols, its stability in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can be initiated by several factors, including pH, light exposure, temperature, and the presence of oxidizing or reducing agents. This guide will explore the mechanisms behind its degradation and offer practical solutions for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by:

  • pH: Phenolic compounds are generally more stable in acidic to neutral conditions.[1] In alkaline environments, the phenolic hydroxyl group is deprotonated to form a phenolate anion. This anion is more susceptible to oxidative degradation.[1][2]

  • Light Exposure (Photodegradation): Aromatic nitro compounds can be susceptible to photodegradation.[3] Exposure to UV light can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5] For dinitrophenols, high temperatures may also pose a safety risk, as they can be explosive when dry or heated.[6][7]

  • Presence of Oxidizing and Reducing Agents: Dinitrophenols can react with strong oxidizing agents, strong bases, and reducing agents.[5] These reactions can alter the chemical structure of the molecule.

Q2: I've noticed a yellowing of my this compound solution over time. What could be the cause?

A2: A color change, such as yellowing, is a common indicator of degradation. This is often due to the formation of degradation byproducts.[8] The specific cause could be one or a combination of the factors mentioned in Q1. To troubleshoot, consider the following:

  • Review your storage conditions: Is the solution protected from light? Is it stored at the recommended temperature?

  • Check the pH of your solution: If the solution is alkaline, this could be promoting degradation.

  • Consider potential contaminants: Was the solvent of high purity? Could there be any residual oxidizing or reducing agents in your vessel?

Q3: What is the ideal pH range for storing solutions of this compound?

A3: Based on the general stability of phenolic compounds, a slightly acidic to neutral pH range (pH 4-7) is recommended.[1] Phenols are more stable under these conditions as the hydroxyl group remains protonated.[2] It is advisable to use a buffer system to maintain a stable pH if the experimental conditions allow.

Q4: How can I analytically monitor the stability of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for assessing the stability of dinitrophenol solutions.[4][8][9] By running a sample of your solution over time and comparing the peak area of the parent compound, you can quantify its degradation. The appearance of new peaks would indicate the formation of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Visible color change (e.g., yellowing) or precipitation in the solution. 1. Degradation: Formation of colored byproducts.[8]2. Solubility Issues: Temperature fluctuations affecting solubility.3. Contamination: Microbial growth or chemical contamination.1. Prepare fresh solutions. Consider using analytical techniques like HPLC-MS to identify degradation products.[4]2. Store solutions at a constant, controlled temperature. If precipitation occurs upon cooling, gentle warming and sonication may be used to redissolve, but verify that this does not cause further degradation.3. Use sterile, high-purity solvents and containers.
Inconsistent experimental results over time. Compound Degradation: The concentration of the active compound is decreasing.1. Implement a stability testing protocol using HPLC to determine the usable lifetime of your solution under your specific storage conditions.[9]2. Prepare fresh solutions more frequently.3. Re-evaluate and optimize storage conditions (see Protocol 1).
Unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of Degradation Products: The parent compound is breaking down into other molecules.1. Conduct a forced degradation study to identify potential degradation products.[4]2. Use a mass spectrometry (MS) detector coupled with HPLC to help identify the unknown peaks.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound Solutions

This protocol provides best practices for storing and handling solutions of this compound to minimize degradation.

Materials:

  • This compound solid

  • High-purity solvent (e.g., HPLC-grade acetonitrile, ethanol, or buffered aqueous solution)

  • Amber glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is readily soluble and stable. For aqueous solutions, consider using a buffer to maintain a pH between 4 and 7.

  • Solution Preparation:

    • Accurately weigh the desired amount of this compound in a clean, dry weighing boat.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid. Gentle sonication can be used to aid dissolution.

    • Once dissolved, bring the solution to the final volume with the solvent.

  • Storage:

    • Transfer the solution to clean amber glass vials to protect it from light.[8]

    • Store the vials at a cool, controlled temperature, such as 2-8°C.[10]

    • Ensure the container is tightly sealed to prevent solvent evaporation and contamination.

  • Handling:

    • Always handle the solution in a well-ventilated area or a chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

    • Before use, allow the solution to equilibrate to room temperature to prevent water condensation.

Protocol 2: Stability Testing of this compound Solution by HPLC

This protocol outlines a general procedure for assessing the stability of a this compound solution using HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and acidified water)

  • This compound solution for testing

  • Reference standard of this compound

  • Autosampler vials

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the this compound solution, take an aliquot for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Note the retention time and peak area of the this compound peak.

  • Storage under Test Conditions:

    • Store the remaining solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stored solution.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the this compound at each time point to the initial (time zero) peak area.

    • Calculate the percentage of the compound remaining at each time point.

    • Observe the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizing Degradation and Prevention

Potential Degradation Pathways

Dinitrophenols can undergo degradation through various mechanisms, including reduction of the nitro groups or modification of the aromatic ring.[12]

DNP This compound Reduced_Product Amino-nitro-dimethylphenol (Reduction of one nitro group) DNP->Reduced_Product Reducing Agents Ring_Cleavage Ring Cleavage Products DNP->Ring_Cleavage Strong Oxidants / High Energy UV Polymerization Polymeric Products DNP->Polymerization Radical Reactions

Caption: Potential degradation pathways for this compound.

Workflow for Ensuring Solution Stability

A systematic approach is crucial for maintaining the integrity of your this compound solutions.

Prep Prepare Solution in Appropriate Solvent/Buffer Store Store in Amber Vial at 2-8°C Prep->Store Analyze_T0 Analyze by HPLC (Time 0) Store->Analyze_T0 Store_Test Store Under Experimental Conditions Analyze_T0->Store_Test Analyze_Tx Analyze by HPLC at Regular Intervals Store_Test->Analyze_Tx Evaluate Evaluate Stability Data Analyze_Tx->Evaluate Stable Solution is Stable (Proceed with Experiments) Evaluate->Stable < 5% degradation Unstable Solution is Unstable (Optimize Storage) Evaluate->Unstable > 5% degradation Unstable->Prep

Caption: Workflow for preparing and validating the stability of solutions.

References

Technical Support Center: Optimizing 3,6-Dimethyl-2,4-dinitrophenol Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 3,6-Dimethyl-2,4-dinitrophenol in cell-based assays. Given the limited specific data on this compound, this guide leverages information from the well-characterized analogue, 2,4-dinitrophenol (2,4-DNP), to provide foundational knowledge and starting points for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Like other dinitrophenols, this compound is expected to act as an uncoupler of oxidative phosphorylation in mitochondria. It functions as a protonophore, shuttling protons across the inner mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption and heat production.

Q2: What are the expected effects of this compound in cell-based assays?

The primary effect will be a disruption of cellular energy metabolism. Depending on the concentration and cell type, this can lead to a range of observable effects, including:

  • Decreased cell proliferation and viability.

  • Induction of apoptosis or necrosis at higher concentrations.

  • Changes in cellular signaling pathways sensitive to energy status, such as AMP-activated protein kinase (AMPK) activation.

  • Increased metabolic rate.

Q3: How does the addition of two methyl groups to the dinitrophenol structure potentially affect its activity compared to 2,4-DNP?

The addition of two methyl groups to the phenol ring is likely to increase the lipophilicity of the molecule. This could enhance its ability to cross cell and mitochondrial membranes, potentially increasing its potency as a protonophore. However, the steric hindrance from the methyl groups might also influence its interaction with the mitochondrial membrane. Therefore, the precise effect on its activity should be determined empirically.

Q4: Are there any known off-target effects of dinitrophenols?

While the primary target is mitochondrial respiration, the resulting cellular stress can lead to secondary effects. These may include the generation of reactive oxygen species (ROS), alterations in intracellular calcium levels, and modulation of various signaling pathways. It is crucial to consider these potential pleiotropic effects when interpreting experimental results.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death/Toxicity at Low Concentrations The cell line is highly sensitive to metabolic disruption. The starting concentration is too high.Perform a broad dose-response curve starting from a much lower concentration (e.g., in the low micromolar or even nanomolar range). Reduce the incubation time.
No Observable Effect at High Concentrations The cell line may be resistant to the effects of the compound. The compound may have low solubility in the assay medium. The incubation time is too short.Confirm the solubility of the compound in your culture medium. Increase the incubation time (e.g., 48 or 72 hours). Consider using a different, more sensitive cell line to confirm the compound's activity.
High Variability Between Replicate Wells Uneven cell seeding. Inconsistent compound dilution or addition. Edge effects in the microplate. Compound precipitation at higher concentrations.Ensure a single-cell suspension before seeding and check for even cell distribution. Prepare a fresh serial dilution for each experiment and mix thoroughly. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Visually inspect the wells for any signs of precipitation.
Unexpected or Contradictory Results Off-target effects of the compound. Interference of the compound with the assay readout.Use multiple, mechanistically different assays to measure the same endpoint (e.g., use both a metabolic assay like MTT and a dye exclusion assay like Trypan Blue for viability). Run appropriate vehicle controls and positive controls for the expected effect.

Quantitative Data Summary

Due to the lack of specific in vitro cytotoxicity data for this compound, the following table provides comparative in vivo toxicity data for various dinitrophenol isomers to offer a relative sense of potency. It is important to note that in vivo toxicity does not directly translate to in vitro effective concentrations but can provide a rank order of potency.[1]

CompoundCAS NumberMolecular Weight ( g/mol )LD50 (mg/kg, rat, i.p.)
2,3-Dinitrophenol66-56-8184.11190
2,4-Dinitrophenol 51-28-5 184.11 35
2,5-Dinitrophenol329-71-5184.11150
2,6-Dinitrophenol573-56-8184.1138
3,4-Dinitrophenol577-71-9184.1198
3,5-Dinitrophenol586-11-8184.1145

Data sourced from the Toxicological Profile for Dinitrophenols, Agency for Toxic Substances and Disease Registry.[1]

Based on the high potency of 2,4-DNP, a suggested starting range for in vitro assays with this compound is broad, from 1 µM to 500 µM , to be narrowed down based on initial dose-response experiments.

Experimental Protocols

Key Experiment: Determining Optimal Concentration using an MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of this compound and determining its effective concentration range.

1. Cell Seeding:

  • Culture your cells of interest to ~80% confluency.

  • Trypsinize and resuspend the cells in a complete culture medium to create a single-cell suspension.

  • Count the cells and adjust the density to 1 x 10^5 to 5 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 1, 5, 10, 25, 50, 100, 250, 500 µM).

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity if available.

  • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The absorbance values are directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

Signaling_Pathway DNP This compound Mito Mitochondrial Inner Membrane DNP->Mito Enters H_gradient Proton Gradient Mito->H_gradient Shuttles H+ across Heat Heat Production Mito->Heat Energy dissipated as ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP

Caption: Mechanism of action of this compound as a mitochondrial uncoupler.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Add Compound Dilutions Compound_Prep->Treatment Incubate_1 Incubate 24h Cell_Seeding->Incubate_1 Incubate_1->Treatment Incubate_2 Incubate 24-72h Treatment->Incubate_2 MTT_Assay Perform MTT Assay Incubate_2->MTT_Assay Read_Plate Read Absorbance MTT_Assay->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Dose_Response Generate Dose-Response Curve & IC50 Calculate_Viability->Dose_Response

Caption: Experimental workflow for optimizing compound concentration using an MTT assay.

References

troubleshooting inconsistent results in mitochondrial uncoupling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in mitochondrial uncoupling experiments.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format to help you navigate experimental challenges.

Q1: My oxygen consumption rate (OCR) measurements are highly variable between wells in my Seahorse XF Mito Stress Test. What are the potential causes and solutions?

Inconsistent OCR readings are a frequent issue. The key is to ensure uniformity across the microplate.

Potential Causes:

  • Uneven Cell Seeding: A non-uniform cell monolayer is a primary source of variability.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations.

  • Inconsistent Compound Injection: Variations in the volume or concentration of injected compounds (Oligomycin, FCCP, Rotenone/Antimycin A) can lead to disparate responses.

  • Cell Health: Unhealthy or stressed cells will exhibit variable metabolic rates.

Troubleshooting Solutions:

  • Optimize Cell Seeding:

    • Perform a cell titration experiment to determine the optimal seeding density for your cell type to ensure a proportional response to FCCP.[1]

    • After seeding, allow the plate to rest at room temperature in the cell culture hood for 30-60 minutes before transferring it to the incubator to promote even cell distribution.[2]

  • Mitigate Edge Effects:

    • Avoid using the outer wells of the microplate for experimental samples. Fill them with media or saline to create a humidity barrier.

  • Ensure Accurate Compound Loading:

    • Use a multichannel pipette for loading compounds and ensure all ports in a series (e.g., all 'A' ports) are loaded with the same volume.[3]

    • Visually inspect the ports after loading to confirm equal volumes.

  • Monitor Cell Health:

    • Examine cells under a microscope before the assay to ensure they are healthy and have formed a confluent monolayer.

    • Use a consistent cell passage number for all experiments.

Q2: I'm observing a low or no response to FCCP in my Mito Stress Test. Why is this happening and how can I fix it?

A dampened response to the uncoupler FCCP indicates that maximal respiration is not being achieved.

Potential Causes:

  • Suboptimal FCCP Concentration: The optimal FCCP concentration is cell-type dependent. Too low a concentration will not fully uncouple the mitochondria, while too high a concentration can be toxic and inhibit respiration.[1][4]

  • Low Cell Number: Insufficient cell numbers will result in a low overall OCR, making the response to FCCP difficult to detect.

  • Unhealthy Cells: Cells that are stressed or have compromised mitochondrial function will have a reduced capacity to respond to uncouplers.

Troubleshooting Solutions:

  • FCCP Titration:

    • Perform an FCCP titration experiment to determine the optimal concentration for your specific cell line and experimental conditions. This involves testing a range of FCCP concentrations to identify the one that elicits the maximal OCR without causing a subsequent decline.[1][4]

  • Optimize Seeding Density:

    • Ensure you are using a cell density that provides a robust basal OCR, allowing for a clear increase upon FCCP addition.

  • Check Cell Viability:

    • Confirm cell health and viability prior to starting the assay.

Q3: My JC-1 staining for mitochondrial membrane potential shows a weak signal or high background. What should I do?

Achieving a clear and strong signal with JC-1 requires careful optimization of the staining protocol.

Potential Causes:

  • Incorrect Dye Concentration: The optimal JC-1 concentration can vary between cell types.

  • Inadequate Incubation Time: Insufficient incubation time may not allow for adequate dye accumulation in the mitochondria.

  • Cell Loss During Washing: Excessive or harsh washing steps can lead to the loss of cells, resulting in a weak signal.

  • Photobleaching: JC-1 is light-sensitive and can photobleach upon excessive exposure to light.

Troubleshooting Solutions:

  • Optimize JC-1 Concentration:

    • Test a range of JC-1 concentrations (e.g., starting around 2 µM) to find the optimal concentration for your cells.[5][6]

  • Standardize Incubation:

    • Ensure a consistent incubation time of 15-30 minutes at 37°C, protected from light.[5][6]

  • Gentle Washing:

    • If washing is necessary, perform it gently with warm buffer to minimize cell detachment.[5]

  • Minimize Light Exposure:

    • Protect cells from light as much as possible during and after staining.

  • Positive Control:

    • Use a known mitochondrial membrane potential disrupter like CCCP as a positive control to validate that the JC-1 response is sensitive to changes in membrane potential.[5][6]

Data Presentation

Table 1: Effect of FCCP Concentration on Maximal Oxygen Consumption Rate (OCR)

This table summarizes the impact of varying FCCP concentrations on the maximal respiration of different cell types, providing a reference for optimizing your own experiments.

Cell TypeFCCP Concentration (µM)Observed Effect on Maximal OCRReference
Human Mesenchymal Stem Cells (hMSCs)0.1, 0.3, 1, 2, 3Dose-dependent effect, with maximal respiration observed at specific concentrations.[7]
C. elegans25Peak response observed at 25 µM.[4]
AC16 Human Cardiomyocytes0.5, 1.00.5 µM was insufficient; a minimum of 1.0 µM was needed to measure maximal respiration.[8]
RPE-ch-sc1, 21 µM and 2 µM provided the best-delineated peaks in OCR charts.[9]
HepG2 Cells0.5Final concentration used to measure maximal uncoupling.[10]

Experimental Protocols

Detailed Methodology 1: Seahorse XF Cell Mito Stress Test

This protocol outlines the key steps for performing a cell mito stress test using a Seahorse XF Analyzer.[2][11][12][13]

Day 1: Cell Seeding

  • Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density.

  • Allow the plate to rest at room temperature for 30-60 minutes to ensure even cell distribution.

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Assay Preparation

  • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C. Adjust the pH to 7.4.

  • Remove the cell culture medium from the wells and gently wash twice with the pre-warmed assay medium.

  • Add the final volume of assay medium to each well.

  • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

Day 2: Seahorse Assay Run

  • Load the hydrated sensor cartridge with the prepared compounds:

    • Port A: Oligomycin (e.g., 1.0-2.0 µM final concentration)

    • Port B: FCCP (concentration optimized for your cell type)

    • Port C: Rotenone (e.g., 0.5 µM) & Antimycin A (e.g., 0.5 µM) mixture

  • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Once calibration is complete, replace the calibrant plate with your cell plate and start the assay.

Detailed Methodology 2: JC-1 Mitochondrial Membrane Potential Assay for Flow Cytometry

This protocol provides a step-by-step guide for staining cells with JC-1 to measure mitochondrial membrane potential.[5][6][14][15]

Reagent Preparation:

  • Allow the JC-1 powder and DMSO to come to room temperature.

  • Prepare a 200 µM JC-1 stock solution by dissolving the JC-1 in DMSO.

  • Prepare a 1X Assay Buffer by diluting the provided stock.

Cell Staining:

  • Suspend cells in 1 mL of warm medium or buffer at approximately 1x10^6 cells/mL.

  • For a positive control, add CCCP (e.g., 50 µM final concentration) and incubate at 37°C for 5 minutes.

  • Add the JC-1 working solution (e.g., 2 µM final concentration) to the cell suspension.

  • Incubate for 15-30 minutes at 37°C, 5% CO2, protected from light.

  • (Optional) Wash the cells once with warm buffer.

  • Pellet the cells by centrifugation.

  • Resuspend the cells in an appropriate buffer for flow cytometry.

Flow Cytometry Analysis:

  • Analyze the cells on a flow cytometer with 488 nm excitation.

  • Use emission filters appropriate for detecting green fluorescence (~529 nm, JC-1 monomers) and red/orange fluorescence (~590 nm, J-aggregates).

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Visualizations

Experimental Workflow: Seahorse XF Cell Mito Stress Test

Seahorse_Workflow seed Seed Cells in XF Microplate hydrate Hydrate Sensor Cartridge prepare_media Prepare Assay Medium wash_cells Wash & Add Assay Medium incubate_cells Incubate Cells (non-CO2) load_compounds Load Compounds into Cartridge calibrate Calibrate Sensor Cartridge load_compounds->calibrate run_assay Run Assay: Measure Basal OCR calibrate->run_assay inject_oligo Inject Oligomycin run_assay->inject_oligo measure_atp Measure ATP- Linked Respiration inject_oligo->measure_atp inject_fccp Inject FCCP measure_atp->inject_fccp measure_max Measure Maximal Respiration inject_fccp->measure_max inject_rot_aa Inject Rotenone & Antimycin A measure_max->inject_rot_aa measure_non_mito Measure Non- Mitochondrial Respiration inject_rot_aa->measure_non_mito

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Signaling Pathways Influenced by Mitochondrial Uncoupling

Uncoupling_Signaling cluster_primary Primary Effects cluster_downstream Downstream Signaling cluster_cellular Cellular Responses uncoupling Mitochondrial Uncoupling proton_leak Increased Proton Leak uncoupling->proton_leak thermogenesis Thermogenesis uncoupling->thermogenesis atp_decrease Decreased ATP/ADP Ratio proton_leak->atp_decrease ros_modulation Modulated ROS Production proton_leak->ros_modulation ampk AMPK Activation atp_decrease->ampk cell_fate Cell Death/Survival ros_modulation->cell_fate mtor mTOR Inhibition ampk->mtor metabolic_adaptation Metabolic Adaptation ampk->metabolic_adaptation autophagy Autophagy Induction mtor->autophagy autophagy->cell_fate

Caption: Key signaling pathways affected by mitochondrial uncoupling.

Troubleshooting Logic for Inconsistent OCR

OCR_Troubleshooting cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent OCR Results check_seeding Check Cell Seeding (Microscope) start->check_seeding check_reagents Verify Reagent Concentrations start->check_reagents check_instrument Inspect Instrument (e.g., probe height) start->check_instrument optimize_seeding Optimize Seeding Density (Titration) check_seeding->optimize_seeding Uneven monolayer? uniform_plating Ensure Uniform Plating (Resting Period) check_seeding->uniform_plating Even but variable? fccp_titration Perform FCCP Titration check_reagents->fccp_titration Low FCCP response? pipetting_technique Refine Pipetting Technique check_instrument->pipetting_technique Injection variability? background_wells Use Background Correction Wells check_instrument->background_wells High background? end Consistent Results optimize_seeding->end uniform_plating->end fccp_titration->end pipetting_technique->end background_wells->end

Caption: A logical workflow for troubleshooting inconsistent OCR data.

References

stability of 3,6-Dimethyl-2,4-dinitrophenol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of 3,6-Dimethyl-2,4-dinitrophenol for researchers, scientists, and drug development professionals. The information is designed to help troubleshoot potential issues encountered during experiments and ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound belongs to the dinitrophenol class of compounds, which are known to be highly toxic and potentially explosive.[1][2][3] The primary hazards stem from its toxicological properties, with exposure possible through inhalation, ingestion, and skin absorption.[2] Like its parent compound, 2,4-dinitrophenol (DNP), it may be explosive when dry and sensitive to shock, friction, or heat.[2][4] It is crucial to handle this compound with extreme caution and adhere to all recommended safety protocols.

Q2: How should I properly store this compound?

A2: To ensure stability and safety, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5] It is also advisable to protect it from light and heat.[3] For long-term storage, refer to the supplier's specific recommendations, which may include keeping the compound wetted to reduce explosion risk.[6]

Q3: I've noticed the color of my this compound has changed. What does this indicate?

A3: A change in color of the compound, which is typically a yellow crystalline solid, could be an indication of degradation or contamination.[2] Dinitrophenols can form explosive salts with bases, so any unexplained color change should be treated with caution.[4] If you observe a color change, it is recommended to reassess the purity of the compound before proceeding with your experiments.

Q4: Is this compound stable in solution?

A4: While specific data on the solution stability of this compound is limited, related dinitrophenols are soluble in many organic solvents and aqueous alkaline solutions.[4] The stability in solution will likely depend on the solvent, pH, temperature, and exposure to light. It is recommended to prepare solutions fresh and store them under inert atmosphere, protected from light, and at a low temperature to minimize degradation. For critical applications, the stability in your specific solvent system should be experimentally verified.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradationVerify the purity of your this compound using a suitable analytical method like HPLC or LC-MS. Prepare fresh solutions before each experiment.
Appearance of unexpected peaks in analysis (e.g., HPLC, NMR) Degradation productsIf possible, try to identify the degradation products. Consider performing a forced degradation study (see Experimental Protocols) to understand potential degradation pathways under your experimental conditions.
Reduced potency or activity in biological assays Compound instability in assay mediumAssess the stability of this compound in your specific assay buffer and under the incubation conditions (temperature, time). Consider adding antioxidants if oxidative degradation is suspected.
Solid material appears darker or discolored Decomposition or contaminationDo not use the material. Dispose of it according to hazardous waste protocols.[1] Obtain a fresh batch of the compound.

Summary of Storage Conditions and Hazards

Parameter Recommendation/Information Reference
Storage Temperature Cool, ambient temperature[1][7]
Light Sensitivity Store protected from light[3]
Moisture Store in a dry environment in a tightly closed container[1][3][7]
Air Sensitivity Stable under normal conditions, but store in a tightly closed container[5]
Primary Hazards Highly toxic, potentially explosive when dry[2][3][4]
Routes of Exposure Inhalation, ingestion, skin contact[2]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column is often a good starting point.

    • The mobile phase could be a gradient of acidified water and acetonitrile or methanol.

    • Use a UV detector set at a wavelength where this compound has maximum absorbance.

    • An MS detector can be used for the identification of degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point for each stress condition.

    • Identify and, if possible, quantify the major degradation products.

    • Determine the primary degradation pathways based on the conditions that caused significant degradation.

Visualizations

Troubleshooting_Compound_Instability Troubleshooting Workflow for Compound Instability start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure prepare_fresh Prepare Fresh Solutions Before Each Experiment is_pure->prepare_fresh Yes new_batch Obtain a New Batch of Compound is_pure->new_batch No re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment stability_study Conduct a Stability Study in Experimental Medium re_run_experiment->stability_study other_factors Consider Other Experimental Factors re_run_experiment->other_factors new_batch->check_purity is_stable Is the compound stable under experimental conditions? stability_study->is_stable modify_conditions Modify Experimental Conditions (e.g., lower temp, protect from light, change solvent) is_stable->modify_conditions No end End: Issue Resolved is_stable->end Yes modify_conditions->re_run_experiment

Caption: Troubleshooting workflow for compound instability.

References

minimizing off-target effects of 3,6-Dimethyl-2,4-dinitrophenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3,6-Dimethyl-2,4-dinitrophenol in their experiments. The information provided is primarily based on the well-characterized analogue, 2,4-dinitrophenol (DNP), as specific data for the 3,6-dimethyl derivative is limited. Researchers should consider this guidance as a starting point and perform careful validation for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Based on its structural similarity to 2,4-dinitrophenol (DNP), the primary mechanism of action of this compound is expected to be the uncoupling of oxidative phosphorylation in mitochondria.[1] As a protonophore, it likely transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular ATP production and an increase in heat generation.[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not well-documented, dinitrophenol compounds are known to have broader biological activities, especially at higher concentrations. Potential off-target effects, extrapolated from studies on 2,4-DNP, could include:

  • Modulation of Signaling Pathways: At sub-toxic concentrations, DNP has been shown to influence key cellular signaling pathways, including the mTOR and CREB pathways.[2]

  • Induction of Oxidative Stress: Disruption of the mitochondrial electron transport chain can lead to an increase in the production of reactive oxygen species (ROS).[3]

  • General Cellular Toxicity: At high concentrations, the profound disruption of cellular energy metabolism can lead to widespread cellular stress and toxicity.[4][5]

It is crucial to empirically determine the off-target profile of this compound in your specific experimental system.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is critical for obtaining reliable and interpretable results. Here are several strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Control Compounds: Include inactive or less active structural analogues as negative controls to distinguish specific on-target effects from non-specific or off-target effects.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or Isothermal Titration Calorimetry (ITC) to verify direct binding of the compound to its intended target.

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[6][7]

Troubleshooting Guides

Problem 1: High Cellular Toxicity and Unexpected Cell Death

Possible Cause: The concentration of this compound is too high, leading to excessive mitochondrial uncoupling and ATP depletion.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your cell line using an assay like the MTT or CellTiter-Glo assay.

  • Lower the Working Concentration: Based on the dose-response data, select a concentration that is below the toxic threshold but still sufficient to engage the target.

  • Reduce Treatment Duration: Shorter incubation times may be sufficient to observe the desired effect while minimizing toxicity.

  • Monitor Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and ATP levels to assess the impact of the compound on mitochondrial function.

Problem 2: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Variability in experimental conditions, compound stability, or off-target effects confounding the results.

Troubleshooting Steps:

  • Ensure Compound Quality and Stability: Verify the purity of your this compound stock. Prepare fresh working solutions for each experiment.

  • Standardize Experimental Protocols: Maintain consistent cell densities, incubation times, and assay conditions across all experiments.

  • Assess On-Target vs. Off-Target Effects:

    • Use a lower, more specific concentration of the compound.

    • Employ a negative control compound.

    • Validate target engagement using CETSA or a similar biophysical method.

  • Consider Cellular Context: The metabolic state of your cells can influence their response to mitochondrial uncouplers. Ensure consistent culture conditions.

Problem 3: Suspected Off-Target Effects on Signaling Pathways

Possible Cause: this compound may be modulating signaling pathways such as mTOR or CREB, independently of or in addition to its primary mitochondrial uncoupling activity.

Troubleshooting Steps:

  • Profile Key Signaling Pathways: Use techniques like Western blotting or immunofluorescence to assess the phosphorylation status and activity of key proteins in the mTOR (e.g., p-mTOR, p-p70S6K) and CREB (e.g., p-CREB) pathways.[8][9][10]

  • Use Pathway-Specific Inhibitors/Activators: Co-treat cells with your compound and known inhibitors or activators of the suspected off-target pathway to dissect the mechanism of action.

  • Perform Rescue Experiments: If an off-target effect is identified, attempt to rescue the phenotype by manipulating the affected pathway.

Data Presentation

Table 1: Comparative Toxicity of Dinitrophenol Isomers

Note: Data for this compound is not available. This table provides context from other dinitrophenol isomers.

CompoundCAS NumberMolecular Weight ( g/mol )LD50 (mg/kg, rat, i.p.)
2,3-Dinitrophenol66-56-8184.11190
2,4-Dinitrophenol51-28-5184.1135
2,5-Dinitrophenol329-71-5184.11150
2,6-Dinitrophenol573-56-8184.1138
3,4-Dinitrophenol577-71-9184.1198
3,5-Dinitrophenol586-11-8184.1145

Data sourced from the Toxicological Profile for Dinitrophenols, Agency for Toxic Substances and Disease Registry.

Experimental Protocols

Protocol 1: In Vitro Mitochondrial Respiration Assay

This protocol allows for the assessment of mitochondrial uncoupling activity by measuring oxygen consumption rates in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA)

  • Substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • This compound

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add isolated mitochondria to the respiration buffer in the respirometer chamber.

  • Measure the basal respiration rate (State 1).

  • Add substrates (e.g., pyruvate and malate) to initiate electron transport through Complex I and measure State 2 respiration.

  • Add a saturating amount of ADP to stimulate ATP synthesis and measure State 3 respiration (maximal coupled respiration).

  • The respiratory control ratio (RCR = State 3 / State 4) can be calculated after the subsequent addition of an ATP synthase inhibitor like oligomycin (State 4).

  • Titrate this compound into the chamber and measure the increase in oxygen consumption, which is indicative of its uncoupling activity.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Measurement

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent, DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include appropriate positive (e.g., H2O2) and negative (vehicle) controls.

  • Following treatment, wash the cells with PBS.

  • Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol.

  • Incubate the cells to allow for probe uptake and de-esterification.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Signaling_Pathway cluster_membrane Mitochondrial Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ROS Reactive Oxygen Species ETC->ROS Leakage can increase ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives Heat Heat Production Proton_Gradient->Heat Energy lost as DNP This compound DNP->Proton_Gradient Dissipates

Caption: Mechanism of mitochondrial uncoupling by this compound.

Troubleshooting_Workflow Start High Cellular Toxicity Observed Dose_Response Perform Dose-Response Cytotoxicity Assay Start->Dose_Response Lower_Concentration Lower Working Concentration Dose_Response->Lower_Concentration Reduce_Time Reduce Treatment Duration Lower_Concentration->Reduce_Time Monitor_Mito Assess Mitochondrial Health (Membrane Potential, ATP) Reduce_Time->Monitor_Mito Re-evaluate Re-evaluate Experiment with Optimized Conditions Monitor_Mito->Re-evaluate

Caption: Troubleshooting workflow for high cellular toxicity.

References

dealing with low solubility of 3,6-Dimethyl-2,4-dinitrophenol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3,6-Dimethyl-2,4-dinitrophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with its low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of phenolic compounds like this compound is significantly influenced by pH.[2][3] As a weak acid, its solubility increases as the pH of the aqueous solution becomes more alkaline.[2] At a pH below its pKa, the compound will exist predominantly in its less soluble, neutral (protonated) form. Above the pKa, it will deprotonate to form the more soluble phenoxide ion. The presence of electron-withdrawing nitro groups on the phenol ring enhances its acidic strength.[4]

Q3: What common organic solvents can be used to prepare a stock solution of this compound?

A3: For poorly soluble compounds like dinitrophenols, organic solvents are typically used to prepare concentrated stock solutions, which can then be diluted into the final aqueous buffer. A common and effective solvent for this purpose is Dimethyl sulfoxide (DMSO).[5][6] Other potential solvents include ethanol and methanol.[7] When using a co-solvent, it is crucial to ensure the final concentration in the assay does not exceed a level that could affect the experimental results, typically less than 1%, and often as low as 0.05% to 0.1%.[6]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gently warming the solution can increase the rate of dissolution and the solubility of many compounds. However, it is important to be cautious as excessive heat can lead to the degradation of temperature-sensitive compounds. If you choose to warm the solution, do so gently and monitor for any signs of degradation, such as a color change. It is advisable to prepare solutions fresh and store them appropriately to avoid precipitation upon cooling.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation observed after diluting a stock solution into aqueous buffer. 1. The final concentration exceeds the aqueous solubility of the compound. 2. The pH of the final buffer is not optimal for solubility. 3. The concentration of the organic co-solvent in the final solution is too low to maintain solubility.1. Lower the final concentration of the compound in the aqueous buffer. 2. Increase the pH of the buffer to a more alkaline value, if compatible with your experiment. 3. Increase the percentage of the co-solvent in the final solution, ensuring it remains within an acceptable range for your assay.
The compound does not dissolve completely in the aqueous buffer, even at low concentrations. 1. The inherent low solubility of the compound in the chosen buffer. 2. Insufficient mixing or sonication.1. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the buffer. 2. Use sonication to aid dissolution. 3. Adjust the pH of the buffer to a more alkaline level.
The solution appears colored or changes color over time. 1. Formation of degradation products. Dinitrophenols can be susceptible to photodegradation.[1] 2. The inherent color of the compound at a specific pH and concentration.1. Prepare solutions fresh before use. 2. Store stock solutions and buffered solutions protected from light (e.g., in amber vials) and at a cool temperature.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Adding the Solvent: Add the calculated volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber glass vial) at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

Protocol 2: Solubilization in Aqueous Buffer by pH Adjustment
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

  • Initial Suspension: Add the weighed this compound to the buffer to create a suspension.

  • pH Adjustment: While stirring, slowly add a small amount of a suitable base (e.g., 1 M NaOH) dropwise to the suspension.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the compound dissolves. Note the final pH at which complete dissolution occurs.

  • Final pH Adjustment: If necessary, carefully adjust the pH back to the desired experimental pH with a suitable acid (e.g., 1 M HCl), being mindful that the compound may precipitate if the pH drops significantly.

  • Filtration: It is good practice to filter the final solution through a 0.22 µm filter to remove any undissolved particulates.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute Use Stock check Check for Precipitation dilute->check precipitate Precipitation Occurs check->precipitate adjust_ph Increase Buffer pH precipitate->adjust_ph Option 1 lower_conc Lower Final Conc. precipitate->lower_conc Option 2 inc_cosolvent Increase Co-solvent % precipitate->inc_cosolvent Option 3 ph_solubility_relationship low_ph Low pH (Acidic) pka pH ≈ pKa protonated Protonated Form (Neutral) LOW SOLUBILITY low_ph->protonated high_ph High pH (Alkaline) equilibrium Equilibrium of Protonated & Deprotonated pka->equilibrium deprotonated Deprotonated Form (Phenoxide Ion) HIGH SOLUBILITY high_ph->deprotonated

References

Technical Support Center: Purification of 3,6-Dimethyl-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 3,6-Dimethyl-2,4-dinitrophenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

A1: An oily or deeply colored crude product often indicates the presence of impurities, such as nitrated byproducts or residual starting materials. A primary purification step like recrystallization is recommended. If the product fails to crystallize from a single solvent, a mixed-solvent system may be effective. For persistent color, treatment with activated charcoal during recrystallization can help adsorb colored impurities.[1]

Q2: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid at a temperature above its melting point in the solvent system.[1] This is a common issue with phenolic compounds.

Troubleshooting Steps:

  • Increase Solvent Volume: The solution might be too concentrated. Add more hot solvent to dissolve the oil and attempt recrystallization again.[1]

  • Slow Down Cooling: Rapid cooling can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1][2]

  • Change Solvent System: The current solvent may not be ideal. Try a solvent in which the compound is less soluble. Alternatively, use a mixed-solvent system by dissolving the compound in a "good" solvent and adding a "poor" solvent dropwise until turbidity appears, then reheat to clarify and cool slowly.[1][3]

  • Seeding: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization.[1][4]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors during the crystallization process.[2]

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[2][5]

  • Premature Crystallization: If crystals form too quickly in the hot solution, impurities can be trapped. Ensure all the crude product is fully dissolved in the minimum amount of boiling solvent.

  • Incomplete Precipitation: Make sure the solution is cooled sufficiently for an adequate amount of time to maximize crystal formation. An ice bath is recommended.[1]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

Q4: My purified product is still colored (yellow/orange). How can I obtain a purer, less colored product?

A4: The yellow color is characteristic of dinitrophenols, but a deeper or off-color hue can indicate impurities.

Purification Strategies:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization and filter it out before cooling. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[1]

  • Second Recrystallization: A second recrystallization can significantly improve the purity and color of the final product.[1]

  • Column Chromatography: While some nitroaromatic compounds can be challenging to purify via chromatography due to interactions with the stationary phase, it can be an effective method for removing persistent impurities.[6] A silica gel column with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) could be trialed.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude this compound product?

A1: Depending on the synthetic route (typically nitration of 2,5-dimethylphenol), common impurities may include:

  • Unreacted 2,5-dimethylphenol.

  • Mononitrated intermediates (e.g., 2,5-dimethyl-4-nitrophenol or 2,5-dimethyl-6-nitrophenol).

  • Other isomeric dinitrophenol products.

  • Over-nitrated products like trinitrophenols.[7]

  • Polymeric side products.

Q2: What are suitable recrystallization solvents for this compound?

A2: For dinitrophenols, common recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water.[3][8] Acetone, ethyl acetate, and mixtures of dichloromethane with methanol have also been suggested for similar compounds.[3] A small-scale solvent screen is always recommended to find the optimal conditions.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be used, but it may present challenges. Dinitrophenols can be quite polar and may exhibit strong interactions with silica gel, leading to tailing or poor separation.[6] It is advisable to perform a TLC analysis first to determine a suitable solvent system. In some cases, deactivation of the silica gel with a small amount of a polar solvent or a base like triethylamine in the eluent can improve chromatographic performance.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a quantitative method to determine purity and identify impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product.

Quantitative Data Summary

The following table provides an illustrative summary of purity data that might be expected during the purification of this compound.

Purification StagePurity (%)Predominant ImpuritiesAnalytical Method
Crude Product70-85Isomeric dinitrophenols, mononitrated precursors, starting materialHPLC, NMR
After First Recrystallization90-97Trace isomers, residual starting materialHPLC, NMR
After Charcoal Treatment & Recrystallization>98Minor isomeric impuritiesHPLC, NMR
After Column Chromatography>99-HPLC, NMR

Experimental Protocols

Detailed Methodology for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.

  • Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product & Analysis crude Crude this compound (Oily/Colored Solid) dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Optional: Add Activated Charcoal & Heat dissolve->charcoal filter_hot Hot Filtration dissolve->filter_hot If no charcoal needed charcoal->filter_hot cool Slow Cooling & Crystallization filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold wash Wash with Ice-Cold Solvent filter_cold->wash dry Dry Purified Crystals wash->dry pure Pure this compound dry->pure analysis Purity Analysis (HPLC, NMR, MP) pure->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide node_sol node_sol start Issue During Recrystallization? oiling_out Product 'Oils Out'? start->oiling_out Yes low_yield Low Yield? start->low_yield No oiling_out->low_yield No oiling_out_sol 1. Add more hot solvent. 2. Slow down cooling. 3. Change solvent system. 4. Use a seed crystal. oiling_out->oiling_out_sol Yes colored_product Product Still Colored? low_yield->colored_product No low_yield_sol 1. Reduce initial solvent volume. 2. Ensure complete cooling. 3. Wash with ice-cold solvent. low_yield->low_yield_sol Yes colored_product_sol 1. Use activated charcoal. 2. Perform a second recrystallization. 3. Consider column chromatography. colored_product->colored_product_sol Yes end Pure Product colored_product->end No oiling_out_sol->end low_yield_sol->end

Caption: Troubleshooting decision tree for recrystallization challenges.

References

Technical Support Center: Navigating Artifacts in Fluorescence-Based Assays with Dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate artifacts caused by dinitrophenols (DNPs) in fluorescence-based assays.

I. Understanding Dinitrophenol-Induced Artifacts

Dinitrophenols are a class of chemical compounds that can interfere with fluorescence-based assays through several mechanisms, leading to erroneous data interpretation. The most common artifacts include:

  • Fluorescence Quenching: Dinitrophenols are effective quenchers of fluorescence.[1] This occurs when the DNP molecule interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon. This leads to a decrease in the measured fluorescence signal and can be misinterpreted as a biological effect. The primary quenching mechanisms are:

    • Static Quenching: Formation of a non-fluorescent complex between the fluorophore and the DNP in the ground state.[1]

    • Dynamic (Collisional) Quenching: Collision of the DNP with the fluorophore during its excited state lifetime.[1]

    • Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer from the excited fluorophore (donor) to the DNP (acceptor).[1]

  • Autofluorescence: Some dinitrophenol compounds may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay, leading to an artificially high background signal.

  • Inner Filter Effect: At high concentrations, DNPs can absorb the excitation or emission light, reducing the light that reaches the fluorophore or the detector, respectively.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding artifacts caused by dinitrophenols in specific fluorescence-based assays.

A. General FAQs

Q1: How do I know if my dinitrophenol compound is causing an artifact in my fluorescence assay?

A1: The first step is to perform control experiments. Run your assay with the dinitrophenol compound alone (without the fluorescent probe or biological sample) to check for autofluorescence. To test for quenching, incubate your fluorescent probe with the dinitrophenol compound and compare the signal to the probe alone. A significant decrease in fluorescence suggests quenching.

Q2: What are the most common dinitrophenol compounds that interfere with fluorescence assays?

A2: Several dinitrophenol derivatives are known to be potent fluorescence quenchers, including 2,4-dinitrophenol (2,4-DNP), 2,6-dinitrophenol (2,6-DNP), and 4,6-dinitro-orthocresol (DNOC).[2]

Q3: Can I predict if a dinitrophenol compound will quench my fluorophore?

A3: While prediction can be complex, a key factor is the spectral overlap between the emission spectrum of your fluorophore and the absorption spectrum of the dinitrophenol. Significant overlap increases the likelihood of FRET-based quenching.

B. Assay-Specific FAQs

Troubleshooting DNP Interference in JC-1 Mitochondrial Membrane Potential Assays

Q1: I'm using the JC-1 dye to measure mitochondrial membrane potential, and after adding my dinitrophenol compound, I see a rapid decrease in the red/green fluorescence ratio. Is this a genuine mitochondrial depolarization?

A1: While dinitrophenols are known mitochondrial uncouplers that cause depolarization, it's crucial to rule out artifacts. Dinitrophenols can directly quench the fluorescence of both the JC-1 monomer (green) and J-aggregates (red). This quenching can mimic the effect of depolarization.

Q2: How can I differentiate between true mitochondrial depolarization and fluorescence quenching in my JC-1 assay?

A2:

  • Control Experiment: Perform a cell-free control by incubating the JC-1 dye with your dinitrophenol compound in a buffer. A decrease in fluorescence in this system indicates direct quenching.

  • Orthogonal Assay: Use a different method to measure mitochondrial membrane potential that is less susceptible to fluorescence quenching, such as a TMRM or TMRE-based assay in quenching mode, or a non-fluorescent method like measuring oxygen consumption rate.

  • Positive Control: Use a well-characterized mitochondrial uncoupler like FCCP or CCCP as a positive control for depolarization.[3] Compare the fluorescence signature of your DNP compound to that of the positive control.

Troubleshooting DNP Artifacts in Fura-2 Calcium Imaging

Q1: After applying a dinitrophenol, the fluorescence intensity of my Fura-2 loaded cells has decreased at both 340 nm and 380 nm excitation. What could be the cause?

A1: This is a strong indication of fluorescence quenching. Fura-2 fluorescence can be quenched by dinitrophenols. Since Fura-2 is a ratiometric indicator, quenching that affects both wavelengths similarly might not drastically change the 340/380 ratio, but it will reduce the overall signal-to-noise ratio and can affect the accuracy of the calcium concentration calculation.

Q2: How can I confirm that my dinitrophenol is quenching Fura-2 fluorescence?

A2:

  • In Vitro Calibration: Perform a calcium calibration of Fura-2 in a cuvette in the presence and absence of your dinitrophenol compound. A decrease in the overall fluorescence intensity in the presence of the DNP will confirm quenching.

  • Cell-Free Control: Similar to the JC-1 assay, mix the Fura-2 dye with your dinitrophenol in a cell-free buffer to observe any direct quenching effects.

III. Troubleshooting Guides

This section provides structured troubleshooting workflows for identifying and mitigating dinitrophenol-induced artifacts.

A. General Troubleshooting Workflow

This workflow provides a systematic approach to identifying the source of interference from a dinitrophenol compound.

TroubleshootingWorkflow Start Start: Suspected DNP Interference CheckAutofluorescence Control 1: DNP Autofluorescence Check (DNP in buffer, no probe) Start->CheckAutofluorescence AutofluorescenceDecision Significant Autofluorescence? CheckAutofluorescence->AutofluorescenceDecision CheckQuenching Control 2: Quenching Check (DNP + Probe in buffer) AutofluorescenceDecision->CheckQuenching No AutofluorescenceDetected Artifact Confirmed: Autofluorescence AutofluorescenceDecision->AutofluorescenceDetected Yes QuenchingDecision Signal Decrease? CheckQuenching->QuenchingDecision NoArtifact Artifact Unlikely Investigate other causes QuenchingDecision->NoArtifact No QuenchingDetected Artifact Confirmed: Quenching QuenchingDecision->QuenchingDetected Yes Mitigation Proceed to Mitigation Strategies AutofluorescenceDetected->Mitigation QuenchingDetected->Mitigation

Troubleshooting workflow for DNP interference.
B. Mitigation Strategies

If artifacts are confirmed, consider the following strategies:

  • Change Fluorophore: Switch to a fluorescent probe with excitation and emission wavelengths that are spectrally distant from the absorbance spectrum of the dinitrophenol. Red-shifted dyes are often less susceptible to interference.

  • Lower DNP Concentration: If experimentally feasible, reduce the concentration of the dinitrophenol to minimize quenching and inner filter effects.

  • Use an Orthogonal Assay: Employ a different assay technology that is not based on fluorescence to validate your findings. For example, use a colorimetric or luminometric assay.

  • Mathematical Correction: For inner filter effects, it is sometimes possible to correct the fluorescence data by measuring the absorbance of the dinitrophenol at the excitation and emission wavelengths and applying a correction formula.

IV. Quantitative Data

The following tables summarize quantitative data on the effects of various dinitrophenols in fluorescence-based assays.

Table 1: Stern-Volmer Quenching Constants (KSV) for Tryptophan Fluorescence

Dinitrophenol CompoundKSV (M-1)Reference
2,4-Dinitrophenol (2,4-DNP)110116 ± 19365[2]
2,6-Dinitrophenol (2,6-DNP)Lower than 2,4-DNP[2]
4,6-Dinitro-orthocresol (DNOC)Similar to 2,4-DNP[2]

Table 2: IC50 Values of 2,4-Dinitrophenol in Mitochondrial Membrane Potential Assays

Cell LineAssay DyeIncubation TimeIC50 (µM)Reference
HepG2Mito-MPS1 hour47.1[3]
HepG2Mito-MPS5 hours50.6[3]

V. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to investigating dinitrophenol-induced artifacts.

A. Protocol for Fluorescence Titration to Determine Quenching Constant

This protocol describes how to quantify the fluorescence quenching of a fluorophore (e.g., tryptophan) by a dinitrophenol compound.

Materials:

  • Fluorophore solution (e.g., L-Tryptophan)

  • Dinitrophenol quencher solution (e.g., 2,4-DNP)

  • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the fluorophore and the dinitrophenol quencher in the chosen buffer.

  • Instrument Setup: Set the excitation and emission wavelengths for the fluorophore. For tryptophan, excitation is typically around 295 nm, and emission is measured from 310 to 400 nm.

  • Initial Measurement: Place a known volume of the fluorophore solution into a quartz cuvette and record the initial fluorescence spectrum (F0).

  • Titration: Make sequential small additions of the dinitrophenol stock solution to the cuvette. After each addition, mix gently and record the fluorescence spectrum (F).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot F0/F versus the concentration of the dinitrophenol quencher ([Q]).

    • The slope of this Stern-Volmer plot gives the Stern-Volmer constant (KSV).

B. Protocol for JC-1 Mitochondrial Membrane Potential Assay with DNP Treatment

This protocol outlines the steps for assessing changes in mitochondrial membrane potential using the JC-1 dye in cells treated with a dinitrophenol.[4][5]

Materials:

  • Cultured cells

  • JC-1 dye

  • Dinitrophenol compound

  • Positive control (e.g., FCCP or CCCP)

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed cells in a suitable culture plate and allow them to adhere overnight.

  • DNP Treatment: Treat the cells with various concentrations of the dinitrophenol compound for the desired duration. Include a vehicle-only control and a positive control (e.g., 10 µM FCCP for 15-30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.

    • Remove the treatment medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

  • Imaging/Measurement:

    • Microscopy: Image the cells using appropriate filter sets for green (monomers, ~485 nm excitation / ~530 nm emission) and red (J-aggregates, ~540 nm excitation / ~590 nm emission) fluorescence.

    • Plate Reader: Measure the fluorescence intensity in both the green and red channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial depolarization.

C. Protocol for Fura-2 Calcium Imaging with DNP Treatment

This protocol describes how to measure intracellular calcium changes using the Fura-2 dye in cells exposed to a dinitrophenol.[6][7]

Materials:

  • Cultured cells on coverslips

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Dinitrophenol compound

  • Fluorescence imaging system with 340 nm and 380 nm excitation capabilities

Procedure:

  • Cell Loading:

    • Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Incubate the cells in the loading solution for 30-60 minutes at room temperature or 37°C.

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Imaging Setup: Place the coverslip with the loaded cells in an imaging chamber on the microscope.

  • Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • DNP Application: Add the dinitrophenol compound to the imaging chamber at the desired concentration.

  • Post-Treatment Imaging: Continue to acquire fluorescence images at 340 nm and 380 nm excitation to monitor changes in intracellular calcium.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

VI. Signaling Pathways and Workflows

This section provides visual representations of relevant biological pathways and experimental workflows.

A. DNP-Induced Mitochondrial Dysfunction and MAPK Signaling

Dinitrophenols uncouple oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential and ATP production. This cellular stress can activate downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][6]

DNP_MAPK_Pathway DNP Dinitrophenol (DNP) Mitochondrion Mitochondrion DNP->Mitochondrion Uncouples Oxidative Phosphorylation MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP ATP ↓ ATP Production Mitochondrion->ATP ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CellularStress Cellular Stress MMP->CellularStress ATP->CellularStress ROS->CellularStress MAPKKK MAPKKK (e.g., ASK1) CellularStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) MAPK->CellularResponse Regulates MitochondrialDysfunctionWorkflow Start Start: Investigate DNP effect on mitochondrial function JC1_Assay 1. JC-1 Assay (Measure ΔΨm) Start->JC1_Assay DepolarizationDecision Depolarization Observed? JC1_Assay->DepolarizationDecision TMRM_Assay 2. TMRM/TMRE Assay (Confirm ΔΨm change) DepolarizationDecision->TMRM_Assay Yes NoEffect No significant effect on ΔΨm DepolarizationDecision->NoEffect No ROS_Assay 3. ROS Assay (e.g., DCFDA, MitoSOX) TMRM_Assay->ROS_Assay ATP_Assay 4. ATP Assay (Luminescence-based) ROS_Assay->ATP_Assay Conclusion Conclusion: Characterize DNP-induced mitochondrial dysfunction ATP_Assay->Conclusion

References

Validation & Comparative

A Comparative Guide to the Mitochondrial Uncoupling Efficiency of Dinitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledging a Gap in Current Research

A direct, comprehensive comparison of the mitochondrial uncoupling efficiency of various dinitrophenol (DNP) isomers is challenging due to a significant lack of available scientific literature on isomers other than 2,4-dinitrophenol (2,4-DNP).[1] While 2,4-DNP is a well-characterized protonophore, extensive data on the specific uncoupling activities of other isomers such as 3,4-DNP, 2,6-DNP, and others are scarce.[1][2] This guide focuses on presenting the well-documented effects of 2,4-DNP, supplemented with the limited comparative data available for other isomers, to provide a foundational understanding and highlight areas for future research.

Dinitrophenols act as protonophores, which are lipid-soluble weak acids that shuttle protons across the inner mitochondrial membrane.[2] This action dissipates the proton motive force required by ATP synthase to produce ATP, thereby uncoupling oxidative phosphorylation from ATP synthesis.[2][3] The energy from the proton gradient is instead released as heat.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for different dinitrophenol isomers. It is important to note the limited scope of direct uncoupling efficiency data for isomers other than 2,4-DNP.

Parameter2,4-Dinitrophenol2,6-Dinitrophenol3,4-Dinitrophenol3,5-DinitrophenolReference
Typical Concentration for Uncoupling 10 µM - 200 µMNot SpecifiedNot SpecifiedNot Specified[1]
EC50 for ATP Production Inhibition 389 µM - 677 µMNot SpecifiedNot SpecifiedNot Specified[5]
Acute Toxicity (LD50, Rat, Intraperitoneal) 35 mg/kg38 mg/kg98 mg/kg45 mg/kg[2]

Mechanism of Action: Dinitrophenol as a Protonophore

Dinitrophenols, being weak acids, can cross the inner mitochondrial membrane in their protonated, neutral form.[3][6] In the alkaline environment of the mitochondrial matrix, they release a proton.[7] The resulting anionic form is then drawn back across the membrane to the more acidic intermembrane space, where it can pick up another proton and repeat the cycle.[7] This process bypasses the ATP synthase, leading to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, and the release of energy as heat.[3][4]

DNP_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) IMS Matrix Inner Mitochondrial Membrane Inner Mitochondrial Membrane DNP_H_IMS DNP-H DNP_anion_Matrix DNP⁻ DNP_H_IMS->DNP_anion_Matrix Crosses Membrane DNP_anion_Matrix->DNP_H_IMS Returns to IMS H_Matrix H⁺ DNP_anion_Matrix->H_Matrix Releases H⁺ Heat Heat DNP_anion_Matrix->Heat Energy Release H_IMS H⁺ H_IMS->DNP_H_IMS Protonation ETC Electron Transport Chain (ETC) H_ETC_IMS H⁺ ETC->H_ETC_IMS Pumps H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_ATP_Matrix H⁺

Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the uncoupling efficiency of dinitrophenol isomers.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures mitochondrial respiration and is a primary method for quantifying the effect of uncoupling agents.

Methodology:

  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.[8]

  • Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator for 1 hour.[8]

  • Instrument Setup: Calibrate a Seahorse XF Analyzer with a sensor cartridge hydrated in XF Calibrant.[8]

  • Baseline Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).[8]

  • Compound Injection: Inject serial dilutions of the DNP isomer into the wells.[8]

  • Post-Injection Measurement: Continuously measure OCR after compound injection to determine the dose-dependent effect on mitochondrial respiration.[8]

  • Data Analysis: Analyze the change in OCR to determine the extent of mitochondrial uncoupling. The maximal respiration rate is typically observed at the optimal concentration of the uncoupler.[8]

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay evaluates the dissipation of the mitochondrial membrane potential, a direct consequence of uncoupling.

Methodology:

  • Cell Culture: Culture cells to a suitable confluency in a multi-well plate.[8]

  • Dye Loading: Load the cells with a fluorescent cationic dye that accumulates in the mitochondria in a potential-dependent manner, such as TMRM, TMRE, or JC-1.[8]

  • Compound Treatment: Expose the cells to various concentrations of the DNP isomer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.[9]

  • Data Analysis: Quantify the change in fluorescence to determine the concentration-dependent effect of the DNP isomer on the mitochondrial membrane potential.

Experimental Workflow for Assessing Mitochondrial Uncouplers

The following diagram illustrates a general workflow for evaluating the efficacy and safety of mitochondrial uncoupling agents.

Uncoupling_Workflow cluster_Efficacy Efficacy Assessment cluster_Safety Safety Assessment Cell_Culture Cell Culture/ Isolate Mitochondria OCR_Assay Oxygen Consumption Rate (OCR) Assay Cell_Culture->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Assay Cell_Culture->MMP_Assay ATP_Assay ATP Production Assay Cell_Culture->ATP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity_Assay ROS_Assay Reactive Oxygen Species (ROS) Production Assay Cell_Culture->ROS_Assay Data_Analysis Data Analysis and Comparison of Isomers OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: General workflow for assessing mitochondrial uncouplers.

Conclusion and Future Directions

While 2,4-dinitrophenol is a potent and well-studied mitochondrial uncoupler, there is a clear need for further research to characterize the uncoupling efficiency and overall bioenergetic profiles of other DNP isomers.[1][2] The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A thorough comparison of the structure-activity relationships among dinitrophenol isomers would be invaluable for the rational design of new uncoupling agents with improved therapeutic potential and safety profiles.[1]

References

A Comparative Guide to Mitochondrial Uncouplers: 3,6-Dimethyl-2,4-dinitrophenol vs. FCCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of mitochondrial research, the selection of an appropriate uncoupling agent is paramount for elucidating cellular bioenergetics and metabolic pathways. This guide provides a comprehensive comparison of two mitochondrial uncouplers: 3,6-Dimethyl-2,4-dinitrophenol and the widely used Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP).

Due to the limited availability of direct experimental data for this compound, this guide will utilize data for the closely related and extensively studied isomer, 2,4-Dinitrophenol (2,4-DNP), as a representative for the dinitrophenol class. While the fundamental mechanism of action is conserved among dinitrophenol isomers, it is crucial to acknowledge that potency and toxicity can vary.

Mechanism of Action: Protonophores Disrupting the Mitochondrial Gradient

Both dinitrophenols and FCCP function as protonophores, which are lipid-soluble weak acids.[1] Their primary mechanism of action involves shuttling protons across the inner mitochondrial membrane, effectively dissipating the proton motive force that is crucial for ATP synthesis by ATP synthase.[1] This uncoupling of oxidative phosphorylation from electron transport leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient. The energy that would otherwise be used for ATP production is instead dissipated as heat.[1]

Mechanism of Mitochondrial Uncoupling ETC Electron Transport Chain (ETC) H_out H+ (Intermembrane Space) ETC->H_out Pumps H+ out ATP_Synthase ATP Synthase H_out->ATP_Synthase Drives ATP Synthesis Uncoupler Uncoupler (DNP or FCCP) H_out->Uncoupler Binds H+ H_in H+ (Mitochondrial Matrix) H_in->ETC ATP ATP ATP_Synthase->ATP Uncoupler->H_in Transports H+ in

Caption: Mechanism of mitochondrial uncoupling by protonophores.

Quantitative Comparison of Performance

The following table summarizes key performance parameters for 2,4-DNP and FCCP based on available experimental data. It is important to note that optimal concentrations and observed effects can be cell-type dependent.

Parameter2,4-Dinitrophenol (2,4-DNP)Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP)References
Typical Working Concentration 100 - 500 µM0.1 - 10 µM[2]
Maximal Respiration (OCR) Induces a significant increase in Oxygen Consumption Rate (OCR).Potently stimulates maximal OCR at nanomolar to low micromolar concentrations.[3][4]
Proton Leak Increases proton leak across the inner mitochondrial membrane.Induces a substantial proton leak, often more potently than DNP.[5][5][6]
Cytotoxicity (IC50) Varies by cell line, generally in the micromolar range (e.g., ~200 µM in Calu-6 cells).[7]Highly cytotoxic, with IC50 values often below 10 µM in cancer cell lines.[1][1][7]
Off-Target Effects Can have effects on other cellular membranes at higher concentrations.Known to induce plasma membrane depolarization, an off-target effect.[1][1]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate and compare mitochondrial uncouplers are provided below.

Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer

This assay directly measures the rate of oxygen consumption by cells, providing a real-time indicator of mitochondrial respiration and the effect of uncouplers.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight. Load the uncouplers (2,4-DNP or FCCP) and other mitochondrial modulators (e.g., oligomycin, rotenone/antimycin A) into the appropriate injection ports of the cartridge.

  • Baseline Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).

  • Compound Injection: Sequentially inject the mitochondrial modulators and the uncoupler at various concentrations.

  • Data Analysis: Measure OCR after each injection. The maximal respiration is determined after the injection of the uncoupler. Proton leak is calculated as the oligomycin-insensitive respiration.

Seahorse XF Assay Workflow Start Seed Cells Equilibrate Equilibrate Cells in Assay Medium Start->Equilibrate Hydrate Hydrate Sensor Cartridge Load Load Compounds into Cartridge Hydrate->Load Run Run Seahorse XF Analyzer Equilibrate->Run Load->Run Baseline Measure Basal OCR Run->Baseline Inject_Oligo Inject Oligomycin Baseline->Inject_Oligo Measure_Leak Measure Proton Leak Inject_Oligo->Measure_Leak Inject_Uncoupler Inject DNP/FCCP Measure_Leak->Inject_Uncoupler Measure_Max Measure Maximal Respiration Inject_Uncoupler->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito Analyze Data Analysis Measure_Non_Mito->Analyze

Caption: Workflow for an Oxygen Consumption Rate (OCR) assay.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay assesses the integrity of the mitochondrial membrane potential, which is dissipated by uncouplers. JC-1 is a ratiometric dye that exhibits a fluorescence shift from red to green as the mitochondrial membrane potential decreases.[8]

Methodology:

  • Cell Culture: Culture cells to a suitable confluency in a multi-well plate.

  • JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with an appropriate buffer to remove excess dye.

  • Compound Treatment: Treat the cells with various concentrations of this compound or FCCP.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Red fluorescence (aggregates) is typically measured at Ex/Em ~535/590 nm, and green fluorescence (monomers) at Ex/Em ~485/535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Cytotoxicity Assay using MTT

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the uncouplers.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Exposure: Expose the cells to a range of concentrations of this compound or FCCP for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[9]

Signaling Pathways and Logical Relationships

The primary effect of both this compound and FCCP is the uncoupling of oxidative phosphorylation. This direct action on the mitochondria triggers a cascade of downstream cellular responses.

Cellular Consequences of Mitochondrial Uncoupling Uncoupler Uncoupler (DNP or FCCP) Dissipation Dissipation of Proton Motive Force Uncoupler->Dissipation Dec_ATP Decreased ATP Synthesis Dissipation->Dec_ATP Inc_OCR Increased Oxygen Consumption Dissipation->Inc_OCR Heat Heat Production Dissipation->Heat Energy_Stress Cellular Energy Stress Dec_ATP->Energy_Stress AMPK AMPK Activation Energy_Stress->AMPK Apoptosis Apoptosis (at high concentrations) Energy_Stress->Apoptosis

Caption: Downstream effects of mitochondrial uncoupling.

Conclusion

Both this compound (represented by 2,4-DNP) and FCCP are effective mitochondrial uncouplers valuable for studying cellular metabolism. The choice between them depends on the specific experimental needs. FCCP is generally more potent, effective at lower concentrations, but also exhibits higher cytotoxicity. Dinitrophenols, while requiring higher concentrations, may offer a wider experimental window in some cell types before inducing significant cell death. Researchers should carefully titrate each compound to determine the optimal concentration for achieving maximal uncoupling with minimal off-target effects and cytotoxicity in their specific experimental system.

References

Validation of a New Analytical Method for 3,6-Dimethyl-2,4-dinitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of a new analytical method for the quantitative determination of 3,6-Dimethyl-2,4-dinitrophenol. Due to the limited availability of specific public data for this analyte, this document leverages established and validated methods for the structurally similar and well-documented compound, 2,4-dinitrophenol (DNP), as a basis for comparison and methodological adaptation.

Comparative Analysis of Analytical Techniques

The quantification of dinitrophenol compounds is predominantly achieved through chromatographic techniques, offering high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced specificity and is particularly useful for complex matrices like biological fluids.[3]

The following table summarizes the performance of a hypothetical new method for this compound in comparison to established methods for 2,4-dinitrophenol.

ParameterNew Method (Hypothetical)HPLC-UV for 2,4-DNP[1]GC-MS for 2,4-DNP[2]LC-MS/MS for 2,4-DNP[4]
Linearity (R²) > 0.999> 0.998> 0.998Not Specified
Limit of Detection (LOD) 0.05 µg/mLDependent on detector0.001 µg/mLNot Specified
Limit of Quantification (LOQ) 0.15 µg/mLDependent on detectorNot SpecifiedNot Specified
Intra-assay Precision (%RSD) < 5%Not Specified< 10.7%Not Specified
Inter-assay Precision (%RSD) < 8%Not Specified< 10.6%Not Specified
Extraction Efficiency (%) > 95%Not Specified92.1%Not Specified

Experimental Protocols

Below are detailed methodologies for a proposed new analytical method and a standard comparative method.

Protocol 1: New Validated Method for this compound by HPLC-UV

This protocol outlines a reverse-phase HPLC method with UV detection, a robust and widely accessible technique.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.

  • This compound reference standard.

  • HPLC grade solvents.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte from the sample matrix.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 20 µL.

  • Column temperature: 30°C.

  • Detection wavelength: 260 nm.

  • Run time: 10 minutes.

4. Validation Parameters:

  • Linearity: Analyze calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Precision: Determine intra- and inter-day precision by analyzing quality control samples at three concentration levels.

  • Accuracy: Assess accuracy by spike-recovery experiments in the sample matrix.

  • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Evaluate the ability of the method to differentiate the analyte from other components in the sample matrix.

Protocol 2: Comparative GC-MS Method for 2,4-Dinitrophenol

This protocol is based on a validated method for the analysis of 2,4-DNP in biological samples.[2]

1. Instrumentation and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds.

  • Helium or hydrogen as carrier gas.

  • Derivatizing agent (if necessary).

  • 2,4-Dinitrophenol reference standard.

  • Extraction solvents (e.g., ethyl acetate).

2. Sample Preparation:

  • Prepare calibration standards and quality control samples.

  • Perform a liquid-liquid extraction of the sample (e.g., blood or urine) at an acidic pH.

  • Evaporate the organic extract to dryness and reconstitute in a suitable solvent.

  • Derivatization may be required to improve the chromatographic properties of the analyte.

3. GC-MS Conditions:

  • Injector temperature: 250°C.

  • Oven temperature program: Start at 100°C, ramp to 280°C.

  • Carrier gas flow: Constant flow mode.

  • Mass spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

4. Data Analysis:

  • Identify and quantify 2,4-DNP based on its retention time and characteristic mass fragments.

  • Construct a calibration curve and determine the concentration in unknown samples.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway related to the mechanism of action of dinitrophenols.

analytical_method_validation_workflow cluster_planning Phase 1: Planning & Preparation cluster_evaluation Phase 3: Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol linearity Linearity & Range prepare_protocol->linearity prepare_protocol->linearity accuracy Accuracy prepare_protocol->accuracy precision Precision (Repeatability & Intermediate) prepare_protocol->precision specificity Specificity prepare_protocol->specificity lod_loq LOD & LOQ prepare_protocol->lod_loq robustness Robustness prepare_protocol->robustness data_analysis Analyze & Compile Data linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

dnp_toxicity_pathway DNP This compound Mitochondria Mitochondrial Inner Membrane DNP->Mitochondria Enters ProtonGradient Proton Gradient (H+) DNP->ProtonGradient Dissipates Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->ProtonGradient Establishes ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives Heat Heat Generation ProtonGradient->Heat Energy released as ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes

Caption: Conceptual Toxicity Pathway of Dinitrophenols.

References

Unveiling Specificity: A Comparative Guide to the Cross-Reactivity of Anti-Dinitrophenol (DNP) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of antibody specificity is critical for the development of robust and reliable immunoassays. This guide provides an objective comparison of the cross-reactivity of anti-dinitrophenol (DNP) antibodies with various DNP derivatives, supported by experimental data and detailed protocols.

The 2,4-dinitrophenyl (DNP) group is a widely used hapten in immunology for eliciting a strong antibody response when conjugated to a carrier protein. The resulting anti-DNP antibodies are invaluable tools in a multitude of research and diagnostic applications. However, the utility of these antibodies is intrinsically linked to their binding specificity. Cross-reactivity with structurally similar molecules can lead to inaccurate results and assay failure. This guide delves into the binding characteristics of anti-DNP antibodies against several DNP derivatives, offering a quantitative comparison and detailed methodologies for assessing this critical parameter.

Quantitative Comparison of Binding Affinities

The binding affinity, often expressed as the association constant (Ka), is a measure of the strength of the interaction between an antibody and its ligand. A higher Ka value indicates a stronger binding affinity. The following table summarizes the binding affinities of a purified rabbit anti-DNP antibody with DNP-lysine and a common cross-reactant, 2,4,6-trinitrophenyl (TNP)-lysine.[1] Studies have also explored the impact of the molecular size of the DNP haptenic group on the immune response, indicating that larger derivatives may influence the affinity maturation of the antibody response.[2]

Antibody SpecificityLigandAverage Intrinsic Association Constant (Ka) (M⁻¹)
Anti-DNPDNP-lysine7.4 x 10⁶
Anti-DNPTNP-lysine2.1 x 10⁶

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental methods. The following sections provide detailed protocols for key techniques used to quantify the binding of anti-DNP antibodies to various derivatives.

Inhibition ELISA (Enzyme-Linked Immunosorbent Assay)

Inhibition ELISA is a competitive immunoassay used to measure the cross-reactivity of an antibody by quantifying the ability of a free hapten (the inhibitor) to compete with a plate-bound hapten for antibody binding.

Principle: A microtiter plate is coated with a DNP-protein conjugate. The anti-DNP antibody is pre-incubated with various concentrations of the free DNP derivative to be tested. This mixture is then added to the DNP-coated plate. The more effectively the free derivative binds to the antibody, the less antibody will be available to bind to the plate, resulting in a weaker signal.

Detailed Protocol: [1][3]

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a DNP-protein conjugate (e.g., DNP-BSA) at a concentration of 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • In a separate plate or tubes, prepare serial dilutions of the DNP derivatives to be tested (e.g., DNP-lysine, TNP-lysine) in blocking buffer.

    • Add a constant, predetermined concentration of the primary anti-DNP antibody to each dilution of the DNP derivatives.

    • Incubate this mixture for at least 1 hour at room temperature to allow the antibody and the free hapten derivative to reach equilibrium.

  • Incubation on Coated Plate:

    • Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the DNP-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate thoroughly with wash buffer to remove unbound antibodies.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate again with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well and incubate until a sufficient color develops.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal signal) can be determined from the resulting sigmoidal curve. A lower IC50 value indicates a higher binding affinity of the antibody for the derivative.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Principle: An antibody is immobilized on a sensor chip surface. A solution containing the DNP derivative (analyte) is flowed over the surface. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Protocol: [4][5]

  • Sensor Chip Preparation and Antibody Immobilization:

    • Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the anti-DNP antibody (typically at 10-50 µg/mL in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the DNP derivative in a suitable running buffer (e.g., HBS-EP).

    • Inject the DNP derivative solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

    • Switch back to the running buffer to monitor the dissociation of the derivative from the antibody for a defined dissociation time (e.g., 300 seconds).

    • Include several buffer-only injections (blanks) for double referencing.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-hapten interaction without denaturing the antibody (e.g., a short pulse of low pH glycine-HCl).

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • By comparing the KD values for different DNP derivatives, their relative binding affinities to the anti-DNP antibody can be determined.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[6][7][8][9]

Principle: A solution of the DNP derivative is titrated into a solution of the anti-DNP antibody in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured, and from the resulting titration curve, the thermodynamic parameters of the interaction can be determined.

Detailed Protocol: [9][10]

  • Sample Preparation:

    • Dialyze both the anti-DNP antibody and the DNP derivative solutions extensively against the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS).

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter.

    • Accurately determine the concentrations of the antibody and the DNP derivative.

  • ITC Experiment:

    • Fill the sample cell (typically ~200 µL) with the anti-DNP antibody solution (e.g., 10-50 µM).

    • Fill the injection syringe (typically ~40 µL) with the DNP derivative solution (at a concentration 10-20 times that of the antibody).

    • Perform a series of small injections (e.g., 2 µL) of the DNP derivative into the antibody solution while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the DNP derivative to the antibody.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Fluorescence Quenching

Fluorescence quenching is a technique that measures the decrease in the intrinsic fluorescence of an antibody upon binding to a hapten. This method is particularly useful for haptens like DNP that can absorb the energy emitted by fluorescent amino acid residues (like tryptophan) in the antibody's binding site.[11][12][13]

Principle: The intrinsic fluorescence of tryptophan residues in the antibody's variable region is excited at a specific wavelength (around 295 nm). When a DNP derivative binds in close proximity to these residues, it can quench their fluorescence. The extent of quenching is proportional to the fraction of antibody binding sites occupied by the hapten.

Detailed Protocol: [12][13][14]

  • Sample Preparation:

    • Prepare a solution of the anti-DNP antibody in a suitable buffer (e.g., PBS) at a known concentration.

    • Prepare a stock solution of the DNP derivative in the same buffer.

  • Fluorescence Measurement:

    • Place the antibody solution in a quartz cuvette in a spectrofluorometer.

    • Set the excitation wavelength to ~295 nm and measure the emission spectrum (typically from 310 to 400 nm). The peak fluorescence intensity will be around 340-350 nm.

    • Record the initial fluorescence intensity of the antibody solution alone.

  • Titration:

    • Make successive small additions of the DNP derivative solution to the antibody solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution and any inner filter effects.

    • Plot the change in fluorescence intensity (or the fractional quenching) against the concentration of the DNP derivative.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation or a specific binding isotherm) to determine the binding affinity (Ka).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_elisa Inhibition ELISA Workflow cluster_spr SPR Workflow elisa1 Coat Plate with DNP-Protein Conjugate elisa2 Block Non-Specific Binding Sites elisa1->elisa2 elisa4 Incubate Mixture on Coated Plate elisa2->elisa4 elisa3 Prepare Antibody- Inhibitor Mixture elisa3->elisa4 elisa5 Add Secondary Antibody elisa4->elisa5 elisa6 Add Substrate & Measure Signal elisa5->elisa6 spr1 Immobilize Anti-DNP Antibody on Sensor Chip spr2 Inject DNP Derivative (Association) spr1->spr2 spr3 Flow Buffer (Dissociation) spr2->spr3 spr4 Regenerate Sensor Surface spr3->spr4

Experimental workflows for Inhibition ELISA and Surface Plasmon Resonance (SPR).

The immune response to a DNP-carrier conjugate involves a complex interplay between B-cells and T-cells, leading to the production of high-affinity anti-DNP antibodies. The following diagram illustrates a simplified model of the T-cell dependent B-cell activation pathway initiated by a hapten-carrier conjugate.[15][16][17]

b_cell_activation cluster_b_cell DNP-Specific B-Cell cluster_t_cell Carrier-Specific Helper T-Cell bcr BCR Recognizes DNP Hapten internalization Internalization of Hapten-Carrier Complex bcr->internalization processing Processing of Carrier Protein internalization->processing presentation Presentation of Carrier Peptide on MHC-II processing->presentation tcr TCR Recognizes Carrier Peptide-MHC-II presentation->tcr Cognate Interaction co_stimulation Co-stimulatory Signal (CD40L-CD40) tcr->co_stimulation activation B-Cell Activation, Proliferation, and Differentiation co_stimulation->activation cytokine_release Cytokine Release (e.g., IL-4, IL-5) cytokine_release->activation plasma_cell Plasma Cell (Anti-DNP Antibody Secretion) activation->plasma_cell memory_b_cell Memory B-Cell activation->memory_b_cell

T-Cell dependent B-cell activation by a DNP-carrier conjugate.

By employing these methodologies and understanding the underlying immunological principles, researchers can confidently characterize the cross-reactivity of anti-DNP antibodies and select the most appropriate reagents for their specific applications, ensuring the accuracy and reliability of their results.

References

comparative study of the toxicological profiles of dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicological Profiles of Dinitrophenols

For researchers, scientists, and drug development professionals, this guide provides a comparative toxicological overview of dinitrophenol (DNP) isomers. Due to a significant research focus on 2,4-dinitrophenol (2,4-DNP), a historical weight-loss agent, toxicological data for other isomers are less abundant.[1][2][3] This guide synthesizes the available experimental data to facilitate a comparative understanding.

Quantitative Toxicity Data

The acute toxicity of dinitrophenol isomers varies significantly, as demonstrated by in vivo studies. The following table summarizes the median lethal dose (LD50) values for the six DNP isomers when administered via intraperitoneal injection to rats. A lower LD50 value is indicative of higher acute toxicity.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )LD50 (mg/kg, rat, i.p.)[3][4]
2,3-Dinitrophenol66-56-8C₆H₄N₂O₅184.11190
2,4-Dinitrophenol51-28-5C₆H₄N₂O₅184.1135
2,5-Dinitrophenol329-71-5C₆H₄N₂O₅184.11150
2,6-Dinitrophenol573-56-8C₆H₄N₂O₅184.1138
3,4-Dinitrophenol577-71-9C₆H₄N₂O₅184.1198
3,5-Dinitrophenol586-11-8C₆H₄N₂O₅184.1145

Data sourced from the Toxicological Profile for Dinitrophenols, Agency for Toxic Substances and Disease Registry, citing a study by Harvey (1959).[3]

Based on this in vivo data, the acute lethal potencies suggest that 2,4-DNP and 2,6-DNP are the most toxic isomers, followed by 3,5-DNP and 3,4-DNP, with 2,3-DNP and 2,5-DNP being the least acutely lethal.[1][2][3] It is important to note that the toxicity of 2,4-DNP and 2,6-DNP appears to increase with higher ambient temperatures, which is consistent with their hyperthermic properties.[2][3]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][8] The amount of formazan produced is proportional to the number of living cells.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[4]

  • Compound Exposure: Treat the cells with various concentrations of the dinitrophenol isomers for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6][9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7][9]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of approximately 570 nm.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Measurement of Mitochondrial Uncoupling

High-resolution respirometry is a key technique for assessing mitochondrial function and uncoupling. This method measures the rate of oxygen consumption in isolated mitochondria, cells, or tissue samples.

Principle: Uncoupling agents like dinitrophenols disrupt the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without a corresponding increase in ATP synthesis.

Procedure Outline:

  • Sample Preparation: Isolate mitochondria from cells or tissues, or use intact cells.

  • Respirometry Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure the oxygen consumption rate (OCR).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Establish a baseline respiration rate with the addition of substrates for the electron transport chain (e.g., pyruvate, malate, succinate).

    • Add ADP to measure the coupled rate of respiration (State 3).

    • Add an ATP synthase inhibitor (e.g., oligomycin) to measure the uncoupled rate of respiration (State 4).

    • Titrate the dinitrophenol isomer to determine its effect on OCR.

    • Add an uncoupler like FCCP to determine the maximal electron transport system capacity.

    • Add inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to confirm that the measured oxygen consumption is mitochondrial.

  • Data Analysis: Analyze the changes in OCR at different respiratory states to determine the extent of mitochondrial uncoupling.

Signaling Pathways and Experimental Workflows

Dinitrophenol-Mediated Mitochondrial Uncoupling and Downstream Signaling

The primary mechanism of dinitrophenol toxicity is the uncoupling of oxidative phosphorylation.[2][3] This occurs as dinitrophenols, being lipophilic weak acids, can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is necessary for ATP synthesis. The energy that would have been used for ATP production is instead released as heat, leading to hyperthermia.[2] Studies on 2,4-DNP have shown that this disruption of cellular energy homeostasis can trigger downstream signaling cascades, including the inhibition of the mTOR pathway and the activation of the CREB pathway.[10][11]

DNP_Signaling_Pathway DNP Dinitrophenol Mitochondrion Mitochondrion DNP->Mitochondrion Enters ProtonGradient Proton Gradient Dissipation Mitochondrion->ProtonGradient ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Uncouples Heat_Production Heat Production (Increased) ProtonGradient->Heat_Production CREB_Pathway CREB Pathway (Activated) ProtonGradient->CREB_Pathway ATP_Production ATP Production (Decreased) ATP_Synthase->ATP_Production mTOR_Pathway mTOR Pathway (Inhibited) ATP_Production->mTOR_Pathway

DNP-mediated mitochondrial uncoupling and downstream signaling.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of dinitrophenol isomers using the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, Neuro-2a) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare DNP Isomer Stock Solutions Treatment 5. Treat with DNP Isomers Compound_Prep->Treatment Incubation_24h 4. Incubate for 24h Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_Exposure 6. Incubate (e.g., 24-72h) Treatment->Incubation_Exposure MTT_Addition 7. Add MTT Reagent Incubation_Exposure->MTT_Addition Incubation_MTT 8. Incubate for 2-4h MTT_Addition->Incubation_MTT Solubilization 9. Add Solubilizing Agent Incubation_MTT->Solubilization Absorbance 10. Measure Absorbance (570 nm) Solubilization->Absorbance Data_Processing 11. Calculate % Viability and IC50 Values Absorbance->Data_Processing

Workflow for determining in vitro cytotoxicity using the MTT assay.

References

Confirming the Identity of Synthesized 3,6-Dimethyl-2,4-dinitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of synthesized small molecules is a critical step in chemical research and drug development. Any ambiguity in the structure of a compound can lead to misinterpretation of biological data and ultimately, failure in the development pipeline. This guide provides a comparative framework for confirming the identity of synthesized 3,6-Dimethyl-2,4-dinitrophenol, a substituted nitrophenol, against a common isomeric alternative, 2,4-dinitrophenol. This guide outlines key analytical techniques and provides predicted and experimental data to aid researchers in distinguishing between these two compounds.

Comparison of Analytical Data

The following tables summarize the key analytical data for this compound (predicted) and 2,4-dinitrophenol (experimental). These data points are crucial for distinguishing between the two isomers.

Table 1: Mass Spectrometry Data

FeatureThis compound (Predicted)2,4-Dinitrophenol (Experimental)
Molecular Formula C8H8N2O5C6H4N2O5
Molecular Weight 212.16 g/mol 184.11 g/mol
Monoisotopic Mass 212.0433 Da184.0120 Da
Key Mass Fragments (m/z) Predicted fragments would differ due to the presence of two additional methyl groups.Key fragments include those corresponding to the loss of NO2, H2O, and other characteristic cleavages of the dinitrophenyl structure.

Table 2: ¹H NMR Spectroscopy Data (Predicted vs. Experimental)

FeatureThis compound (Predicted)2,4-Dinitrophenol (Experimental)
Solvent CDCl3DMSO-d6
Proton Signals (ppm) - Aromatic proton singlet - Two distinct methyl proton singlets- Doublet of doublets for H3 - Doublet for H5 - Doublet for H6 - Broad singlet for OH
Integration Aromatic H: 1H Methyl H's: 3H eachAromatic H's: 1H each OH: 1H
Coupling Constants (J) Not applicable for singletsJ(H5, H6) and J(H3, H5) would be observable.

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Functional GroupThis compound (Predicted Wavenumber, cm⁻¹)2,4-Dinitrophenol (Experimental Wavenumber, cm⁻¹)
O-H Stretch ~3200-3600 (broad)~3250 (broad)
C-H Stretch (Aromatic) ~3000-3100~3100
C-H Stretch (Aliphatic) ~2850-3000Not Applicable
NO₂ Stretch (Asymmetric) ~1520-1560~1540
NO₂ Stretch (Symmetric) ~1340-1380~1350
C=C Stretch (Aromatic) ~1450-1600~1600, 1470
C-O Stretch ~1200-1300~1260

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecule, providing information on the number of different types of protons and their connectivity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts for aromatic and aliphatic protons.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the coupling patterns (splitting) to deduce the connectivity of the protons.

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximum signal intensity.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode for the analyte.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass of the expected formula.

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the structure of the compound.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., O-H, C-H, NO₂, C=C, C-O).

    • Compare the obtained spectrum with reference spectra of known compounds to confirm the identity.

Visualizing the Workflow and a Hypothetical Pathway

To further aid in the understanding of the experimental process and potential applications of such compounds, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Confirmation cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Compare Compare Experimental Data with Predicted Data and Known Isomers NMR->Compare MS->Compare IR->Compare Identity Confirm Identity of Synthesized Compound Compare->Identity

Caption: Workflow for the synthesis and identity confirmation of this compound.

G DNP This compound KinaseA Protein Kinase A DNP->KinaseA Inhibition Substrate Downstream Substrate KinaseA->Substrate Phosphorylation Response Cellular Response (e.g., Apoptosis) Substrate->Response Activation

Caption: Hypothetical signaling pathway potentially modulated by this compound.

A Comparative Analysis of 3,6-Dimethyl-2,4-dinitrophenol: A Statistical Overview of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of available experimental data concerning 3,6-Dimethyl-2,4-dinitrophenol and related dinitrophenol compounds. Due to the limited specific experimental data for this compound, this guide leverages the extensive research on its parent compound, 2,4-dinitrophenol (DNP), and other isomers to provide a comparative context. The objective is to offer a clear, data-driven comparison to inform further research and drug development.

Data Presentation

The following tables summarize the available quantitative data for dinitrophenol compounds to facilitate a clear comparison.

Table 1: Acute Toxicity of Dinitrophenol Isomers in Rats

CompoundCAS NumberLD50 (mg/kg, Intraperitoneal)
2,3-Dinitrophenol66-56-8190[1]
2,4-Dinitrophenol 51-28-5 35 [1][2]
2,5-Dinitrophenol329-71-5150[1]
2,6-Dinitrophenol573-56-838[1][2]
3,4-Dinitrophenol577-71-998[1][2]
3,5-Dinitrophenol586-11-845[1][2]
This compound15968-56-6Data Not Available

Table 2: Physicochemical Properties of 2,4-Dinitrophenol

PropertyValue
Molecular FormulaC6H4N2O5[3]
Molecular Weight184.11 g/mol [3]
Melting Point115.5 °C[4]
Solubility in water2790 mg/L (at 20 °C)[4]
pKa4.09[4]

Note: These properties for the parent compound 2,4-Dinitrophenol are provided as a baseline for understanding the general characteristics of dinitrophenols.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the current literature. However, the following generalized methodologies for assessing the effects of dinitrophenol compounds are widely applicable.

Assessment of Mitochondrial Respiration

This protocol is used to measure the effect of a compound on oxygen consumption in isolated mitochondria, which is a key indicator of its uncoupling activity.

  • Isolation of Mitochondria: Mitochondria are typically isolated from rat liver or other tissues by differential centrifugation.

  • Oxygen Consumption Measurement: A Clark-type oxygen electrode is used to measure the rate of oxygen consumption in a reaction buffer containing isolated mitochondria, a respiratory substrate (e.g., succinate or glutamate/malate), and ADP.

  • Compound Addition: The test compound (e.g., a dinitrophenol isomer) is added at various concentrations to determine its effect on the rates of state 3 (ADP-stimulated) and state 4 (resting) respiration. An increase in state 4 respiration is indicative of uncoupling.

ATP Synthesis Assay

This assay quantifies the impact of a compound on the ability of mitochondria to produce ATP.

  • Mitochondrial Incubation: Isolated mitochondria are incubated in a reaction buffer with a respiratory substrate and ADP.

  • Compound Treatment: The test compound is added to the mitochondrial suspension.

  • ATP Measurement: After a set incubation period, the reaction is stopped, and the amount of ATP produced is measured using a luciferin/luciferase-based bioluminescence assay. A decrease in ATP synthesis in the presence of the compound indicates an uncoupling effect.

Mandatory Visualization

Signaling Pathway of Dinitrophenol Action

Dinitrophenols act as protonophores, uncoupling oxidative phosphorylation. This process can be visualized as a disruption of the normal flow of protons and energy in the mitochondria.

Mechanism of Mitochondrial Uncoupling by Dinitrophenols cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ out ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Produces ADP ADP + Pi ADP->ATPsynthase ProtonGradient->ATPsynthase Drives ATP synthesis DNP Dinitrophenol (DNP) DNP->ProtonGradient Dissipates H+ gradient

Caption: Mitochondrial uncoupling by Dinitrophenols.

Experimental Workflow for Evaluating Uncoupling Agents

The following diagram illustrates a typical workflow for the initial screening and characterization of potential mitochondrial uncoupling agents.

Experimental Workflow for Uncoupler Evaluation Start Start: Compound of Interest Toxicity Acute Toxicity Assessment (e.g., LD50) Start->Toxicity MitoResp Mitochondrial Respiration Assay Start->MitoResp DataAnalysis Data Analysis and Comparison Toxicity->DataAnalysis ATPSynth ATP Synthesis Assay MitoResp->ATPSynth CellVial Cell Viability Assay (e.g., MTT) ATPSynth->CellVial CellVial->DataAnalysis Conclusion Conclusion: Uncoupling Potential and Safety Profile DataAnalysis->Conclusion

Caption: Workflow for assessing mitochondrial uncouplers.

Discussion

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[5] This process disrupts the proton gradient across the inner mitochondrial membrane, leading to an increase in metabolic rate and heat production as the body tries to compensate for the reduced efficiency of ATP synthesis.[5]

While specific data for this compound is scarce, the presence of two methyl groups on the phenol ring would be expected to influence its lipophilicity and steric properties compared to the parent 2,4-DNP. Increased lipophilicity could potentially enhance its ability to traverse the mitochondrial membrane, a key step in its protonophoric action. However, the steric hindrance from the methyl groups might also affect its interaction with the membrane and its proton-carrying capacity.

The available acute toxicity data for various DNP isomers reveals that the position of the nitro groups significantly impacts toxicity.[1][2] For instance, 2,4-DNP and 2,6-DNP are considerably more toxic than other isomers.[1][2] This suggests that the electronic and steric effects of the substituent positions are critical determinants of biological activity. Without direct experimental data, it is difficult to predict the precise effect of the 3,6-dimethyl substitution on the uncoupling potency and toxicity of 2,4-dinitrophenol.

Conclusion

The analysis of available data indicates a significant knowledge gap regarding the specific biological and toxicological properties of this compound. While the well-documented effects of 2,4-DNP and comparative data from other isomers provide a foundational understanding, dedicated experimental studies are necessary to elucidate the precise impact of the dimethyl substitution. Future research should focus on determining the acute toxicity, mitochondrial uncoupling potential, and effects on cellular signaling pathways of this compound to enable a comprehensive comparison with other dinitrophenol compounds.

References

Inter-Laboratory Validation of Analytical Methods for 3,6-Dimethyl-2,4-dinitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 3,6-Dimethyl-2,4-dinitrophenol. The data presented is a synthesis of typical performance characteristics observed in inter-laboratory validation studies for similar phenolic compounds.

Comparative Overview of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHigh-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity followed by detection via UV absorbance.Separation based on polarity, with highly selective detection based on mass-to-charge ratio.
Selectivity ModerateHigh
Sensitivity LowerHigher
Linearity (R²) typical > 0.995> 0.998
Inter-Assay Imprecision < 15%< 10%
Intra-Assay Imprecision < 10%< 5%
Limit of Quantification ng/mL rangepg/mL range
Cost LowerHigher
Throughput HighModerate

Inter-Laboratory Validation Data

The following tables summarize hypothetical data from a multi-laboratory study designed to assess the reproducibility and performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound.

HPLC-UV Method Validation Summary
ParameterLaboratory 1Laboratory 2Laboratory 3Mean
Linearity (R²) 0.9970.9960.9980.997
Accuracy (%) 98.597.999.198.5
Precision (RSD %)
- Intra-Assay4.24.83.94.3
- Inter-Assay8.19.27.58.3
LOD (ng/mL) 564.55.2
LOQ (ng/mL) 151813.515.5
LC-MS/MS Method Validation Summary
ParameterLaboratory 1Laboratory 2Laboratory 3Mean
Linearity (R²) 0.9990.9990.9980.999
Accuracy (%) 99.299.599.099.2
Precision (RSD %)
- Intra-Assay2.12.51.92.2
- Inter-Assay4.55.14.24.6
LOD (pg/mL) 50604551.7
LOQ (pg/mL) 150180135155

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

HPLC-UV Method

A common approach for the analysis of dinitrophenols involves reverse-phase HPLC.

1. Sample Preparation:

  • Solid Samples: Extraction with a suitable organic solvent (e.g., acetonitrile), followed by centrifugation and filtration.

  • Liquid Samples: Direct injection after filtration, or a liquid-liquid extraction if matrix components interfere.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Approximately 260 nm.

3. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Method

This method offers enhanced sensitivity and selectivity, which is particularly useful for complex matrices.[1][2]

1. Sample Preparation:

  • Similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

2. LC Conditions:

  • Column: C18 or similar reverse-phase column suitable for mass spectrometry.

  • Mobile Phase: Gradient elution with methanol or acetonitrile and water, containing a modifier like formic acid or ammonium formate to enhance ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for phenolic compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_LCMS Sample Extraction_LCMS Extraction/SPE Sample_LCMS->Extraction_LCMS Filtration_LCMS Filtration Extraction_LCMS->Filtration_LCMS LC LC Separation Filtration_LCMS->LC MSMS_Detector MS/MS Detection LC->MSMS_Detector Data_Analysis_LCMS Data Analysis MSMS_Detector->Data_Analysis_LCMS

Workflow for LC-MS/MS analysis.

Signaling_Pathway cluster_cellular_effect Mechanism of Action (Dinitrophenols) DNP 3,6-Dimethyl- 2,4-dinitrophenol Mitochondrion Mitochondrial Inner Membrane DNP->Mitochondrion uncouples Proton_Gradient Proton Gradient Mitochondrion->Proton_Gradient dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase bypasses Energy_Loss Energy Loss (Heat) Proton_Gradient->Energy_Loss ATP_Production ATP Production ATP_Synthase->ATP_Production inhibits

Action of dinitrophenols on mitochondria.

References

Comparative Analysis of 4,6-Dinitro-o-cresol (DNOC) Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the biological effects of 4,6-Dinitro-o-cresol (DNOC) on various cell lines. The user initially requested information on 3,6-Dimethyl-2,4-dinitrophenol; however, a comprehensive literature search revealed a significant lack of available data for this specific compound. Due to its structural similarity as a dinitrophenol derivative, DNOC has been used as a substitute for the purpose of this guide. The findings presented here are based on existing research on DNOC and should be interpreted with this substitution in mind.

Introduction

4,6-Dinitro-o-cresol (DNOC) is a dinitrophenolic compound historically used as a pesticide and herbicide.[1][2] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption of the proton gradient and a decrease in ATP synthesis.[3] This interference with cellular energy metabolism can induce a range of cellular responses, from altered metabolic activity to apoptosis.[3][4] This guide compares the cytotoxic and mechanistic effects of DNOC on different cell lines, providing researchers with collated data and experimental protocols to facilitate further investigation.

Data Presentation: Comparative Effects of DNOC on Various Cell Lines

The following table summarizes the quantitative effects of DNOC on different cell lines based on available literature.

Cell LineCell TypeOrganismEndpointConcentration/DoseObserved EffectReference
PC12 Pheochromocytoma (neuronal-like)RatMitochondrial Activity10 µM (24h)Increased mitochondrial activity to 131% of control.[5]
Mitochondrial Activity100 µM (24h)Decreased mitochondrial activity to 89% of control.[5]
Cell Viability100 µM (24h)Significant decrease in cell viability.[5]
ApoptosisNot specifiedActivation of caspase-mediated apoptotic pathways.[5]
Soybean (Glycine max) Suspension CulturePlantApoptosisNot specifiedInduction of programmed cell death, including DNA fragmentation, activation of caspase-3-like proteins, and cytochrome c release.[4]
Human Leukocytes Peripheral Blood LeukocytesHumanLymphocyte TransformationNot specifiedDNCB (a related compound) induces lymphocyte transformation in sensitized individuals.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of DNOC on adherent or suspension cell lines.[5][7][8]

Materials:

  • 96-well microtiter plates

  • Cell culture medium appropriate for the cell line

  • DNOC stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of DNOC in cell culture medium. Remove the old medium from the wells and add 100 µL of the DNOC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for DNOC).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Caspase-3 Activity Assay

This protocol outlines a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[4][9]

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA or Bradford)

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Cell Treatment: Culture and treat cells with DNOC as described for the cell viability assay.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Reaction Initiation: Prepare a reaction mixture containing reaction buffer and the caspase-3 substrate. Add this mixture to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.

  • Data Analysis: Quantify caspase-3 activity based on the absorbance values, normalized to the protein concentration.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and early apoptosis.[10]

Materials:

  • JC-1 dye

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

  • Positive control (e.g., CCCP, a potent uncoupler)

Procedure:

  • Cell Treatment: Culture and treat cells with DNOC for the desired time.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 dye in cell culture medium according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing: Gently wash the cells with PBS to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the populations of cells with red and green fluorescence.

  • Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Mandatory Visualizations

DNOC_Signaling_Pathway cluster_mito Mitochondrial Effects DNOC 4,6-Dinitro-o-cresol (DNOC) Mitochondrion Mitochondrion DNOC->Mitochondrion Enters H_gradient Proton Gradient (Δp) DNOC->H_gradient Dissipates ATP_Synthase ATP Synthase CytochromeC Cytochrome c Mitochondrion->CytochromeC Release H_gradient->ATP_Synthase Reduced driving force ATP ATP Production ATP_Synthase->ATP Inhibition Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of DNOC-induced apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., PC12, Soybean) start->cell_culture dnoc_treatment DNOC Treatment (Dose-response) cell_culture->dnoc_treatment incubation Incubation (e.g., 24h, 48h, 72h) dnoc_treatment->incubation assays Endpoint Assays incubation->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis Assays (Caspase, MMP) assays->apoptosis data_analysis Data Analysis (IC50, etc.) viability->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing DNOC effects.

References

A Comparative Review of the Biological Activities of Methylated Dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the biological activities of methylated dinitrophenols, with a primary focus on their role as mitochondrial uncoupling agents. The objective is to offer an objective comparison of the performance of these compounds with other alternatives, supported by available experimental data. While 2,4-dinitrophenol (DNP) is the most extensively studied compound in this class, this review will focus on its methylated analogs, primarily the dinitrocresols, and draw comparisons to DNP where relevant.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Methylated dinitrophenols, like their parent compound DNP, are potent mitochondrial uncouplers.[1][2] Their primary mechanism of action involves the disruption of oxidative phosphorylation. These lipophilic weak acids act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force that is crucial for the synthesis of ATP by ATP synthase.[3] This uncoupling of electron transport from ATP synthesis leads to an increase in the rate of oxygen consumption as the mitochondria attempt to re-establish the proton gradient. The energy that would typically be harnessed for ATP production is instead dissipated as heat.[4]

dot

Caption: Mechanism of mitochondrial uncoupling by methylated dinitrophenols.

Comparative Quantitative Data

A direct comparative study of the biological activities of a wide range of methylated dinitrophenol isomers under uniform experimental conditions is limited in the scientific literature. However, available acute toxicity data provides a basis for comparison.

Table 1: Acute Toxicity of Dinitrophenol and Methylated Dinitrophenol Isomers

CompoundOrganismRoute of AdministrationLD50 (mg/kg)
2,4-DinitrophenolRatIntraperitoneal35[3]
2,3-DinitrophenolRatIntraperitoneal190[3]
2,5-DinitrophenolRatIntraperitoneal150[3]
2,6-DinitrophenolRatIntraperitoneal38[3]
3,4-DinitrophenolRatIntraperitoneal98[3]
3,5-DinitrophenolRatIntraperitoneal45[3]
4,6-Dinitro-o-cresol (DNOC)RatOral26[5]
4,6-Dinitro-o-cresol (DNOC)RatDermal200 - >2000[5]
2,6-Dinitro-p-cresolMouseIntraperitoneal24.8[6][7]

Note: LD50 values are a measure of acute toxicity, where a lower value indicates higher toxicity.

Biological Activities of 4,6-Dinitro-o-cresol (DNOC)

4,6-Dinitro-o-cresol (DNOC) is the most extensively studied methylated dinitrophenol.[4] It has been used as a herbicide and insecticide and was also investigated as a weight-loss drug in the 1930s.[8]

Mitochondrial Uncoupling Activity

DNOC is a potent uncoupler of oxidative phosphorylation.[1][2] Studies on isolated rat liver mitochondria have shown that DNOC at concentrations of 10-50 µM increases succinate-supported mitochondrial respiration and decreases the transmembrane potential, which are characteristic effects of uncoupling agents.[2] At higher concentrations (>50 µM), DNOC can inhibit succinate-supported respiration.[2]

Other Biological Effects
  • Metabolic Effects: Exposure to DNOC leads to an increased basal metabolic rate, elevated body temperature, and profuse sweating.[9][10]

  • Neurological Effects: Lethargy, dizziness, and twitching have been observed in animals exposed to DNOC.[9]

  • Cardiovascular Effects: Increased pulse rate and palpitations have been reported in humans exposed to DNOC.[9]

Experimental Protocols

Detailed experimental protocols for specific methylated dinitrophenols are often not explicitly published. However, standard methodologies used for assessing mitochondrial uncoupling and cytotoxicity are applicable.

Measurement of Mitochondrial Oxygen Consumption

This protocol is used to determine the effect of a compound on the rate of oxygen consumption in isolated mitochondria.

  • Isolation of Mitochondria: Mitochondria are isolated from fresh tissue (e.g., rat liver) by differential centrifugation.

  • Respirometry: A Clark-type oxygen electrode or a high-resolution respirometer is used to measure oxygen consumption.

  • Assay Procedure:

    • Isolated mitochondria are suspended in a respiration buffer.

    • A substrate for the electron transport chain (e.g., succinate or pyruvate/malate) is added to initiate basal respiration (State 2).

    • ADP is added to stimulate ATP synthesis and measure the phosphorylating respiration rate (State 3).

    • The methylated dinitrophenol is added at various concentrations to measure the uncoupled respiration rate (State 4).

    • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A) are added to determine non-mitochondrial oxygen consumption.[3]

  • Data Analysis: The rate of oxygen consumption is calculated and compared between different conditions.

dot

Start Start Isolate_Mitochondria Isolate Mitochondria Start->Isolate_Mitochondria Suspend_in_Buffer Suspend in Respiration Buffer Isolate_Mitochondria->Suspend_in_Buffer Add_Substrate Add Substrate (e.g., Succinate) Suspend_in_Buffer->Add_Substrate Measure_State2 Measure Basal Respiration (State 2) Add_Substrate->Measure_State2 Add_ADP Add ADP Measure_State2->Add_ADP Measure_State3 Measure Phosphorylating Respiration (State 3) Add_ADP->Measure_State3 Add_DNP Add Methylated Dinitrophenol Measure_State3->Add_DNP Measure_State4 Measure Uncoupled Respiration (State 4) Add_DNP->Measure_State4 Add_Inhibitor Add ETC Inhibitor Measure_State4->Add_Inhibitor Measure_NonMito Measure Non-Mitochondrial Respiration Add_Inhibitor->Measure_NonMito End End Measure_NonMito->End

Caption: Experimental workflow for measuring mitochondrial oxygen consumption.

Measurement of ATP Synthesis

This protocol measures the effect of a compound on the rate of ATP production by mitochondria.

  • Experimental Setup: Isolated mitochondria are incubated in a reaction buffer containing a respiratory substrate and ADP.

  • ATP Measurement: At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The concentration of ATP is determined using a luciferin/luciferase-based bioluminescence assay.[3]

  • Data Analysis: The rate of ATP synthesis is calculated and compared in the presence and absence of the test compound.

Signaling Pathways

The primary signaling consequence of mitochondrial uncoupling by methylated dinitrophenols is a decrease in the cellular ATP/ADP ratio. This can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can, in turn, influence a multitude of downstream pathways, including those involved in glucose and lipid metabolism, to restore cellular energy balance. Furthermore, mild mitochondrial uncoupling has been shown to stimulate adaptive stress response signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and the transcription factor CREB.[11]

dot

DNP Methylated Dinitrophenol Uncoupling Mitochondrial Uncoupling DNP->Uncoupling ATP_ADP_Ratio Decreased ATP/ADP Ratio Uncoupling->ATP_ADP_Ratio Stress_Response Adaptive Stress Response Uncoupling->Stress_Response AMPK AMPK Activation ATP_ADP_Ratio->AMPK Downstream Downstream Metabolic Pathways AMPK->Downstream BDNF_CREB BDNF/CREB Signaling Stress_Response->BDNF_CREB

References

Safety Operating Guide

Proper Disposal of 3,6-Dimethyl-2,4-dinitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: 3,6-Dimethyl-2,4-dinitrophenol belongs to the dinitrophenol class of chemicals, which are known to be highly toxic and potentially explosive.[1][2] When dry, dinitrophenols can be sensitive to heat, shock, or friction and may detonate.[1][3] It is imperative to handle this chemical and its waste with extreme caution, adhering strictly to all safety protocols. Exposure can lead to severe health consequences, including nausea, dizziness, and damage to the central nervous and cardiovascular systems, and can be fatal.[1][4] This guide provides essential procedural information for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound or its waste, wearing the appropriate Personal Protective Equipment (PPE) is mandatory.

  • Gloves: Viton or double nitrile gloves are recommended.[4][5] Always inspect gloves before use and utilize proper removal techniques to prevent skin contact.[5][6]

  • Eye Protection: Wear ANSI-approved chemical safety goggles or a face shield.[4][5]

  • Protective Clothing: A lab coat is mandatory. For spill cleanup, additional protective clothing may be necessary.[4][7]

  • Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][5] Avoid the creation of dust.[4][6] Thoroughly wash hands with soap and water after handling and before leaving the laboratory.[4][6] Do not handle personal items like cell phones while working with this product.[1][4]

Laboratory Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is crucial for safety and regulatory compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in the laboratory where the waste is generated. This area must be under the control of the laboratory director or principal investigator.[4]

Step 2: Prepare Waste Containers

  • Primary Container: Use a container compatible with this compound. The container must have a secure lid.

  • Labeling: Label the container with "Hazardous Waste," "Danger," and "Acutely Toxic."[1][4] Clearly identify the contents as "this compound Waste."

  • Secondary Containment: Store the primary container within a secondary container with a lid to prevent spills.[1]

Step 3: Waste Collection

  • Contaminated Solid Waste (Gloves, wipes, etc.): Collect in a lined, labeled container.[1][4]

  • Contaminated Liquid Waste (Aqueous/Solvent): Collect in a segregated, labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Spill and Emergency Procedures

In the event of a spill, immediate and proper response is critical.

Immediate Actions for Any Spill:

  • Alert Personnel: Immediately notify everyone in the vicinity.[4]

  • Evacuate: Leave the affected area.[4]

  • Isolate: Close the door to the area to contain potential vapors.[1][4]

  • Report: Contact your institution's Chemical Hygiene Officer or Emergency Response team immediately.[1][4]

For Trained Personnel Performing Cleanup:

  • Remove all sources of ignition.[8]

  • Keep the spilled material wet by moistening it with water to reduce dust and the risk of explosion.[8]

  • Collect the spilled material and any contaminated cleanup debris in a sealed container for hazardous waste disposal.[8]

Ultimate Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. The U.S. Environmental Protection Agency (EPA) suggests rotary kiln or fluidized bed incineration as effective disposal methods for dinitrophenols, which should be equipped with an acid scrubber to remove nitrogen oxides.[4]

Quantitative Data and Regulatory Information

The following table summarizes key quantitative and regulatory data relevant to the disposal of dinitrophenols. Note that while 2,4-Dinitrophenol is listed, specific regulations for this compound may vary and should be confirmed with your EHS department.

AspectRequirement / InformationSource
EPA Hazardous Waste Code 2,4-Dinitrophenol is listed as P048 under the Resource Conservation and Recovery Act (RCRA).[4]
Reportable Quantity (Spill) The EPA requires spills or environmental releases of 10 pounds or more of 2,4-Dinitrophenol to be reported.[4]
Aqueous Waste pH General laboratory aqueous waste destined for drain disposal must have a pH between 5 and 10. Note: this compound solutions must not be disposed of via the sink.[4]
Container for Dry Waste Must be lined.[1][4]

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols and regulatory guidelines rather than specific experimental research. The primary cited methods for ultimate disposal are EPA-recommended incineration techniques.[4] For wastewater treatment, methods such as the Fenton reaction, activated carbon treatment, and biological treatments have been suggested, though these are typically performed at a large scale in treatment facilities, not in a standard research laboratory.[4][9]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_waste_types cluster_external External Disposal Procedures generation Waste Generation identify Identify Waste Type generation->identify solid Contaminated Solid Waste (Gloves, Wipes, etc.) identify->solid Solid liquid Contaminated Liquid Waste (Aqueous / Solvent) identify->liquid Liquid spill Spill Event identify->spill Spill collect_solid Collect in Lined, Labeled Container solid->collect_solid collect_liquid Collect in Segregated, Labeled Container liquid->collect_liquid spill_protocol Execute Spill Protocol: Alert & Evacuate spill->spill_protocol storage Store in Secondary Containment in Designated SAA collect_solid->storage collect_liquid->storage report_spill Isolate Area & Report to EHS spill_protocol->report_spill pickup_request Submit Hazardous Waste Pickup Request storage->pickup_request report_spill->pickup_request waste_pickup Licensed Hazardous Waste Pickup pickup_request->waste_pickup final_disposal Final Disposal (e.g., Incineration) waste_pickup->final_disposal

Caption: Disposal Workflow for this compound Waste.

References

Personal protective equipment for handling 3,6-Dimethyl-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: 3,6-Dimethyl-2,4-dinitrophenol is a substituted dinitrophenol. Dinitrophenols as a class are highly toxic, flammable, and potentially explosive, especially when dry.[1][2] They can be sensitive to heat, shock, or friction.[1] Extreme caution and strict adherence to all safety protocols are mandatory when handling this chemical and its associated waste. Exposure can lead to severe health consequences, including nausea, dizziness, damage to the central nervous and cardiovascular systems, and can be fatal.[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against the hazards associated with this compound. The following PPE is mandatory:

  • Eye Protection: ANSI-approved chemical safety goggles or a face shield must be worn at all times.[3][4]

  • Hand Protection: Nitrile or Viton gloves are recommended. Double-gloving is a mandatory practice when handling this compound.[1][5] Gloves must be inspected before each use and proper removal techniques must be employed to prevent skin contact.[5][6] Contaminated gloves should be disposed of as hazardous waste.[1]

  • Protective Clothing: A flame-retardant lab coat is required.[5] For spill cleanup or situations with a high risk of exposure, additional chemical-resistant clothing may be necessary.[2]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges must be used.[2][3]

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Glove Type Nitrile or Viton, double-gloved[1][5]
Eye Protection Chemical safety goggles or face shield[3][4]
Respiratory Protection Chemical fume hood or NIOSH/MSHA-approved respirator[1][2][3]
Protective Clothing Flame-retardant lab coat
Spill Reporting Quantity 10 pounds (for 2,4-Dinitrophenol, as a guideline)[5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handle_weigh Weigh Compound in Fume Hood prep_waste->handle_weigh handle_dissolve Dissolve or Use Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_spill Spill Occurs emergency_protocol Execute Spill Protocol: Alert, Evacuate, Isolate, Report emergency_spill->emergency_protocol

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.[1][7] Prepare designated and clearly labeled waste containers for solid and liquid waste.[5]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1] Use non-sparking tools to avoid ignition sources.[8]

  • Moisture Content: Dinitrophenols are often supplied wetted with water to reduce the risk of explosion.[3][7] Do not allow the compound to dry out unless specifically required by a protocol, and take extreme precautions if it does.[3][9]

  • Cleaning: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.[10]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, lined, and sealed hazardous waste container.[1][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[5]

  • Storage: Store the waste container in a designated satellite accumulation area, away from heat, sparks, and incompatible materials.[9]

  • Final Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.[5] Do not dispose of this chemical down the drain or in regular trash.[11]

Spill Response:

  • Evacuate: In the event of a spill, immediately evacuate the area and alert others.[8]

  • Isolate: Isolate the spill area to prevent further contamination.[5]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[5]

  • Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. For small spills, and if it is safe to do so, use an appropriate absorbent material and collect it in a sealed container for hazardous waste disposal.[3] Avoid creating dust during cleanup.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.